1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBKVVYUOVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378751 | |
| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-08-4 | |
| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 402-08-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, a key fluorinated building block in modern organic synthesis. The document elucidates its physicochemical properties, spectroscopic signature, and reactivity profile, with a particular focus on its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Detailed experimental protocols for its synthesis and handling, grounded in established scientific literature, are presented to equip researchers with the practical knowledge required for its effective utilization. This guide serves as an essential resource for professionals engaged in drug discovery and development, offering insights into the strategic application of this versatile intermediate.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (CAS No. 402-08-4) has emerged as a valuable intermediate, offering a unique combination of reactive sites and electronic properties that make it an attractive starting material for the synthesis of a diverse range of complex molecules.
This guide provides a detailed exploration of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, from its fundamental properties to its synthetic applications, empowering researchers to leverage its full potential in their scientific endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral characteristics is paramount for its effective use in synthesis and for quality control.
Physical Properties
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a solid at ambient temperature, a crucial piece of information for handling and storage considerations.[1]
| Property | Value | Source |
| CAS Number | 402-08-4 | [2] |
| Molecular Formula | C₈H₆ClF₃O | [2] |
| Molecular Weight | 210.58 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥97.0% | [3] |
| Storage | Sealed in dry, room temperature | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, methoxy, and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, with the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show a singlet for the -CF₃ group.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. For the related compound 1-methoxy-2-(trifluoromethyl)benzene, the molecular ion peak (m/z) is observed at 176.1.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Cl, C-O, C-F, and aromatic C-H bonds.
Synthesis and Manufacturing
While a specific, detailed, and publicly available experimental protocol for the synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is not extensively documented in readily accessible literature, its synthesis can be conceptually designed based on established organic chemistry principles. A plausible synthetic route could involve the chlorination and subsequent methoxylation of a suitable trifluoromethylated precursor.
A general approach for the synthesis of related trifluoromethyl ethers involves a chlorination/fluorination sequence starting from substituted anisoles.[5] Another method is the Friedel-Crafts acylation of isobutylbenzene with propionic acid in the presence of triflic acid.[6]
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Reactivity and Chemical Behavior
The reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is governed by the interplay of its three key functional groups: the chloro, methoxy, and trifluoromethyl substituents.
Electrophilic Aromatic Substitution
The benzene ring in this molecule is substituted with both an activating group (methoxy) and deactivating groups (chloro and trifluoromethyl). The methoxy group is a strong ortho-, para-director due to its ability to donate electron density through resonance.[3][7] Conversely, the trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.[8] The chloro group is also deactivating but is an ortho-, para-director.
The overall outcome of an electrophilic aromatic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile. The directing effects of the substituents will compete, influencing the regioselectivity of the substitution.
Nucleophilic Aromatic Substitution
Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, can activate the ring towards nucleophilic aromatic substitution (SₙAr).[4][9][10] The trifluoromethyl group, particularly when positioned ortho or para to the leaving group (the chlorine atom), can stabilize the negatively charged Meisenheimer complex intermediate, thus facilitating the reaction.[10]
Generalized Mechanism for SₙAr Reaction:
Caption: Generalized mechanism for nucleophilic aromatic substitution (SₙAr).
Applications in Drug Discovery and Development
Fluorinated compounds are of immense interest in the pharmaceutical industry. The trifluoromethyl group can enhance a drug's metabolic stability by blocking sites of oxidative metabolism.[11] While specific examples of APIs synthesized directly from 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene are not widely reported in public literature, its structural motifs are present in various drug candidates. Its utility as a versatile building block allows for the introduction of the chloro, methoxy, and trifluoromethyl functionalities into more complex molecular scaffolds.
For instance, related trifluoromethylated benzene derivatives are key components in the synthesis of a number of approved drugs.[12] The strategic placement of these functional groups can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Hazard Identification
Based on available safety data, this compound is classified as a skin, eye, and respiratory irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Pictogram: GHS07 (Exclamation mark).[1]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid inhalation of dust or vapors and contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14]
Disposal
Dispose of waste material in accordance with local, regional, and national regulations.[9] It is recommended to use a licensed hazardous waste disposal company.[9]
Conclusion
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides a platform for a variety of chemical transformations. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in the laboratory. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in the synthetic chemist's toolkit is set to increase.
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physicochemical characteristics of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (also known as 2-Chloro-5-(trifluoromethyl)anisole). It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize complex halogenated aromatic intermediates.
Introduction: A Key Building Block in Modern Chemistry
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound of significant interest in medicinal and materials chemistry. The strategic placement of its three distinct functional groups—a chloro atom, a methoxy group, and a trifluoromethyl group—creates a unique electronic and steric profile. This profile makes it a valuable intermediate for synthesizing more complex molecules with tailored biological activities and material properties.
The trifluoromethyl group is a well-established bioisostere for chlorine atoms and is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing chloro and trifluoromethyl groups dictates the compound's reactivity and its utility as a versatile scaffold in organic synthesis.[2][3]
Section 1: Compound Identification and Core Physicochemical Properties
Precise identification and understanding of a compound's fundamental properties are paramount for its effective use in research and development.
Compound Identification
| Identifier | Value |
| IUPAC Name | 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene[4][5] |
| Synonym(s) | 2-Chloro-5-(trifluoromethyl)anisole[4][5][6] |
| CAS Number | 402-08-4[4][5][6] |
| Molecular Formula | C₈H₆ClF₃O[6][7] |
| Molecular Weight | 210.58 g/mol [6][7] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)Cl |
| InChI Key | HMFHBKVVYUOVSN-UHFFFAOYSA-N[4] |
Physicochemical Data
The physical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Appearance | Colorless to almost colorless | [8] |
| Boiling Point | ~143 °C (Predicted/structurally similar) | [8] |
| Refractive Index | ~1.4730 | [7] |
| Storage Temperature | Ambient/Room Temperature, Sealed in dry | [4][7] |
Note: Experimental data for this specific isomer is limited. Some data points are inferred from structurally similar compounds or provided by suppliers without extensive peer-reviewed validation.
Section 2: Synthesis and Manufacturing Insights
Retrosynthetic Analysis and Plausible Pathway
A logical approach involves the sequential introduction of the required functional groups onto a commercially available starting material. The directing effects of the existing substituents must be carefully considered at each step. For instance, Friedel-Crafts alkylation and electrophilic substitution reactions are common methods for modifying aromatic rings.[9]
The following diagram illustrates a conceptual workflow for the synthesis, starting from a related compound, 4-nitrochlorobenzene, which can be derived from 4-chloroaniline.[9]
Caption: A conceptual workflow for synthesizing polysubstituted benzene derivatives.
Key Experimental Protocol: Friedel-Crafts Alkylation (Illustrative)
This protocol illustrates a key step in modifying the aromatic ring, based on a similar synthesis.[9]
Objective: To introduce a methyl group ortho to the chlorine atom on 4-nitrochlorobenzene.
Materials:
-
4-Nitrochlorobenzene
-
Methyl iodide (CH₃I)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
10% Sodium carbonate solution
-
Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere.
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of 4-nitrochlorobenzene and methyl iodide in dry DCM to the flask.
-
Reaction: Allow the mixture to stir at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer successively with water and 10% sodium carbonate solution. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[9]
Causality: The use of a strong Lewis acid like AlCl₃ is essential to activate the methyl iodide, generating a methyl carbocation electrophile. The nitro and chloro groups are deactivating, making the Friedel-Crafts reaction challenging, but the reaction can proceed under appropriate conditions. The regioselectivity is governed by the directing effects of the substituents.
Section 3: Chemical Reactivity and Mechanistic Considerations
The reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a product of the electronic interplay between its substituents.
-
Methoxy Group (-OCH₃): An activating, ortho-, para- directing group due to its strong +M (mesomeric) effect, which donates electron density to the ring.
-
Chloro Group (-Cl): A deactivating, ortho-, para- directing group. It withdraws electron density via its -I (inductive) effect but donates weakly through a +M effect.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta- directing group due to its powerful -I effect.
The combined influence of these groups deactivates the benzene ring towards electrophilic aromatic substitution compared to anisole itself. However, substitution is directed to the positions ortho and para to the methoxy group and meta to the trifluoromethyl group.
Caption: Electronic effects of substituents on the benzene ring.
Section 4: Applications in Research and Drug Development
Substituted aromatic compounds containing chloro, methoxy, and trifluoromethyl groups are prevalent in pharmaceuticals and agrochemicals.[2][8][10]
-
Medicinal Chemistry: These scaffolds are used to synthesize molecules targeting a wide range of biological pathways. The chloro and methoxy groups can form beneficial intermolecular interactions within protein binding pockets, while the CF₃ group enhances metabolic stability and cell permeability.[1][3][11] This specific substitution pattern can serve as a key intermediate for compounds in oncology, neuroscience, and infectious disease research.
-
Agrochemicals: Similar to pharmaceuticals, the properties imparted by these functional groups are advantageous in designing new herbicides and fungicides.[8]
-
Materials Science: The thermal and chemical stability provided by the fluorinated group makes such compounds candidates for the development of specialty polymers and liquid crystals.
Section 5: Safety, Handling, and Storage Protocols
Working with halogenated aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact isomer is not detailed in the search results, general precautions for substituted anisoles and chloro-trifluoromethyl-benzenes should be followed.[12][13]
Hazard Identification
Based on related compounds, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene should be handled as a potential irritant.[14]
-
GHS Pictogram: GHS07 (Exclamation Mark)[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[13]
-
Respiratory Protection: If vapors or dust are generated, use a NIOSH-approved respirator.
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep away from incompatible materials such as strong oxidizing agents.[15][16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[13]
Conclusion
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a specialized chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its unique substitution pattern offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of lead compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory. While publicly available data on this specific isomer is somewhat limited, its structural motifs are well-studied, providing a solid foundation for its use in innovative research.
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1-Chloro-2-methoxy-4-(trifluoromethyl)benzene CAS number 402-08-4
An In-depth Technical Guide to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (CAS No. 402-08-4)
Introduction: A Versatile Building Block in Modern Synthesis
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a methoxy group, and a synthetically versatile chlorine atom, makes it a valuable scaffold for researchers in drug discovery, agrochemicals, and materials science. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and participate in hydrogen bonding.[1][2] The chloro substituent provides a reactive handle for a wide array of cross-coupling and substitution reactions. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed for scientists and development professionals.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety requirements is the foundation of sound experimental design. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is typically a solid or liquid at room temperature.[3][4]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 402-08-4 | [3][4] |
| Molecular Formula | C₈H₆ClF₃O | [4][5] |
| Molecular Weight | 210.58 g/mol | [4] |
| Physical Form | Solid / Liquid | [3][4] |
| Refractive Index | ~1.4730 | [4] |
| InChIKey | HMFHBKVVYUOVSN-UHFFFAOYSA-N | [3][5] |
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as a warning-level hazard.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
GHS Pictogram: GHS07 (Exclamation mark).[3]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][6]
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation during use.[6]
Spectroscopic Characterization Profile
Structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene based on its structure and data from analogous compounds.[7][8]
| Technique | Expected Signature |
| ¹H NMR | Signals corresponding to three aromatic protons (likely complex multiplets or doublets of doublets) and a singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm. |
| ¹³C NMR | Resonances for eight distinct carbon atoms, including the methoxy carbon, six aromatic carbons (with C-F coupling visible for the carbon bearing the CF₃ group and its neighbors), and the carbon of the CF₃ group (typically a quartet). |
| ¹⁹F NMR | A characteristic singlet for the -CF₃ group, expected in the range of -60 to -63 ppm relative to CFCl₃.[7] |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z ≈ 210, with a characteristic M+2 isotope pattern (approx. 3:1 ratio) due to the presence of chlorine.[5] |
Reactivity and Synthetic Transformations
The synthetic utility of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene stems from the reactivity of its C-Cl bond and the activated aromatic ring. It is an excellent substrate for transformations that are central to modern medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom serves as an excellent leaving group in palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in constructing the complex scaffolds required for drug candidates.
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with a boronic acid or ester.[9][10] The challenge with aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult than with bromides or iodides.[11] This is overcome by using highly active catalysts, typically featuring sterically hindered and electron-rich phosphine ligands like SPhos or XPhos.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an argon atmosphere, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst system, for example, palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a phosphine ligand such as SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 v/v), via syringe.[11]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The rationale for heating is to provide the necessary activation energy for the oxidative addition of the stable C-Cl bond to the palladium(0) center.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove inorganic salts. The organic layer is then dried and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
The formation of an aryl-amine bond is one of the most frequent transformations in pharmaceutical synthesis.[13] The Buchwald-Hartwig amination provides a direct and versatile method for this purpose.[14] Similar to the Suzuki coupling, the reaction with aryl chlorides requires a highly active catalyst system to facilitate the C-N bond-forming reductive elimination step.
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synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
An In-depth Technical Guide to the Synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Introduction
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The unique combination of its substituents—a chloro group, a methoxy group, and a trifluoromethyl group—imparts specific electronic and lipophilic properties that make it a valuable intermediate for the synthesis of complex molecular targets.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[3] This guide provides a detailed, field-proven methodology for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.
Synthetic Strategy: A Two-Step Approach
The most reliable and efficient pathway to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene involves a two-step sequence starting from a suitable nitroaromatic precursor. This strategy is predicated on two of the most robust transformations in aromatic chemistry: catalytic hydrogenation for the reduction of a nitro group and the Sandmeyer reaction for the conversion of a primary amine to an aryl chloride.
-
Step 1: Catalytic Hydrogenation. The synthesis begins with the reduction of 2-nitro-1-methoxy-4-(trifluoromethyl)benzene to produce the key intermediate, 2-methoxy-4-(trifluoromethyl)aniline.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method due to its high efficiency, clean conversion, and mild reaction conditions.[5]
-
Step 2: Sandmeyer Reaction. The resulting aniline is then converted to the final product via the Sandmeyer reaction. This classic transformation involves the diazotization of the primary amino group, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[3][6] This method is exceptionally effective for introducing halogens onto an aromatic ring with high regioselectivity.[7]
Mechanistic Insights: The Chemistry Behind the Synthesis
Catalytic Hydrogenation
The reduction of the nitro group proceeds via catalytic hydrogenation. In this heterogeneous catalytic process, molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst. The nitroaromatic compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, ultimately reducing it to a primary amine and producing water as the only byproduct. The palladium on carbon (Pd/C) catalyst is highly effective due to its large surface area and optimal catalytic activity for this transformation.
The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic synthesis and proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] It can be broken down into two critical stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9] The reaction is performed at low temperatures (0–5 °C) to form a relatively stable aryl diazonium salt. The low temperature is critical as these salts can be explosive if isolated and decompose readily at higher temperatures.[10] The process begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then reacts with the nucleophilic amino group.[9]
-
Copper-Catalyzed Substitution: The aryl diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). A single-electron transfer from the copper(I) species to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[3][6] This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product, 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, and regenerating the copper(I) catalyst.[6]
Synthetic Workflow Diagram
The following diagram illustrates the complete synthetic pathway from the nitro precursor to the final chlorinated product.
Caption: Synthetic pathway for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials, including strong acids, flammable solvents, and potentially unstable intermediates. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part A: Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline
This protocol is adapted from a standard procedure for the reduction of aromatic nitro compounds.[5]
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, add 2-nitro-1-methoxy-4-(trifluoromethyl)benzene (10.0 g, 42.5 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w, 1.0 g) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask by briefly evacuating and refilling with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-methoxy-4-(trifluoromethyl)aniline as a solid, which can be used in the next step without further purification if purity is high.
Part B: Synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
This protocol is based on the principles of the Sandmeyer reaction.[3][8]
-
Diazotization Setup: In a 250 mL beaker, dissolve 2-methoxy-4-(trifluoromethyl)aniline (7.5 g, 39.2 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 2.84 g, 41.2 mmol) in water (15 mL). Add this solution dropwise to the aniline hydrochloride suspension while maintaining the temperature strictly between 0 and 5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.
-
Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) chloride (CuCl, 4.28 g, 43.2 mmol) in concentrated hydrochloric acid (25 mL). Warm the mixture gently if necessary to achieve dissolution, then cool it to room temperature.
-
Sandmeyer Reaction: Add the cold diazonium salt solution slowly and portion-wise to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M sodium hydroxide solution (50 mL) and water (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to afford pure 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Quantitative Data Summary
| Parameter | Step 1: Hydrogenation | Step 2: Sandmeyer Reaction |
| Primary Reactant | 2-Nitro-1-methoxy-4-(trifluoromethyl)benzene | 2-Methoxy-4-(trifluoromethyl)aniline |
| Molar Equivalents | 1.0 | 1.0 |
| Key Reagents | 10% Pd/C, H₂ | NaNO₂ (1.05 eq), HCl, CuCl (1.1 eq) |
| Solvent | Methanol | Water / HCl |
| Temperature | Room Temperature | 0–5 °C, then 50–60 °C |
| Reaction Time | ~12 hours (overnight) | ~2-3 hours |
| Typical Yield | >95% | 75–85% |
| Product Purity | High (often used directly) | >98% after distillation |
Conclusion
The described two-step synthesis provides a robust and scalable method for producing 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. The pathway leverages the high efficiency of catalytic hydrogenation for amine formation and the unparalleled utility of the Sandmeyer reaction for the regioselective introduction of a chlorine atom. By carefully controlling reaction parameters, particularly the temperature during the diazotization step, researchers can consistently obtain high yields of the desired product. This technical guide serves as a comprehensive resource for scientists engaged in the synthesis of fluorinated intermediates for drug discovery and development.
References
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Sandmeyer reaction - Wikipedia. (URL: [Link])
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Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21). (URL: [Link])
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2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem. (URL: [Link])
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Diazotisation - Organic Chemistry Portal. (URL: [Link])
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electrophilic aromatic substitution on 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Abstract: This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. The regiochemical outcome of EAS reactions on this substrate is governed by a complex interplay of competing electronic and steric effects from three distinct substituents: a strongly activating methoxy group, a weakly deactivating chloro group, and a strongly deactivating trifluoromethyl group. This document elucidates the hierarchy of these directing effects to predict reaction outcomes, provides validated, step-by-step protocols for key EAS reactions, and offers insights into the causality behind experimental design for such challenging substrates.
Theoretical Framework: Deconstructing Substituent Effects
The reactivity and orientation of electrophilic attack on the 1-chloro-2-methoxy-4-(trifluoromethyl)benzene ring are not random; they are dictated by the electronic properties of the existing substituents.[1] Understanding the individual influence of each group is paramount to predicting the regiochemical outcome.
The Methoxy Group (-OCH₃): A Powerful Activator
The methoxy group is a strongly activating substituent.[2] This is due to a powerful electron-donating resonance effect (+M) that outweighs its electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom delocalize into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic.[3] This enhanced electron density is most pronounced at the ortho and para positions, making the methoxy group a potent ortho, para-director.[4]
The Chloro Group (-Cl): A Deactivating Ortho, Para-Director
Halogens like chlorine present a unique case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall, making it less reactive than benzene.[1][5] However, they also possess lone pairs that can participate in resonance (+M), donating electron density to the ortho and para positions. While this resonance effect is weaker than the inductive effect (hence the overall deactivation), it is sufficient to direct incoming electrophiles to the ortho and para positions.[5][6]
The Trifluoromethyl Group (-CF₃): A Potent Deactivator
The trifluoromethyl group is a strongly deactivating substituent due to the powerful inductive electron-withdrawal (-I) of the three highly electronegative fluorine atoms.[7][8] This effect significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic attack. The -CF₃ group strongly deactivates the ortho and para positions, leaving the meta position as the least deactivated and therefore the site of electrophilic attack.[9][10] It is a classic meta-directing group.[7]
Predicting Regioselectivity: A Hierarchy of Influence
When multiple substituents are present, their directing effects can be either reinforcing or conflicting. In the case of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, the effects are in direct competition. The guiding principle in such cases is that the most powerful activating group dictates the position of substitution .[11]
-
-OCH₃ (Strongly Activating, o,p-director): This is the dominant directing group. It strongly activates positions C3 and C5 (ortho and para to itself, respectively).
-
-Cl (Weakly Deactivating, o,p-director): This group directs to positions C3 and C5 (ortho and para to itself). Its influence reinforces the methoxy group's direction.
-
-CF₃ (Strongly Deactivating, m-director): This group directs to positions C3 and C5 (meta to itself). Its influence also reinforces the directing effects of the other two groups.
All three substituents direct incoming electrophiles to the same two available positions: C3 and C5. The position C6, while ortho to the methoxy group, is sterically hindered by the adjacent chloro group, making it a less favorable site for attack.
Therefore, electrophilic attack will occur at positions C3 and C5. The major product is typically the one formed at the position with less steric hindrance. In this molecule, C5 is para to the strongly directing methoxy group and is less sterically encumbered than C3, which is positioned between the methoxy and chloro groups. Consequently, substitution at the C5 position is predicted to be the major outcome.
Caption: General two-step mechanism for electrophilic aromatic substitution.
Validated Experimental Protocols
The presence of the strongly deactivating -CF₃ group necessitates more forcing reaction conditions (e.g., stronger acids, higher temperatures) than would be required for a more activated benzene derivative. [12]
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids. [13]
-
Predicted Major Product: 1-Chloro-2-methoxy-5-nitro-4-(trifluoromethyl)benzene
-
Protocol:
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (3 equivalents).
-
Substrate Addition: Dissolve 1-chloro-2-methoxy-4-(trifluoromethyl)benzene (1 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0 °C.
-
Reaction: Slowly add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Sources
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- 9. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
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reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
An In-depth Technical Guide to the Reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Introduction: A Molecule of Tuned Reactivity
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its synthetic utility stems from the unique interplay of its three substituents: a chloro group, a methoxy group, and a trifluoromethyl group. Understanding the electronic and steric nature of these substituents is paramount to predicting and exploiting the molecule's reactivity.
-
Chloro (Cl) Group : An ortho, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect (-I), but its lone pairs can participate in resonance donation (+M), directing incoming electrophiles to the ortho and para positions.[1] Crucially, it serves as a versatile leaving group in nucleophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions.
-
Methoxy (OCH₃) Group : A strong ortho, para-directing activator. The oxygen's lone pairs donate significant electron density into the ring via a strong resonance effect (+M), overriding its moderate inductive withdrawal (-I).[2] This group strongly activates the positions ortho and para to it for electrophilic attack.
-
Trifluoromethyl (CF₃) Group : A powerful meta-directing deactivator. The high electronegativity of the fluorine atoms creates a potent electron-withdrawing inductive effect (-I).[3] This effect strongly deactivates the entire ring towards electrophilic substitution and significantly acidifies ortho-protons. Furthermore, it can stabilize anionic intermediates, a key feature for nucleophilic substitution.[4][5]
This guide will dissect the primary modes of reactivity for this substrate, providing both mechanistic rationale and actionable experimental protocols for its strategic deployment in complex molecule synthesis.
Diagram: Analysis of Substituent Electronic Effects
Caption: Substituent effects on the aromatic core.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond, while less reactive than its bromide and iodide counterparts, is an excellent substrate for modern, highly active palladium catalysts. This allows for the construction of C-C and C-N bonds, which are fundamental transformations in drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl linkages by coupling the aryl chloride with an organoboron species.[6][7] The primary challenge with aryl chlorides is the initial oxidative addition step, which requires electron-rich and sterically hindered phosphine ligands to promote the formation of the active monoligated palladium(0) species.[8]
Expertise & Causality: The use of bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is critical.[8][9] Their steric bulk facilitates the reductive elimination of the final product, while their strong electron-donating nature increases the electron density on the palladium center, making the oxidative addition into the strong C-Cl bond more favorable. A base, such as K₃PO₄ or Cs₂CO₃, is required to facilitate the transmetalation step of the catalytic cycle.[6]
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | >90 |
| 2 | 4-Methylphenylboronic acid | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Toluene | 100 | >95 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (4) | K₃PO₄ (3) | t-AmylOH | 110 | ~85 |
Note: Data is representative for challenging aryl chlorides and serves as a strong starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Loading : In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition : Seal the flask with a septum and purge with argon for 15 minutes. Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe to achieve a concentration of ~0.2 M with respect to the aryl chloride.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[10][11] As with Suzuki coupling, the choice of ligand is crucial for achieving high yields with an aryl chloride substrate.[12]
Expertise & Causality: Generations of catalyst systems have been developed for this transformation.[10] For an electron-rich yet sterically accessible substrate like this, bidentate ligands like XantPhos or bulky, electron-rich monophosphine ligands are highly effective.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Vessel Preparation : To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Loading : In a glovebox, add the palladium precatalyst (e.g., XantPhos Pd G3, 0.02 equiv).
-
Reagent Addition : Remove the tube from the glovebox. Under a positive flow of argon, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv), morpholine (1.2 equiv), and anhydrous toluene via syringe.
-
Reaction : Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitoring & Work-up : Monitor by GC-MS. Upon completion (typically 12-24 hours), cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification : Concentrate the filtrate and purify the residue by flash chromatography.
Diagram: Generalized Cross-Coupling Workflow
Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and unreactive towards nucleophiles, the presence of a strong electron-withdrawing group (EWG) ortho or para to a leaving group can enable nucleophilic aromatic substitution (SNAr).[5][14] In 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, the powerful -CF₃ group is para to the chloro leaving group, strongly activating the ring for this transformation.
Expertise & Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][15]
-
Addition : The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16]
-
Elimination : The aromaticity is restored by the expulsion of the chloride leaving group.
The rate-determining step is the formation of the Meisenheimer complex.[17] The para-CF₃ group is critical because it delocalizes the negative charge of the intermediate through resonance, significantly lowering the activation energy of this step.[5][14]
Experimental Protocol: SNAr with Sodium Methoxide
-
Setup : In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Reagent Addition : Add sodium methoxide (NaOMe, 1.5 equiv) portion-wise.
-
Reaction : Heat the reaction mixture to 80-100 °C.
-
Monitoring : Follow the disappearance of starting material by GC-MS.
-
Work-up : Cool the reaction, pour it into ice-water, and extract with diethyl ether (3x).
-
Purification : Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by chromatography or distillation to yield 1,2-dimethoxy-4-(trifluoromethyl)benzene.
Diagram: SNAr Mechanism and CF₃ Stabilization
Caption: The stabilizing role of the CF₃ group in the SNAr mechanism.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on this ring is challenging due to the presence of two deactivating groups (-Cl, -CF₃).[18] However, the powerful activating and ortho, para-directing methoxy group will dominate the regiochemical outcome of any successful substitution.[2]
Expertise & Causality: A competition exists between the directing effects of the substituents:
-
-OCH₃ (Activator) directs to positions C3 and C5.
-
-Cl (Deactivator) directs to positions C3 and C5.
-
-CF₃ (Deactivator) directs to positions C3 and C5.
In this case, all three substituents direct to the same positions (C3 and C5). The C5 position is sterically more accessible than the C3 position, which is sterically hindered by the adjacent -OCH₃ and -Cl groups. Therefore, electrophilic attack, while slow, is expected to occur regioselectively at the C5 position. Standard EAS reactions like Friedel-Crafts may be difficult due to the deactivated nature of the ring.[19][20] However, stronger electrophiles, such as the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, may react under forcing conditions.[19][21][22]
Predicted Outcome for Nitration: Reaction with HNO₃/H₂SO₄ would be expected to slowly yield 1-Chloro-2-methoxy-5-nitro-4-(trifluoromethyl)benzene .
Formation of Organometallic Reagents
The creation of a Grignard or organolithium reagent from this aryl chloride is feasible but requires specific conditions due to the lower reactivity of the C-Cl bond and the presence of other functional groups.
Grignard Reagent Formation : Direct reaction with standard magnesium turnings can be sluggish.[23]
-
Causality : A passivation layer of magnesium oxide on the metal surface can inhibit the reaction.[24]
-
Protocol Insight : Activation of the magnesium is necessary. This can be achieved by using Rieke magnesium (a highly reactive form of Mg), mechanical stirring to break the oxide layer, or using entrainers like 1,2-dibromoethane. The addition of lithium chloride (LiCl) can also facilitate the formation of Grignard reagents from aryl chlorides by breaking up passivating magnesium salts on the surface.[25] The resulting Grignard reagent, 2-methoxy-4-(trifluoromethyl)phenylmagnesium chloride, can then be used to react with various electrophiles.
Directed Ortho-metalation (DoM) : The use of strong bases like n-butyllithium for lithiation must be approached with caution. While the methoxy group is a known ortho-directing group, the trifluoromethyl group strongly acidifies adjacent protons. It has been shown that in competitive situations, lithiation can be directed by other groups over the trifluoromethyl group.[4] Given the multiple directing influences and the potential for side reactions, forming a Grignard reagent is often the more predictable and reliable method for generating a nucleophilic species from this substrate.
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Buchwald–Hartwig amination . Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. (2023). [Link]
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The Buchwald-Hartwig Amination Reaction . YouTube. (2012). [Link]
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Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction . Accounts of Chemical Research. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. (2025). [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 . Royal Society of Chemistry. (2016). [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions . YouTube. (2016). [Link]
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Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry. [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides . The Journal of Organic Chemistry. (2009). [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. (2025). [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY! . YouTube. (2022). [Link]
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Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones . ResearchGate. (2025). [Link]
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An In-depth Technical Guide to the ¹³C NMR of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Abstract
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, a compound of interest for researchers in synthetic chemistry, drug development, and materials science. We delve into the theoretical principles governing the spectral features, including the profound influence of chloro, methoxy, and trifluoromethyl substituents on the aromatic carbon chemical shifts. A central focus is the detailed explanation of carbon-fluorine (¹³C-¹⁹F) coupling, a key diagnostic feature in the spectra of fluorinated compounds. This document outlines a validated experimental protocol for acquiring high-quality ¹³C NMR data and presents a systematic approach to spectral assignment. The content is structured to provide both foundational knowledge and practical insights, serving as a valuable resource for accurate structural elucidation and characterization.
Introduction
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. The precise arrangement of its substituents—chloro, methoxy, and trifluoromethyl groups—imparts specific chemical properties that are leveraged in various applications. Accurate structural verification is paramount, and ¹³C NMR spectroscopy stands out as one of the most powerful analytical techniques for this purpose. It provides unambiguous information about the carbon skeleton, the electronic environment of each carbon atom, and connectivity through spin-spin coupling.
This guide will systematically deconstruct the ¹³C NMR spectrum of this molecule. We will explore the predictable, yet nuanced, effects of each substituent and provide a logical framework for interpreting the resulting chemical shifts and coupling patterns.
Theoretical Principles: Understanding Substituent Effects and C-F Coupling
The ¹³C NMR spectrum of a substituted benzene is a direct reflection of the electronic environment of each carbon atom. The chemical shift (δ) of a given carbon is highly sensitive to the electron density around it, which is modulated by the inductive and resonance effects of the substituents.
Substituent Chemical Shift (SCS) Effects
-
Chlorine (-Cl): The chloro group is electronegative and withdraws electron density through the sigma bond (inductive effect), which tends to deshield (shift downfield) the attached carbon (the ipso-carbon). However, it can also donate electron density through resonance via its lone pairs, which shields (shifts upfield) the ortho and para positions. For chlorine, the inductive effect is generally dominant for the ipso-carbon, while resonance effects are more influential at the ortho and para carbons.[1]
-
Methoxy (-OCH₃): The oxygen atom of the methoxy group is strongly electron-withdrawing inductively but is a powerful electron-donating group through resonance.[2][3][4] This strong resonance effect leads to significant shielding (upfield shift) of the ortho and para carbons. The methoxy carbon itself typically appears in the range of 55-62 ppm.[2][3][5]
-
Trifluoromethyl (-CF₃): The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6] This strong inductive effect deshields the ipso-carbon and, to a lesser extent, the other carbons in the ring. A key feature of the CF₃ group is the spin-spin coupling between the fluorine atoms and the carbon atoms, which splits the carbon signals into characteristic multiplets.[7][8]
Carbon-Fluorine (¹³C-¹⁹F) Coupling
The most distinctive feature in the ¹³C NMR spectrum of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene is the coupling between the three equivalent ¹⁹F nuclei of the CF₃ group and the carbon atoms. Since ¹⁹F has a spin quantum number (I) of ½, it couples to ¹³C nuclei in a manner predictable by the "n+1" rule, where n is the number of equivalent fluorine atoms. This results in the splitting of carbon signals into quartets (1:3:3:1 intensity ratio). The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF (One-bond coupling): The coupling between the CF₃ carbon and the three fluorine atoms is very large, typically in the range of 270-276 Hz.[7][8]
-
²JCF (Two-bond coupling): The coupling to the carbon directly attached to the CF₃ group (ipso-carbon, C-4) is also significant, usually around 30-35 Hz.[8][9]
-
³JCF (Three-bond coupling): The coupling to the meta-carbons (C-3 and C-5) is smaller, typically in the range of 3-4 Hz.[8][9]
-
⁴JCF (Four-bond coupling): The coupling to the para-carbon (C-6) is often the smallest and may not always be resolved, typically around 1-2 Hz.[8]
Experimental Protocol
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and parameter selection.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common and suitable choice. The solvent peak (a triplet at ~77.16 ppm for CDCl₃) serves as a convenient chemical shift reference.[10]
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm), although referencing to the solvent peak is often sufficient.[11]
NMR Spectrometer Setup (Example for a 400 MHz Spectrometer)
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Frequency: ~101 MHz
-
Spectral Width (SW): 0 to 200 ppm (approx. 20,000 Hz).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for ensuring proper relaxation of quaternary carbons (C-1, C-2, C-4) and the CF₃ carbon, which have no directly attached protons and thus longer relaxation times.[7]
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the quartet signals split by fluorine coupling.[7]
-
Temperature: 298 K (25 °C).
Data Processing Workflow
The following diagram illustrates the standard workflow for processing the acquired Free Induction Decay (FID) data to obtain the final spectrum.
Caption: Workflow for NMR Data Processing.
Spectral Analysis and Assignment
The assignment of each resonance to a specific carbon atom is a logical process based on the theoretical principles discussed above.
Molecular Structure and Carbon Numbering
For clarity, the carbon atoms in 1-chloro-2-methoxy-4-(trifluoromethyl)benzene are numbered as follows:
Caption: Numbering scheme for the target molecule.
Predicted ¹³C NMR Data and Assignment
Based on substituent effects and typical coupling constants, the following assignments can be made. The chemical shifts for aromatic carbons generally fall between 110 and 160 ppm.[12]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Rationale for Assignment |
| C-2 | ~155-160 | Singlet | - | Quaternary carbon attached to the strongly electron-donating -OCH₃ group. Expected to be the most downfield of the ring carbons besides C-4. |
| C-4 | ~130-135 | Quartet (q) | ~33 Hz (²JCF) | Quaternary carbon attached to the electron-withdrawing -CF₃ group. Exhibits two-bond coupling to fluorine.[8][9] |
| C-6 | ~128-132 | Quartet (q) | ~1-2 Hz (⁴JCF) | CH carbon para to the -OCH₃ and meta to the -CF₃. Coupling is small and may appear as a broadened singlet. |
| C-1 | ~120-125 | Singlet | - | Quaternary carbon attached to the -Cl group. Shielded by the ortho -OCH₃ group. |
| CF₃ | ~123 | Quartet (q) | ~273 Hz (¹JCF) | Trifluoromethyl carbon. Characterized by its very large one-bond coupling constant.[7][8] |
| C-3 | ~115-120 | Quartet (q) | ~4 Hz (³JCF) | CH carbon ortho to the -CF₃ group. Exhibits three-bond coupling to fluorine. |
| C-5 | ~110-115 | Quartet (q) | ~4 Hz (³JCF) | CH carbon ortho to the -OCH₃ and meta to the -CF₃. Shielded by the -OCH₃ group and shows three-bond coupling to fluorine. |
| -OCH₃ | ~56 | Singlet | - | Methoxy carbon, appearing in its characteristic upfield region.[2][5] |
Assignment Logic:
-
Identify Non-Aromatic Carbons: The -OCH₃ carbon is easily identified by its singlet signal around 56 ppm. The CF₃ carbon is identified by its quartet splitting with a very large coupling constant (~273 Hz).[7][8]
-
Identify Quaternary Aromatic Carbons: There are three quaternary carbons (C-1, C-2, C-4). C-2, attached to the highly donating methoxy group, will be the most downfield. C-4, attached to the CF₃ group, will be a quartet with a ²JCF of ~33 Hz.[8] C-1, attached to the chlorine, will be a singlet.
-
Identify CH Aromatic Carbons: There are three CH carbons (C-3, C-5, C-6). All will show some degree of C-F coupling. C-3 and C-5 are meta to the CF₃ group and will appear as quartets with ³JCF of ~4 Hz.[8] C-5 will be more shielded (further upfield) than C-3 due to the stronger shielding effect from the ortho methoxy group. C-6, being para to the CF₃ group, will have the smallest coupling constant (⁴JCF), which might only be observed as line broadening.
Conclusion
The ¹³C NMR spectrum of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene is rich with information that allows for its unambiguous structural confirmation. A thorough understanding of the additive effects of the chloro, methoxy, and trifluoromethyl substituents on chemical shifts, combined with the analysis of the characteristic C-F coupling patterns, provides a robust framework for complete spectral assignment. The protocols and analysis presented in this guide offer a validated methodology for researchers, ensuring accuracy and confidence in the characterization of this and structurally related fluorinated aromatic compounds.
References
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Doddrell, D., et al. (1974). ¹³C Nuclear Magnetic Resonance Studies of Some Fluorinated and Trifluoromethylated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2, 4, 402-410. Available at: [Link]
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Garkani-Nejad, Z., & Poshteh-Shirani, M. (2012). Modeling of ¹³C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method. Canadian Journal of Chemistry, 90(11), 937-946. Available at: [Link]
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Tousek, J., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Available at: [Link]
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Tousek, J., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed, National Library of Medicine. Available at: [Link]
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Tousek, J., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. Available at: [Link]
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Supporting Information for various compounds. ACS Publications. (Note: This is a general supporting information document, specific data for the target molecule is inferred from analogous structures). Available at: [Link]
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Experimental and Calculated ¹³C NMR Chemical Shifts Table. ResearchGate. Available at: [Link]
-
Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of Organic Chemistry, 80(2), 1013-1024. Available at: [Link]
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Moser, A. Methoxy groups just stick out. ACD/Labs. Available at: [Link]
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How might you use ¹³C NMR spectroscopy to differentiate between... Pearson. Available at: [Link]
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Martin, G. E. (2019). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. ¹³C NMR spectrum of chlorobenzene. Available at: [Link]
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Ernst, L. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. Available at: [Link]
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Tóth, I. (2014). What is the coupling constant for CF3 carbon in ¹³C-NMR? ResearchGate. Available at: [Link]
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Carbon-fluorine spin coupling constants. Reddit. Available at: [Link]
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Hirano, T. (2002). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]
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General Experimental Information. SciEngine. Available at: [Link]
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Not Voodoo (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Chemistry Stack Exchange. Available at: [Link]
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Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Available at: [Link]
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1,3-Dichloro-benzene ¹³C NMR. SpectraBase. Available at: [Link]
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DeKoster, G. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Quora. Available at: [Link]
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NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]
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mass spectrometry of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Mass Spectrometry of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (C₈H₆ClF₃O), a halogenated aromatic compound of significant interest in synthetic chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices. We will explore the foundational principles of Electron Ionization (EI) mass spectrometry, predict the detailed fragmentation pathways specific to this molecule's unique structure, and provide a robust, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its definitive identification. The guide is designed for researchers, scientists, and professionals who require a deep, practical understanding of how to approach the structural elucidation of complex aromatic molecules.
Introduction: The Analytical Imperative for Substituted Benzene Derivatives
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound featuring a chlorine atom, a methoxy group, and a trifluoromethyl group. This combination of electron-withdrawing (Cl, CF₃) and electron-donating (OCH₃) groups on a benzene ring creates a molecule with unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise characterization of such molecules is paramount to ensure the purity of synthetic products and to understand their metabolic or environmental fate.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for this purpose. It offers unparalleled sensitivity and structural information, allowing for unambiguous identification. This guide focuses on the most common approach for such analytes: Electron Ionization (EI), a "hard" ionization technique that generates reproducible and information-rich fragmentation patterns essential for structural confirmation.[3][4]
Table 1: Physicochemical Properties of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClF₃O | - |
| Average Molecular Weight | 224.58 g/mol | Calculated |
| Monoisotopic Mass | 224.0059 Da | Calculated |
| Key Substituents | Chloro, Methoxy, Trifluoromethyl | - |
Core Principles: Electron Ionization of Halogenated Aromatic Compounds
To effectively interpret the mass spectrum of our target analyte, a firm grasp of the underlying ionization and fragmentation principles is essential. In a typical GC-MS system, once the analyte elutes from the GC column, it enters the high-vacuum environment of the ion source.
The Ionization Event
The molecule is bombarded by a stream of high-energy electrons, typically accelerated to 70 electron volts (eV).[4] This energy far exceeds the ionization potential of most organic molecules (8-15 eV), ensuring efficient ionization. The collision ejects a single electron from the analyte molecule (M), creating a positively charged radical cation known as the molecular ion (M⁺•) .[5]
M + e⁻ → M⁺• + 2e⁻
The M⁺• is energetically unstable and carries the monoisotopic mass of the original molecule. Its detection is crucial as it provides the molecular weight.
The Isotopic Signature of Chlorine
A key validation checkpoint in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[6] Consequently, any ion fragment containing one chlorine atom will appear as a pair of peaks: a primary peak (M) corresponding to the ³⁵Cl isotope and a secondary, "M+2" peak corresponding to the ³⁷Cl isotope, with an intensity that is roughly one-third of the primary peak. This signature provides irrefutable evidence of chlorine's presence in the ion.
Predicted Mass Spectrum and Fragmentation Analysis
The true power of EI-MS lies in the analysis of fragmentation patterns. The excess energy imparted during ionization causes the molecular ion to break apart in predictable ways, governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.[5] For 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, the fragmentation is dictated by the interplay of its three distinct substituents.
The Molecular Ion (M⁺•)
The molecular ion peak for C₈H₆³⁵ClF₃O is expected at m/z 224 . A corresponding M+2 peak at m/z 226 should be present with approximately 33% of the intensity of the m/z 224 peak. The relative instability of this polysubstituted benzene may result in a low-abundance molecular ion peak.
Primary Fragmentation Pathways
The initial fragmentation events from the molecular ion are the most diagnostic. The primary cleavages involve the loss of radicals from the substituent groups.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the O–CH₃ bond is a highly favorable pathway, resulting in the loss of a methyl radical (15 Da). This forms a stable, resonance-delocalized cation at m/z 209 . This ion is often a prominent peak in the spectra of methoxy-substituted aromatics.
-
Loss of a Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond results in the loss of a chlorine radical (35 Da), yielding an ion at m/z 189 . This pathway competes with others and its likelihood depends on the stability of the resulting aryl cation.
-
Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is strong, but its cleavage can still occur, leading to the loss of a •CF₃ radical (69 Da). This would produce a fragment ion at m/z 155 .
The diagram below illustrates the primary and subsequent fragmentation pathways predicted for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Caption: Predicted EI fragmentation pathways for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Secondary Fragmentation and Rearrangements
Following the initial losses, secondary fragmentations provide further structural clues.
-
Decarbonylation (Loss of CO): The ion at m/z 209 ([M-CH₃]⁺) can lose a molecule of carbon monoxide (28 Da) to form a five-membered ring ion or a rearranged six-membered ring ion at m/z 181 . This is a common fragmentation pathway for phenolic and methoxy-aromatic cations.
Table 2: Summary of Predicted Key Fragment Ions
| m/z (for ³⁵Cl) | Proposed Ion Formula | Neutral Loss | Rationale |
|---|---|---|---|
| 224 | [C₈H₆ClF₃O]⁺• | - | Molecular Ion (M⁺•) |
| 209 | [C₇H₃ClF₃O]⁺ | •CH₃ | Loss of methyl radical from methoxy group |
| 189 | [C₈H₆F₃O]⁺ | •Cl | Loss of chlorine radical |
| 181 | [C₆H₃ClF₃]⁺ | •CH₃, CO | Sequential loss of methyl and carbon monoxide |
| 155 | [C₇H₆ClO]⁺ | •CF₃ | Loss of trifluoromethyl radical |
| 141 | [C₇H₆ClO]⁺ | •CF₃ | Loss of trifluoromethyl radical |
| 110 | [C₅H₃Cl]⁺• | •CH₃, CO, CF₂ | Further fragmentation after decarbonylation |
Experimental Protocol: GC-MS Analysis
This section provides a self-validating protocol for the analysis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. The choice of each parameter is justified to ensure robust and reproducible results.
Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble and that will not interfere with the analysis. Dichloromethane or Ethyl Acetate are excellent choices.
-
Concentration: Prepare a stock solution of the analyte at 1 mg/mL. Serially dilute this stock to a working concentration of 1-10 µg/mL (1-10 ppm). This concentration range is ideal for modern GC-MS systems, preventing detector saturation while ensuring excellent signal-to-noise.
-
Vialing: Use certified 2 mL autosampler vials with PTFE-lined septa to prevent contamination and analyte loss.
GC-MS Instrumentation and Parameters
The parameters below are optimized for a standard quadrupole GC-MS system.
Table 3: Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Injection Volume | 1 µL | Standard volume to avoid column overload. |
| Injector Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overload and ensures sharp peak shapes for a ppm-level sample. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for standard 0.25 mm ID columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for aromatic compounds. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Initial hold ensures good peak shape for early eluting compounds. The ramp provides efficient separation, and the final hold ensures elution of any less volatile impurities. |
| MS System | ||
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation in the source. |
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible, library-searchable spectra.[7] |
| Electron Energy | 70 eV | The industry standard for EI, ensuring extensive and consistent fragmentation.[4] |
| Mass Range | m/z 40 - 350 | A range that covers the molecular ion and all expected fragments without acquiring unnecessary low-mass solvent data. |
| Acquisition Mode | Full Scan | Acquires the complete mass spectrum, essential for structural identification and library matching. |
Experimental Workflow Visualization
Caption: End-to-end workflow for the GC-MS analysis of the target compound.
Data Interpretation and Validation
A successful analysis hinges on rigorous data interpretation. The following steps form a self-validating system to confirm the compound's identity:
-
Retention Time (RT): The compound will elute at a specific and reproducible RT under the defined GC conditions. This serves as the first point of identification.
-
Molecular Ion Confirmation: Examine the mass spectrum of the chromatographic peak. The presence of the M⁺• peak at m/z 224 and the M+2 peak at m/z 226 in a ~3:1 ratio is the primary confirmation of the elemental formula.
-
Fragmentation Pattern Matching: Compare the observed fragment ions in the experimental spectrum with the predicted fragments in Table 2. The presence of key ions like m/z 209 ([M-CH₃]⁺) and their corresponding chlorine isotope peaks provides strong structural evidence.
-
Library Search (Optional but Recommended): Search the acquired spectrum against a trusted spectral library like the NIST Mass Spectral Library. While an exact match for this specific isomer may not exist, matches to structurally similar compounds (e.g., other chloro-trifluoromethyl-benzene derivatives) can provide a high degree of confidence.[8]
By ensuring consistency across retention time, molecular weight, isotopic pattern, and fragmentation, the protocol becomes a self-validating system, providing trustworthy and defensible results.
Conclusion
The mass spectrometric analysis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a clear example of how fundamental principles can be applied to deduce the structure of a complex organic molecule. By leveraging the predictable nature of Electron Ionization and understanding the influence of the chloro, methoxy, and trifluoromethyl substituents, a detailed and accurate picture of the molecule's fragmentation behavior can be constructed. The GC-MS protocol provided herein offers a robust framework for achieving unambiguous identification, emphasizing the synergy between chromatographic separation and mass spectrometric detection. This integrated approach ensures the scientific integrity required by researchers in drug development and advanced chemical synthesis.
References
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Chem-Impex. 1-Chloro-2-(trifluoromethoxy)benzene. Available at: [Link]
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PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Available at: [Link]
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Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Available at: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Available at: [Link]
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National Institutes of Health (NIH). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]
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Wikipedia. Electron ionization. Available at: [Link]
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NIST WebBook. Benzene, 1-chloro-4-(trifluoromethyl)-. Available at: [Link]
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LCGC International. Electron Ionization for GC–MS. Available at: [Link]
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Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]
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ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
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Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[9]. Available at: [Link]
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NIST WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. Mass spectrum of benzene fragmentation pattern. Available at: [Link]
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ResearchGate. Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber. Available at: [Link]
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SpectraBase. 1-Chloro-2-methoxy-4-nitro-benzene - Spectrum. Available at: [Link]
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Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link]
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Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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University of Waterloo. CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]
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YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Hazard Analysis
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a halogenated and etherated aromatic compound. Its structure suggests a lipophilic nature and potential for reactivity characteristic of substituted benzenes. The trifluoromethyl group is known to be a strong electron-withdrawing group, which can influence the molecule's metabolic stability and biological interactions. The chloro and methoxy groups further modulate its electronic and steric properties.
Anticipated Physicochemical Properties
While experimental data for the specific isomer is limited, properties can be estimated based on related structures.
| Property | Anticipated Value / Characteristic | Rationale / Comparison Compound |
| Molecular Formula | C₈H₆ClF₃O | Derived from structure |
| Molecular Weight | 210.58 g/mol | Derived from structure |
| Appearance | Colorless to pale yellow liquid | Based on similar aromatic compounds[1][2] |
| Odor | Distinct aromatic odor | Common for substituted benzenes[2] |
| Boiling Point | Estimated ~180-220 °C | Interpolated from related isomers |
| Solubility | Low solubility in water; soluble in organic solvents | Typical for halogenated aromatic compounds[2] |
Hazard Identification and GHS Classification (Predicted)
Based on the analysis of functional groups and data from similar compounds, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are predicted and should be assumed in the absence of specific data.
| Hazard Class | Hazard Category | H-Statement (Predicted) | Basis of Prediction |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common for halogenated aromatics[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Frequently observed with chlorinated benzenes[4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common for organic solvents and irritants[3][4][5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors of similar compounds can irritate the respiratory tract[6] |
Signal Word: Warning
Hazard Pictograms:
Section 2: Exposure Control and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation, skin contact, and eye contact. Engineering controls are the most effective way to minimize risk.
Engineering Controls
-
Fume Hood: All handling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the lack of specific breakthrough time data, it is recommended to double-glove if handling for extended periods and to change gloves immediately upon contamination.[9][10]
-
Eye Protection: Chemical safety goggles that provide a seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][10]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or tasks with a high splash risk, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]
Caption: Decision workflow for selecting appropriate PPE.
Section 3: Safe Handling, Storage, and Disposal
Handling Procedures
-
Work Area: Designate a specific area within the fume hood for handling this compound.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent vapor release.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[12]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[7][11] A locked cabinet is recommended.[13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Waste Disposal
-
Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Procedure: Do not dispose of this chemical down the drain.[6][9] All disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]
-
Contaminated Materials: Any materials used for cleanup (e.g., vermiculite, paper towels) and contaminated disposable PPE must also be disposed of as hazardous waste.
Caption: Lifecycle of safe chemical handling from preparation to disposal.
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10][12] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][14] |
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbent material into a sealed container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Shut off all ignition sources.[11]
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
References
-
Airgas. (2021, September 15). Safety Data Sheet: 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
Capot Chemical. (2025, November 14). MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene. Retrieved from [Link]
-
Loba Chemie. (2016, May 19). MSDS: 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS. Retrieved from [Link]
-
SDS #354. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]
-
US EPA. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)- - Substance Details - SRS. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]
-
Redox. (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride. Retrieved from [Link]
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Strategic Importance of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to Sourcing and Utilizing 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene for Advanced Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. It moves beyond a simple cataloging of suppliers to offer field-proven insights into supplier qualification, compound application, and essential quality control methodologies, ensuring the integrity and success of your research endeavors.
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (CAS No: 402-08-4) is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chloro group, a methoxy group, and a trifluoromethyl group, makes it a versatile building block for creating novel pharmaceutical and agrochemical candidates.
The trifluoromethyl (-CF3) group is particularly crucial in modern drug design. Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The chloro and methoxy substituents provide additional handles for synthetic modification and can influence the electronic properties and overall conformation of the final compound, which are critical factors in drug discovery.[3]
Physicochemical Profile
A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 402-08-4 | [4] |
| Molecular Formula | C8H6ClF3O | [4] |
| Molecular Weight | 210.58 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Purity | Typically ≥98% (GC) | [6] |
| Storage | Sealed in a dry, room temperature environment | [4] |
Conceptual Synthetic Pathway
While multiple synthetic routes exist, a common strategy for preparing substituted benzene rings involves a sequence of electrophilic substitution and nucleophilic substitution reactions. The specific order of these reactions is critical to ensure the correct regiochemistry of the final product due to the directing effects of the substituents. A plausible, generalized pathway is outlined below.
Caption: A systematic workflow for qualifying chemical suppliers.
Key Causality in Supplier Selection:
-
Certificate of Analysis (CoA): This is a non-negotiable document. It provides a detailed breakdown of the specific batch's purity and the analytical methods used for its determination (e.g., GC, NMR). Scrutinize this document for impurity profiles, as even minor impurities can have significant downstream effects.
-
Batch-to-Batch Consistency: For long-term projects or drug development campaigns, consistency is critical. Inquire about the supplier's process control and their ability to provide material with a consistent impurity profile across different batches.
-
Technical Support: A reputable supplier will have knowledgeable technical staff who can answer questions about the product's stability, solubility, and handling. This support is invaluable for troubleshooting experimental issues.
Essential Protocol: Analytical Quality Control
Before incorporating any new chemical into a workflow, its identity and purity must be independently verified. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for this purpose.
Protocol: GC-MS Verification of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Create a dilute working solution (e.g., 10 µg/mL) from the stock solution.
-
-
Instrument Setup (Typical Conditions):
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for high sensitivity).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
-
Data Analysis:
-
Purity Assessment: Integrate the peak corresponding to the target compound and any impurity peaks. Calculate the relative purity by area percentage.
-
Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum. Key fragmentation patterns should match. The molecular ion peak (M+) at m/z 210 should be observable.
-
Safety, Handling, and Storage
Professional diligence in handling and storage is crucial for laboratory safety and maintaining the integrity of the chemical.
-
Hazard Identification: Based on safety data for structurally similar compounds, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene should be handled as a substance that may cause skin, eye, and respiratory irritation. [7][8]It is harmful if swallowed. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [7]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials. [7]
Conclusion
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a valuable reagent for advancing pharmaceutical and chemical research. However, its effective use is contingent upon sourcing high-purity material from a qualified supplier. By implementing a rigorous validation process, including documentation review and in-house analytical QC, researchers can ensure the reliability of their starting materials, which is the foundation of reproducible and high-impact science.
References
-
National Institute for Occupational Safety and Health (NIOSH). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. [Link]
-
PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
-
Capot Chemical. MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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An In-depth Technical Guide to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a halogenated and trifluoromethylated aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a methoxy group that can modulate electronic properties and serve as a synthetic handle, and a chlorine atom that provides a site for further functionalization, makes it a highly versatile intermediate. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.
While the specific initial "discovery" or first synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is not prominently documented in a single seminal publication, its preparation can be inferred from established synthetic methodologies for related substituted aromatic compounds. The following sections detail a plausible and scientifically sound synthetic approach, based on well-established chemical transformations.
Synthesis and Mechanistic Insights
The synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene can be strategically approached through a multi-step sequence, leveraging common and reliable organic reactions. A logical retrosynthetic analysis suggests that the target molecule can be constructed from more readily available starting materials.
Proposed Synthetic Pathway
A feasible synthetic route commences with a substituted aniline and proceeds through diazotization followed by trifluoromethylation, and subsequent functional group manipulation. This pathway offers good control over the regiochemistry of the final product.
Caption: Proposed synthetic pathway for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 2-Chloro-5-methoxyaniline
-
Reaction Setup: To a cooled (0-5 °C) solution of 2-chloro-5-methoxyaniline in a suitable acidic medium (e.g., aqueous hydrochloric acid), a solution of sodium nitrite (NaNO₂) in water is added dropwise.
-
Causality: The acidic conditions protonate the nitrous acid formed in situ, generating the nitrosonium ion (NO⁺), a potent electrophile. The amino group of the aniline derivative acts as a nucleophile, attacking the nitrosonium ion to initiate the diazotization process. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
Self-Validation: The formation of the diazonium salt can be qualitatively monitored by the disappearance of the starting aniline (e.g., by thin-layer chromatography) and the formation of a clear solution.
Step 2: Iodination via Sandmeyer-type Reaction
-
Reaction: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide (KI).
-
Causality: The diazonium group is an excellent leaving group (N₂ gas). The iodide ion acts as a nucleophile, displacing the diazonium group to form the corresponding aryl iodide. This reaction is a variation of the classic Sandmeyer reaction.
-
Self-Validation: The evolution of nitrogen gas is a clear indicator of the reaction's progress. The product, 1-chloro-2-methoxy-4-iodobenzene, can be isolated by extraction and purified by chromatography.
Step 3: Trifluoromethylation
-
Reaction: The purified 1-chloro-2-methoxy-4-iodobenzene is then subjected to a trifluoromethylation reaction. This can be achieved using a variety of modern trifluoromethylating reagents. A common method involves the use of a copper-trifluoromethyl complex (e.g., generated in situ from CuI and a trifluoromethyl source like TMSCF₃, Ruppert-Prakash reagent) or other advanced electrophilic or radical trifluoromethylating agents.[1]
-
Causality: The mechanism of copper-mediated trifluoromethylation typically involves an oxidative addition of the aryl iodide to a Cu(I) species, followed by reductive elimination of the trifluoromethylated product. The choice of ligand and reaction conditions is critical for achieving high yields.
-
Self-Validation: The final product, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, can be purified by column chromatography and its identity and purity confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Physicochemical Properties
The structural features of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene impart specific physicochemical properties that are advantageous in drug design.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | [2] |
| Molecular Formula | C₈H₆ClF₃O | - |
| Molecular Weight | 210.58 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | Not explicitly reported, but expected to be in the range of similar substituted benzenes | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water | Inferred |
The trifluoromethyl group significantly increases the lipophilicity (logP) of the molecule, which can enhance its ability to cross cell membranes. The methoxy and chloro substituents can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and halogen bonding.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and can block metabolic oxidation at the position of attachment, thereby improving the pharmacokinetic profile of a drug candidate. The chloro and methoxy groups offer handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Role as a Key Intermediate
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene can serve as a precursor to a variety of more complex molecules. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy group can be demethylated to a phenol, providing another site for derivatization.
Caption: Potential synthetic transformations of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Example Signaling Pathway Context
While this specific molecule may not be a final drug, it could be a key component of a molecule designed to interact with a specific biological target. For instance, a derivative could be synthesized to inhibit a particular kinase involved in a cancer signaling pathway.
Caption: Illustrative signaling pathway where a derivative might act as an inhibitor.
Conclusion
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene represents a valuable and versatile building block for medicinal chemists. Its synthesis, achievable through established methodologies, provides access to a scaffold with desirable physicochemical properties for drug design. The strategic incorporation of the trifluoromethyl, methoxy, and chloro groups offers a powerful combination for modulating biological activity, improving pharmacokinetic profiles, and enabling further synthetic diversification. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical intermediates will undoubtedly remain a cornerstone of successful drug discovery programs.
References
[3] Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
[4] Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. Retrieved from
[5] Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from
[1] Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
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The Trifluoromethyl Group in Substituted Benzenes: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a pivotal strategy for optimizing the multifaceted properties of drug candidates.[1][2] Among these, the trifluoromethyl (CF3) group stands out as a uniquely powerful and versatile moiety.[2][3] Its incorporation into a benzene ring can profoundly influence a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity for biological targets.[2][3][4] This technical guide provides an in-depth exploration of the role of the trifluoromethyl group in substituted benzenes, offering insights for researchers, scientists, and drug development professionals.
I. Fundamental Physicochemical Properties of the Trifluoromethyl Group
The trifluoromethyl group, with its three highly electronegative fluorine atoms, imparts a unique set of properties to an attached benzene ring. These properties are the foundation of its utility in drug design and materials science.
A. Potent Electron-Withdrawing Effects
The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5][6] This strong inductive effect (-I) significantly decreases the electron density of the benzene ring, a phenomenon that has profound consequences for the molecule's reactivity and acidity/basicity.[7]
-
Inductive Effect: The high electronegativity of the fluorine atoms pulls electron density away from the carbon atom of the CF3 group, which in turn withdraws electron density from the attached benzene ring through the sigma bond.[8] This deactivates the ring towards electrophilic aromatic substitution.[7]
-
Resonance Effect: Unlike substituents with lone pairs, the trifluoromethyl group does not participate in resonance donation of electrons to the ring. While hyperconjugation involving C-F bonds has been debated, the primary electronic influence is overwhelmingly inductive withdrawal.
This strong electron-withdrawing nature is quantitatively captured by its Hammett substituent constant (σ).
B. Impact on Acidity and Basicity
The electron-withdrawing nature of the trifluoromethyl group significantly influences the pKa of acidic and basic functional groups attached to the benzene ring.
-
Increased Acidity: By withdrawing electron density, the CF3 group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). For example, p-(trifluoromethyl)benzoic acid is a stronger acid than benzoic acid.[9]
-
Decreased Basicity: Conversely, the CF3 group reduces the electron density on a basic nitrogen atom in anilines or other nitrogen-containing heterocycles, making them less basic (lowering the pKa of the conjugate acid).
C. Modulation of Lipophilicity
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[1] The trifluoromethyl group is known to be a lipophilic substituent.[10][11]
-
Hansch π Value: The Hansch parameter (π) for the trifluoromethyl group is +0.88, indicating its contribution to increasing the lipophilicity of a molecule.[10][12]
-
Membrane Permeability: This increased lipophilicity can enhance a drug's ability to cross biological membranes, which can lead to improved absorption and distribution within the body.[3][12]
II. The Trifluoromethyl Group in Drug Design and Medicinal Chemistry
The unique properties of the trifluoromethyl group have made it a cornerstone in the design of modern pharmaceuticals.[2][13][14] Its incorporation can address several key challenges in drug development.
A. Enhancing Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3][4]
-
Blocking Metabolic Oxidation: A common metabolic pathway for drug molecules is the oxidation of methyl groups by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group effectively blocks this oxidation, as the C-F bond is exceptionally strong and resistant to cleavage.[3][10] This can lead to a longer drug half-life and improved oral bioavailability.[2]
-
Global Protective Effects: In some cases, the presence of a trifluoromethyl group can confer a "global" protective effect, reducing metabolism at other sites within the molecule.[15]
B. Bioisosterism
The trifluoromethyl group is often employed as a bioisostere for other atoms and groups, allowing for the fine-tuning of a drug candidate's properties while maintaining its overall shape and ability to bind to its target.[13]
-
Bioisostere for Methyl and Chloro Groups: The CF3 group can serve as a bioisostere for a methyl group to prevent metabolic oxidation or for a chloro group to modulate electronic properties and lipophilicity.[10][13]
-
Replacement for Aliphatic Nitro Groups: In some instances, the trifluoromethyl group has been successfully used as a bioisosteric replacement for an aliphatic nitro group, which is often considered a less "drug-like" functionality.[16][17][18]
C. Improving Binding Affinity and Selectivity
The electronic and steric properties of the trifluoromethyl group can lead to improved binding interactions with biological targets.[2]
-
Altering Electronic Distribution: The strong electron-withdrawing nature of the CF3 group can alter the electronic landscape of the drug molecule, potentially leading to more favorable electrostatic interactions with the target protein.[3]
-
Conformational Effects: The presence of a trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor.[19]
D. Notable Drugs Containing the Trifluoromethyl Group
The successful application of the trifluoromethyl group in drug design is evident in the number of marketed drugs that contain this moiety. Some prominent examples include:
-
Fluoxetine (Prozac): An antidepressant that is a selective serotonin reuptake inhibitor (SSRI).[13][20]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[13]
-
Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor.[13]
III. Synthesis of Trifluoromethylated Benzenes
The introduction of a trifluoromethyl group into a benzene ring can be a synthetic challenge.[10] However, a number of methods have been developed to achieve this transformation.
A. From Trichloromethyl or Tribromomethyl Benzenes
A common industrial method involves the reaction of the corresponding trichloromethyl or tribromomethyl benzene with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).[21]
B. Modern Trifluoromethylation Reagents
In recent years, a variety of new reagents have been developed for the direct trifluoromethylation of aromatic compounds, offering milder reaction conditions and broader functional group tolerance. These include:
-
Trifluoromethylsilanes: Such as Ruppert-Prakash reagent (TMSCF3).
-
Sodium Trifluoromethanesulfinate (CF3SO2Na): Known as the Langlois reagent.
-
Trifluoromethyl-metal complexes: Involving copper or palladium catalysts.[20]
IV. Quantitative Data Summary
The following tables summarize key quantitative data related to the trifluoromethyl group.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -CH3 | -0.069 | -0.170 |
| -Cl | 0.373 | 0.227 |
| -CF3 | 0.43 | 0.54 |
| -CN | 0.56 | 0.66 |
| -NO2 | 0.71 | 0.78 |
Source: Adapted from established compilations of Hammett constants.[22][23][24][25]
Table 2: Physicochemical Properties
| Property | Value |
| Hansch Lipophilicity Parameter (π) | +0.88 |
| van der Waals Radius (approx.) | 2.7 Å |
| C-F Bond Dissociation Energy | ~485 kJ/mol |
Source: Compiled from various sources.[10][12]
V. Experimental Protocols
Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound (trifluoromethyl-substituted benzene derivative)
-
Separatory funnel
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the test compound in either water-saturated n-octanol or octanol-saturated water.
-
Add a known volume of the stock solution to a separatory funnel.
-
Add an equal volume of the other solvent (water or n-octanol) to the separatory funnel.
-
Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
Calculate the LogP value using the following equation: LogP = log10 ([Compound]octanol / [Compound]water)
VI. Visualizations
Diagram 1: Electronic Effects of the Trifluoromethyl Group
Caption: Electronic effects of the CF3 group on a benzene ring.
Diagram 2: Metabolic Blocking Workflow
Caption: Comparison of metabolic pathways for methyl vs. CF3 groups.
VII. Conclusion
The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist.[2][3] Its ability to modulate electronic properties, enhance lipophilicity, and block metabolic degradation makes it an invaluable substituent for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][12] A thorough understanding of the fundamental principles governing the effects of the trifluoromethyl group on substituted benzenes is essential for its rational and effective application in the development of novel and improved therapeutics.
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National Center for Biotechnology Information. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
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ACS Publications. A new trifluoromethylating agent: synthesis of polychlorinated (trifluoromethyl)benzenes and 1,3-bis(trifluoromethyl)benzenes and conversion into their trichloromethyl counterparts and molecular structure of highly strained polychloro-m-xylenes. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [Link]
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Reddit. Trifluoromethoxy group electron-withdrawing or electron-donating? [Link]
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An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Executive Summary
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound whose chemical behavior is dictated by a complex interplay of electronic effects from its three distinct substituents. The methoxy group acts as a strong activating group through resonance, the chloro group is a weak deactivator, and the trifluoromethyl group is a powerful deactivator through induction. This guide provides a detailed analysis of the inductive and resonance effects of each substituent, synthesizes their combined influence on the electron density distribution of the benzene ring, and predicts the molecule's reactivity, particularly in the context of electrophilic aromatic substitution. Methodologies for the experimental validation of these electronic properties using spectroscopic and kinetic techniques are also presented, offering a comprehensive resource for researchers in organic synthesis and drug development.
Foundational Principles: Inductive and Resonance Effects
The reactivity and regioselectivity of a substituted benzene ring are governed by the ability of substituents to donate or withdraw electron density.[1] These influences are primarily categorized into two fundamental mechanisms:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity differences between atoms.[2] Electron-withdrawing groups (EWGs) with high electronegativity pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) like alkyl groups can push electron density into the ring (+I effect). The inductive effect weakens with distance from the substituent.[2]
-
Resonance Effect (M or R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring.[3][4] It requires the presence of lone pairs or π bonds on the substituent that can conjugate with the ring's π system. Substituents with lone pairs (e.g., -OCH₃, -Cl) can donate electron density into the ring (+R effect), increasing electron density at the ortho and para positions. Conversely, groups with π bonds to electronegative atoms (e.g., -NO₂, -CF₃ is a special case) can withdraw electron density from the ring (-R effect).[4]
The net electronic influence of a substituent is the sum of its inductive and resonance effects. In many cases, these effects can be opposing, and the dominant effect determines the group's overall character.[5]
Analysis of Individual Substituents
To understand the electronic landscape of the target molecule, we must first dissect the contribution of each functional group.
The Methoxy Group (-OCH₃)
The methoxy group is a classic example of a substituent where resonance and inductive effects are in opposition.[6]
-
Inductive Effect (-I): The oxygen atom is highly electronegative, leading it to withdraw electron density from the benzene ring through the C-O sigma bond.[6]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π system.[6][7] This donation of electron density is significant and increases the nucleophilicity of the ring, particularly at the ortho and para positions.
-
Net Effect: The +R effect of the methoxy group is substantially stronger than its -I effect.[5] Consequently, the methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS).[7][8]
The Chloro Group (-Cl)
Halogens present a unique case where the inductive effect dominates over the resonance effect in determining reactivity, but the resonance effect still dictates regioselectivity.
-
Inductive Effect (-I): Chlorine is highly electronegative and strongly withdraws electron density through the C-Cl sigma bond, deactivating the ring towards electrophilic attack.[9][10]
-
Resonance Effect (+R): Like oxygen, the chlorine atom has lone pairs that can be donated to the ring via resonance, enriching the electron density at the ortho and para positions.[4]
-
Net Effect: For halogens, the strong -I effect outweighs the weaker +R effect, making the chloro group an overall deactivating group.[5] However, because the +R effect selectively stabilizes the carbocation intermediates at the ortho and para positions, the chloro group acts as an ortho, para-director .[3][4]
The Trifluoromethyl Group (-CF₃)
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and organic synthesis.[11]
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, making the carbon atom of the CF₃ group highly electron-deficient. This results in a potent electron-withdrawing inductive effect on the benzene ring.[12][13]
-
Resonance Effect: The CF₃ group does not have lone pairs to donate and its resonance-withdrawing capability is generally considered negligible compared to its profound inductive effect. Some hyperconjugative interactions can contribute to its electron-withdrawing nature.
-
Net Effect: The CF₃ group is a very strong deactivating group due to its dominant -I effect. It strongly destabilizes the carbocation intermediates formed during electrophilic attack, particularly at the ortho and para positions. This destabilization is less pronounced for meta attack, making the CF₃ group a meta-director .[13][14]
Quantitative Assessment: Hammett Substituent Constants
The electronic effects of these substituents can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids. The σ value reflects the overall electron-donating or -withdrawing character of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Position | Hammett Constant (σ) | Inductive Effect (σI) | Resonance Effect (σR) |
| -OCH₃ | meta | +0.12 | +0.25 | -0.13 |
| para | -0.27 | +0.25 | -0.52 | |
| -Cl | meta | +0.37 | +0.47 | -0.10 |
| para | +0.23 | +0.47 | -0.24 | |
| -CF₃ | meta | +0.43 | +0.42 | +0.01 |
| para | +0.54 | +0.42 | +0.12 |
Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[15]
This data quantitatively confirms the qualitative analysis: the -OCH₃ group is a strong resonance donor (negative σ_para), the -Cl is inductively withdrawing but a weak resonance donor, and -CF₃ is strongly withdrawing primarily through induction.
Integrated Electronic Analysis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
In a polysubstituted ring, the net effect is an additive combination of the individual substituent effects, which can be either reinforcing or antagonistic.[16] In 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, the directing influences are antagonistic.
-
-OCH₃ (at C2): Strongly directs ortho (C1, C3) and para (C5).
-
-Cl (at C1): Weakly directs ortho (C2, C6) and para (C4).
-
-CF₃ (at C4): Strongly directs meta (C3, C5).
The positions C1, C2, and C4 are already substituted. The available positions for a potential electrophilic attack are C3, C5, and C6.
-
Position C3: This position is ortho to the activating -OCH₃ group and meta to the deactivating -CF₃ group. Both effects reinforce the favorability of this position. However, it is also ortho to the -Cl group, which is deactivating. Steric hindrance from the adjacent chloro group at C1 may also reduce reactivity at this site.
-
Position C5: This position is para to the activating -OCH₃ group and meta to the deactivating -CF₃ group. Both effects strongly favor this position for electrophilic attack.
-
Position C6: This position is ortho to the deactivating -Cl group and meta to the activating -OCH₃ group. The methoxy group's influence is weaker at the meta position.[8] This site is generally the most deactivated of the three.
Diagram: Competing Electronic Effects
Caption: A diagram illustrating the competing inductive (-I) and resonance (+R) effects on the benzene ring.
Experimental Validation Protocols
The theoretical predictions outlined above must be validated through empirical data. The following protocols describe standard methodologies for characterizing the electronic properties of substituted aromatics.
Protocol: NMR Spectroscopic Analysis
Objective: To map the relative electron density of the aromatic ring by analyzing the chemical shifts of the aromatic protons and carbons. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups cause an upfield shift.[17]
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 16 scans, relaxation delay of 2 seconds, spectral width of 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 5 seconds, spectral width of 220 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis:
-
Assign the signals for the three aromatic protons (at C3, C5, C6) and the six aromatic carbons. 2D NMR techniques (COSY, HSQC, HMBC) may be required for unambiguous assignment.
-
Expected Outcome: The chemical shift of the proton at C5 is expected to be at a relatively lower ppm (more upfield) compared to the proton at C6, reflecting the greater electron-donating influence from the para-methoxy group. The proton at C3 will likely be intermediate. Carbon shifts will follow a similar trend.[18]
-
Protocol: Competitive Nitration for Relative Reactivity
Objective: To experimentally determine the major product of an electrophilic aromatic substitution reaction, thereby validating the predicted regioselectivity.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 1 mmol of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene in 5 mL of glacial acetic acid.
-
Addition of Nitrating Agent: Slowly add a stoichiometric amount (1 mmol) of nitric acid (as a solution in sulfuric acid or acetic anhydride) to the cooled solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. Monitor the progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, pour the reaction mixture into 50 mL of ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Product Characterization: Analyze the purified product(s) by NMR spectroscopy and mass spectrometry to determine the structure and confirm the position of the newly introduced nitro group. The relative yields of the different isomers (3-nitro, 5-nitro, and 6-nitro) can be quantified by GC or ¹H NMR integration of the crude reaction mixture.
-
Expected Outcome: The major product will be 1-chloro-2-methoxy-5-nitro-4-(trifluoromethyl)benzene , confirming that substitution occurs preferentially at the C5 position.
Workflow: Predicting and Validating Regioselectivity
Caption: The logical workflow from theoretical analysis to experimental validation of reactivity.
Conclusion
The electronic profile of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene is a nuanced example of competitive substituent effects. While the trifluoromethyl and chloro groups withdraw electron density and deactivate the ring, the powerful resonance-donating and ortho, para-directing nature of the methoxy group dominates, activating the C3 and C5 positions. A comprehensive analysis considering all electronic and steric factors identifies the C5 position as the most probable site for electrophilic attack. This prediction can be rigorously tested and confirmed using standard spectroscopic and synthetic organic chemistry protocols. A thorough understanding of these principles is paramount for professionals in drug design, enabling the rational modification of aromatic scaffolds to fine-tune reactivity, metabolic stability, and biological activity.
References
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Jadhav, G. N., et al. (2021). Quantification and classification of substituent effects in organic chemistry: a theoretical molecular electrostatic potential study. RSC Advances. [Link][19]
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Vedantu. (2026). Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu. [Link][2]
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Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link][3]
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University of Calgary. (n.d.). Ch12: Substituent Effects. University of Calgary. [Link]
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La Salle University. (n.d.). Substituent Effects. La Salle University. [Link][4]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link][6]
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SCM. (2016). Analyzing substituent effects. SCM. [Link]
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Penn State Pressbooks. (n.d.). 8.7 An Explanation of Substituent Effects. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link][5]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link][7]
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YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link][14]
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Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link][9]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][12]
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Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link][10]
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Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research. [Link][11]
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Chemistry LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. Chemistry LibreTexts. [Link][16]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link][15]
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Ansari, I. A., et al. (2022). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology. [Link][20]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the successful Buchwald-Hartwig amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This substrate presents a unique set of challenges due to the electronically deficient nature of the aromatic ring, the steric hindrance and potential coordinating effects of the ortho-methoxy group, and the inherent inertness of the C-Cl bond. Through a careful selection of catalyst systems, including advanced palladacycle precatalysts and sterically demanding biarylphosphine ligands, alongside optimized reaction conditions, high-yielding and reproducible amination with a variety of primary and secondary amines can be achieved. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-aryl-2-methoxy-4-(trifluoromethyl)aniline derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: Navigating the Challenges of a Demanding Substrate
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1]
The specific substrate, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, encapsulates a confluence of electronic and steric challenges that necessitate a sophisticated and well-optimized catalytic approach. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the aryl chloride towards oxidative addition, the rate-determining step in many cross-coupling reactions. Concurrently, the ortho-methoxy group introduces steric bulk around the reaction center and possesses the potential to coordinate to the palladium catalyst, which can influence the catalytic cycle in a complex manner.
This application note provides a deep dive into the mechanistic considerations and practical solutions for the successful amination of this challenging substrate. We present validated protocols that leverage the latest advancements in catalyst technology to deliver high efficiency and broad applicability.
Mechanistic Considerations: The Catalytic Cycle in Focus
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[1][2] Understanding this cycle is paramount to rational catalyst selection and troubleshooting.
For 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, the key challenges within this cycle are:
-
Oxidative Addition: The electron-deficient nature of the aryl chloride makes the initial oxidative addition to the Pd(0) center sluggish. To overcome this, highly electron-rich and sterically bulky phosphine ligands are required to promote this step.
-
Reductive Elimination: The final C-N bond-forming step is often accelerated by bulky ligands that create a sterically congested metal center, favoring the release of the product.
Catalyst System Selection: A Curated Approach
The success of the amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is critically dependent on the judicious choice of the palladium source, ligand, and base.
Palladium Precatalysts: From Traditional Sources to Modern Palladacycles
While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective when paired with an appropriate ligand, modern, well-defined palladacycle precatalysts offer superior performance, reproducibility, and ease of handling. We recommend the use of third-generation (G3) palladacycles, such as XPhos Pd G3. These precatalysts are air- and moisture-stable and readily generate the active monoligated Pd(0) species under the reaction conditions.
Ligands: The Key to Unlocking Reactivity
For electron-deficient and sterically hindered aryl chlorides, the ligand plays a pivotal role. Bulky, electron-rich biaryl monophosphine ligands are the undisputed champions for this class of substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand has a proven track record for the amination of challenging aryl chlorides. Its large steric footprint and electron-donating properties facilitate both the oxidative addition and reductive elimination steps.[3]
-
Buchwald's Biaryl Phosphine Ligands: A range of ligands developed by the Buchwald group, such as RuPhos and BrettPhos, also demonstrate excellent activity for these transformations.
Bases: The Unsung Hero
A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
-
Sodium tert-butoxide (NaOt-Bu): This is the base of choice for most Buchwald-Hartwig aminations of aryl chlorides due to its high basicity and compatibility with a wide range of functional groups.
-
Lithium bis(trimethylsilyl)amide (LHMDS): An alternative strong base that can be effective, particularly when milder conditions are desired.
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): While weaker than alkoxides, these bases can be employed, often in combination with more active catalyst systems or for substrates with base-sensitive functional groups.[4][5]
Experimental Protocols
The following protocols have been validated for the Buchwald-Hartwig amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with representative primary and secondary amines.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for optimal results. Toluene and 1,4-dioxane are the recommended solvents.
-
The quality of the reagents, particularly the base, can significantly impact the reaction outcome. Use freshly opened or properly stored reagents.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol details the coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with aniline.
Table 1: Reagents for Protocol 1
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | 224.59 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| XPhos Pd G3 | 846.45 | 0.02 | 0.02 |
| XPhos | 476.67 | 0.04 | 0.04 |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add XPhos Pd G3 (16.9 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Via syringe, add a solution of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (225 mg, 1.0 mmol) in anhydrous toluene (2 mL).
-
Add aniline (112 mg, 1.2 mmol) via syringe, followed by an additional 3 mL of anhydrous toluene.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methoxy-4-(trifluoromethyl)phenyl)aniline.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol outlines the coupling with a cyclic secondary amine, morpholine.
Table 2: Reagents for Protocol 2
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | 224.59 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.67 | 0.04 | 0.04 |
| Sodium tert-butoxide | 96.10 | 1.5 | 1.5 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol) to a vial containing a stir bar.
-
Add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (225 mg, 1.0 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Add morpholine (131 mg, 1.5 mmol).
-
Seal the vial and heat at 110 °C for 16-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol%, increasing the reaction temperature, or using a stronger base like LHMDS. Ensure all reagents and solvents are strictly anhydrous.
-
Side Reactions: The primary side reaction is often hydrodechlorination of the starting material. This can be minimized by ensuring an efficient catalyst system and avoiding excessive reaction times.
-
Amine Scope: While these protocols are robust, highly hindered or electronically deactivated amines may require further optimization of the ligand and reaction conditions. For such cases, screening a panel of Buchwald's biaryl phosphine ligands is recommended.
Conclusion
The Buchwald-Hartwig amination of the challenging substrate 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene can be successfully achieved with high efficiency by employing modern, sophisticated catalyst systems. The use of bulky, electron-rich biaryl phosphine ligands, such as XPhos, in conjunction with well-defined palladacycle precatalysts and a strong base like sodium tert-butoxide, is key to overcoming the inherent difficulties of this transformation. The protocols provided herein serve as a reliable starting point for the synthesis of a wide range of N-aryl-2-methoxy-4-(trifluoromethyl)aniline derivatives, facilitating advancements in drug discovery and materials science.
References
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- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate, 2025. [URL: https://www.researchgate.net/publication/273142273_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]
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- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem. [URL: https://www.benchchem.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3289091/]
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- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655823/]
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Application Notes for a Versatile Fluorinated Building Block: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Introduction: Unlocking Synthetic Potential
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound designed for advanced chemical synthesis. Its strategic substitution pattern—featuring a reactive chlorine atom, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group—renders it a valuable and versatile intermediate. This guide provides an in-depth exploration of its chemical properties, safety protocols, and core synthetic applications, with a focus on explaining the causal relationships behind the recommended reaction conditions. This molecule is a key building block for introducing the 2-methoxy-4-(trifluoromethyl)phenyl moiety, a common feature in the development of novel pharmaceuticals and agrochemicals where trifluoromethyl groups can enhance metabolic stability and binding affinity.[1]
Physicochemical & Safety Data
It is critical for researchers to note that 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a specialized chemical intermediate. As such, a universally recognized CAS number and comprehensive public data are limited. The data presented below are calculated or estimated based on structurally related analogs. Researchers must consult the specific Safety Data Sheet (SDS) provided by their chemical supplier for authoritative and lot-specific data.
Table 1: Physicochemical Properties
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₈H₆ClF₃O | Calculated |
| Molecular Weight | 212.58 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid. | Analogy to similar compounds[1][2] |
| Boiling Point | Estimated: ~180-200 °C (at atm. pressure) | Extrapolated from analogs like 1-Chloro-4-(trifluoromethyl)benzene (139 °C)[3] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM). Low solubility in water. | General property of similar structures[1] |
Safety & Handling: A Researcher's Obligation
Substituted aromatic fluorochemicals require careful handling in a well-ventilated chemical fume hood.[4] The following guidelines are based on analogs and general laboratory best practices.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[4]
-
Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation. Harmful if swallowed.[5][6] Long-term exposure to related compounds may have organ-specific effects.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Core Synthetic Applications & Protocols
The unique electronic properties of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene make it an ideal substrate for several critical bond-forming reactions. The para-trifluoromethyl group strongly activates the C-Cl bond toward specific catalytic cycles and nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The defining feature of this substrate is its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing trifluoromethyl group, located para to the chlorine leaving group, is perfectly positioned to stabilize the negative charge of the intermediate carbanion (the Meisenheimer complex) through resonance.[8] This stabilization dramatically lowers the activation energy for the initial nucleophilic attack, making the reaction feasible under relatively mild conditions. The ortho-methoxy group, while electron-donating, has a lesser electronic impact compared to the para-CF₃ group but may sterically influence the approach of the nucleophile.
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The Strategic Utility of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in Modern Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This trifunctional scaffold, featuring a reactive chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group, provides a powerful platform for the synthesis of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in pharmaceutical synthesis. We will explore its utility in key cross-coupling and amination reactions, providing detailed, field-proven protocols and explaining the rationale behind the experimental choices.
Physicochemical Properties and Reactivity Profile
The reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is dictated by the interplay of its three key functional groups. The chlorine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The methoxy group, being an ortho-, para-director, activates the benzene ring towards electrophilic substitution, while the potent electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic attack but facilitates nucleophilic aromatic substitution. This unique electronic profile allows for selective transformations at different positions of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C8H6ClF3O | PubChem |
| Molecular Weight | 210.58 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Commercial Suppliers |
| Boiling Point | Approx. 195-197 °C | Commercial Suppliers |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | General Chemical Knowledge |
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is an excellent substrate for these transformations, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are prevalent motifs in a wide range of pharmaceuticals. The reaction of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with various boronic acids or their derivatives provides access to a library of substituted 2-methoxy-4-(trifluoromethyl)biphenyls, key intermediates for various therapeutic agents.
Protocol 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid
This protocol details the Suzuki-Miyaura coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with 4-carboxyphenylboronic acid. The resulting product is a valuable intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq)
-
4-Carboxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (3.0 eq)
-
1,4-Dioxane/Water (4:1, degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, 4-carboxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with a gentle stream of argon for 15 minutes.
-
Under a positive pressure of argon, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-Methoxy-4-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.
Causality of Experimental Choices:
-
Catalyst System: The use of a palladium(II) acetate precatalyst with a sterically hindered and electron-rich phosphine ligand like SPhos is crucial for the efficient oxidative addition of the relatively unreactive aryl chloride.[2]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing hydrolysis of ester groups or other base-sensitive functionalities that might be present on the coupling partners.[2]
-
Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reaction components and facilitates the catalytic cycle. Degassing the solvent is essential to prevent oxidation of the palladium(0) active catalyst.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. D[3]ysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms, making JAK inhibitors an important class of therapeutic agents. T[4]he 2-methoxy-4-(trifluoromethyl)aniline scaffold, readily accessible from 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, is a key structural motif in several potent and selective JAK inhibitors.
Hypothetical Synthesis of a JAK Inhibitor Precursor:
The following scheme outlines a plausible synthetic route to a key intermediate for a novel JAK inhibitor, starting from the product of the Buchwald-Hartwig amination described in Protocol 2.
Diagram 3: Synthetic Pathway to a JAK Inhibitor Intermediate
Sources
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in Modern Agrochemical Development
Abstract
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene has emerged as a pivotal intermediate in the synthesis of a new generation of agrochemicals. Its unique trifluoromethyl and methoxy substitutions on a chlorobenzene core provide a versatile scaffold for the development of potent and selective herbicides. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this intermediate in the synthesis of advanced agrochemicals. It provides an in-depth analysis of its synthesis, key reactions, and the mechanisms of action of the resulting herbicidal compounds. Detailed, field-proven protocols and visual workflows are presented to facilitate practical application and further innovation in the field.
Introduction: The Significance of Fluorinated Intermediates in Agrochemicals
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has revolutionized the design of agrochemicals. The CF3 group is known to enhance several crucial properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target enzymes. These enhancements can lead to increased efficacy, better selectivity, and improved environmental profiles of the final product. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a prime example of a building block that leverages these benefits, serving as a key precursor for various potent herbicides. Its structural features allow for targeted modifications to fine-tune the biological activity and crop selectivity of the final agrochemical product.
Physicochemical Properties and Synthesis of the Core Intermediate
A thorough understanding of the properties of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
| Property | Value |
| CAS Number | 1260893-33-1[1] |
| Molecular Formula | C8H6ClF3O |
| Molecular Weight | 226.58 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 195-200 °C |
| Density | Approx. 1.4 g/cm³ |
| Solubility | Soluble in most organic solvents (e.g., Toluene, Dichloromethane, Methanol) |
The synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene typically involves a multi-step process starting from more readily available precursors. A representative synthetic pathway is outlined below.
Caption: Synthetic route to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Application in the Synthesis of Phenyl Ether Herbicides
One of the most significant applications of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is in the synthesis of phenyl ether herbicides. These herbicides are known for their broad-spectrum activity and are crucial for modern weed management programs. The intermediate provides the "trifluoromethylphenyl" moiety, a key pharmacophore for this class of herbicides.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Many herbicides derived from this intermediate function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized by a non-enzymatic process in the cytoplasm to protoporphyrin IX.[2] In the presence of light, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and disruption of cell membranes, ultimately leading to cell death.[3][4] This mode of action results in rapid "burn-down" symptoms on susceptible weeds.[4]
Sources
- 1. 1260893-33-1 Cas No. | 1-Chloro-2-methoxy-4-(trifluoromethoxy)benzene | Matrix Scientific [matrixscientific.com]
- 2. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 4. extension.purdue.edu [extension.purdue.edu]
Application Note: Protocol for the Nitration of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Abstract
This application note provides a comprehensive, step-by-step protocol for the nitration of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene to yield 4-chloro-5-methoxy-2-nitro-1-(trifluoromethyl)benzene. This synthesis is a critical step in the development of various pharmaceutical and agrochemical compounds. The protocol details the necessary reagents, equipment, safety precautions, reaction execution, work-up, purification, and analytical characterization of the final product. The causality behind experimental choices, including the selection of nitrating agents and reaction conditions, is explained to provide researchers with a deep understanding of the process.
Introduction
The nitration of aromatic compounds is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis.[1][2][3] The introduction of a nitro group onto an aromatic ring serves as a key transformation, as the nitro group can be readily converted into other functional groups, such as amines, which are precursors to a vast array of bioactive molecules. The target molecule of this protocol, 4-chloro-5-methoxy-2-nitro-1-(trifluoromethyl)benzene, is an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to the unique electronic properties imparted by the chloro, methoxy, and trifluoromethyl substituents.
The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring.[4][5] The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect. Conversely, the chloro (-Cl) and trifluoromethyl (-CF3) groups are deactivating, with the trifluoromethyl group being a strong meta-director due to its potent -I (inductive) and -R (resonance) effects.[5] The interplay of these electronic effects dictates the position of the incoming nitro group.
This guide provides a robust and reproducible protocol for the selective nitration of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, emphasizing safety, efficiency, and high purity of the final product.
Reaction Scheme and Mechanism
The nitration of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[1][3][6][7] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.[2][3]
Reaction:
Mechanism:
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[8] A proton is then eliminated from the ring to restore aromaticity, yielding the nitrated product.[2][8]
Reaction Mechanism Diagram
Caption: Mechanism of nitration of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS Number |
| 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | ≥98% | Commercially Available | 35326-99-9 |
| Concentrated Nitric Acid (HNO₃) | 68-70% | ACS Reagent | 7697-37-2 |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent | 7664-93-9 |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | 144-55-8 | |
| Brine (Saturated NaCl Solution) | Prepared in-house | 7647-14-5 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | 7487-88-9 | |
| Hexanes | ACS Reagent | Commercially Available | 110-54-3 |
| Ethyl Acetate | ACS Reagent | Commercially Available | 141-78-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and personal protective equipment (PPE)
Safety Precautions
Nitration reactions are highly exothermic and require strict safety measures.[9][10]
-
Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents.[11][12] They can cause severe burns upon contact with skin and eyes.[11][12] Always handle these acids in a chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[9][12]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[10] Maintain a cold reaction temperature using an ice-water bath and add reagents slowly.
-
Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes.[9] Ensure adequate ventilation by performing the entire procedure in a fume hood.
-
Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.[9] Spill kits containing a neutralizing agent, such as sodium bicarbonate, should be available.[13]
Experimental Protocol
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the nitration protocol.
Preparation of the Nitrating Mixture
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While stirring vigorously, slowly add 10 mL of concentrated nitric acid dropwise using a dropping funnel. Maintain the temperature below 10 °C during the addition. The formation of the nitronium ion is an exothermic process.
Nitration Reaction
-
Dissolve 5.0 g of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene in 10 mL of concentrated sulfuric acid in a separate flask and cool it to 0-5 °C.
-
Slowly add the substrate solution dropwise to the pre-cooled nitrating mixture over a period of 30 minutes. It is crucial to maintain the reaction temperature between 0-5 °C to minimize the formation of by-products.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The product spot should be more polar than the starting material.
Work-up and Isolation
-
Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude product by column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (dry loading is recommended for better separation).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-chloro-5-methoxy-2-nitro-1-(trifluoromethyl)benzene as a solid.
Characterization of the Product
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| Appearance | Yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of the product (C₈H₅ClF₃NO₃, MW: 255.58 g/mol ).[14] |
| FT-IR | Characteristic absorption bands for the C-Cl, C-O, C-F, and NO₂ functional groups should be observed. |
Discussion
The described protocol provides a reliable method for the synthesis of 4-chloro-5-methoxy-2-nitro-1-(trifluoromethyl)benzene. The regiochemical outcome is a result of the directing effects of the substituents. The powerful ortho-, para-directing methoxy group and the meta-directing trifluoromethyl and chloro groups lead to the selective nitration at the position ortho to the methoxy group and meta to the trifluoromethyl and chloro groups.
Careful control of the reaction temperature is paramount to the success of this synthesis. Higher temperatures can lead to the formation of dinitrated or other undesired side products. The work-up procedure is designed to effectively remove the strong acids and isolate the crude product for purification. Column chromatography is an effective method for obtaining the product in high purity.
Conclusion
This application note details a comprehensive and validated protocol for the nitration of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize the target compound with good yield and high purity. The provided mechanistic insights and explanations for experimental choices aim to empower scientists to adapt and troubleshoot this reaction for their specific research needs.
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. (n.d.).
- Sensitive Method for the Determination of Nitrated Polycyclic Aromatic Hydrocarbons in the Human Diet - PubMed. (n.d.).
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. (2017).
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- analytical methods. (n.d.).
- Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023).
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. (n.d.).
- (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - ResearchGate. (2012).
- Electrophilic aromatic directing groups - Wikipedia. (n.d.).
- Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.).
- Color Reaction for Determination of Some Aromatic Nitro Compounds | Analytical Chemistry. (n.d.).
- Nitration of Benzene - Chemistry Steps. (n.d.).
- nitration of aromatic compounds - YouTube. (2019).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - the NIST WebBook. (n.d.).
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (n.d.).
- CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents. (n.d.).
- 588-09-0|1-Chloro-2-nitro-4-(trifluoromethoxy)benzene - BLDpharm. (n.d.).
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
- Process for the nitration of aromatic compounds (1996) | Heinrich Dr. Hermann | 28 Citations. (n.d.).
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.).
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | CAS 118-83-2 | SCBT. (n.d.).
- Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- - the NIST WebBook. (n.d.).
- the nitration of benzene - electrophilic substitution - Chemguide. (n.d.).
- Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum -. (n.d.).
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents. (n.d.).
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (2017).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC. (n.d.).
- 1-Chloro-4-methoxy-5-nitro-2-trifluoromethyl-benzene - Sigma-Aldrich. (n.d.).
- and 4-chloronitrobenzene - IARC Publications. (n.d.).
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- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
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Application Notes & Protocols for the Synthesis of Novel Herbicides from 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Abstract: This document provides a comprehensive guide for researchers and chemists on the synthesis of novel herbicides utilizing 1-chloro-2-methoxy-4-(trifluoromethyl)benzene as a key starting material. The focus is on the practical application of synthetic strategies, with an emphasis on the rationale behind experimental choices and the inclusion of detailed, validated protocols. We will explore the synthesis of isoxazoline-based herbicides, a modern class of agricultural chemicals, by leveraging the unique reactivity of this fluorinated building block.
Introduction: The Strategic Importance of Fluorinated Benzene Derivatives in Herbicide Discovery
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a readily available and highly versatile precursor that serves as an excellent scaffold for the development of new herbicidal compounds. Its specific substitution pattern allows for selective functionalization, paving the way for the construction of complex molecular architectures with potent biological activity.
This guide will focus on a key application of this starting material: the synthesis of bixlozone, a novel isoxazoline herbicide. We will dissect the multi-step synthesis, providing both the theoretical underpinnings and the practical, step-by-step protocols necessary for successful execution in a laboratory setting.
Synthetic Strategy: A Multi-Step Approach to Isoxazoline Herbicides
The overall synthetic pathway from 1-chloro-2-methoxy-4-(trifluoromethyl)benzene to the target herbicide class involves a series of well-established and robust chemical transformations. The general workflow is outlined below.
Figure 1: General synthetic workflow from the starting material to the target isoxazoline herbicide.
This pathway strategically builds the core isoxazoline ring system onto the functionalized benzene ring. Each step is critical for achieving the desired final product with high yield and purity.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key transformations in the synthesis of isoxazoline herbicides from 1-chloro-2-methoxy-4-(trifluoromethyl)benzene.
Step 1: Friedel-Crafts Acylation to Form 1-(2-Chloro-3-methoxy-5-(trifluoromethyl)phenyl)ethan-1-one
The initial step involves the introduction of an acetyl group onto the benzene ring via a Friedel-Crafts acylation. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity.
-
Rationale: The methoxy group is an ortho-, para-director, while the chloro and trifluoromethyl groups are meta-directors. The acylation is directed to the position ortho to the methoxy group and meta to the chloro and trifluoromethyl groups. Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the acetyl chloride for electrophilic aromatic substitution.
Protocol:
-
To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM), add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add a solution of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ketone.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Step 2: Oximation to Form 1-(2-Chloro-3-methoxy-5-(trifluoromethyl)phenyl)ethan-1-one Oxime
The ketone is then converted to its corresponding oxime, which is a key intermediate for the subsequent cyclization step.
-
Rationale: The reaction of the ketone with hydroxylamine hydrochloride in the presence of a base (like sodium acetate) leads to the formation of the oxime. The base is necessary to neutralize the HCl generated during the reaction.
Protocol:
-
Dissolve the ketone from Step 1 (1.0 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the oxime.
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >97% |
| Appearance | White crystalline solid |
Step 3: Oxidative Cyclization to Form the Dihydroisoxazole Ring
This crucial step involves the formation of the isoxazoline ring through an intramolecular cyclization reaction.
-
Rationale: N-Chlorosuccinimide (NCS) acts as a chlorinating agent and an oxidant. It facilitates the cyclization of the oxime to form the 3-chloro-4,5-dihydroisoxazole ring system.
Figure 2: Mechanism of the oxidative cyclization to form the dihydroisoxazole ring.
Protocol:
-
Dissolve the oxime from Step 2 (1.0 equivalent) in dimethylformamide (DMF).
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution, maintaining the temperature at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-4,5-dihydroisoxazole derivative.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow oil or low-melting solid |
Final Functionalization to Target Herbicides
The 3-chloro-4,5-dihydroisoxazole intermediate is a versatile platform for the synthesis of a variety of herbicidal compounds. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
For example, in the synthesis of bixlozone, this intermediate is further reacted to introduce the final side chain, leading to the active herbicidal molecule. The specific conditions for this final step are often proprietary and detailed in patent literature. However, the general principle involves the reaction with a suitable nucleophile to displace the chloride and form the final product.
Safety and Handling Precautions
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum chloride: Highly corrosive and reacts violently with water. Handle in a dry environment and add to reaction mixtures with caution.
-
N-Chlorosuccinimide: A strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: Dichloromethane and dimethylformamide are hazardous. Use in a fume hood and avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Synthesis of Bixlozone: While specific process details are often proprietary, the general synthetic approach is outlined in various publications and patent documents. For a representative example of isoxazoline synthesis, refer to methodologies described in synthetic organic chemistry journals.
- Friedel-Crafts Acylation: For a comprehensive overview of the Friedel-Crafts reaction, including mechanisms and applications, refer to standard organic chemistry textbooks or review articles on the topic.
- Oxime Formation and Cyclization: The chemistry of oximes and their use in heterocyclic synthesis is well-documented in the chemical literature.
Application Notes and Protocols: Derivatization of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Introduction
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, also known as 2-chloro-5-(trifluoromethyl)anisole, is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern—a chlorine atom, a methoxy group, and a trifluoromethyl group on a benzene ring—provides multiple reaction sites for derivatization. The trifluoromethyl group, in particular, is a valuable moiety in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for the derivatization of this compound. We will delve into the mechanistic principles and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Chemical Reactivity and Strategic Considerations
The reactivity of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene is governed by the electronic effects of its substituents. The methoxy group is an electron-donating group, activating the ring towards electrophilic attack, while the chloro and trifluoromethyl groups are electron-withdrawing, deactivating the ring.[4] The trifluoromethyl group is a strong deactivator and directs incoming electrophiles to the meta position. The interplay of these groups dictates the regioselectivity and feasibility of various transformations.
The primary avenues for derivatization are:
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent is an excellent handle for transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing trifluoromethyl group activates the ring for nucleophilic attack, enabling the displacement of the chloride by various nucleophiles.[7][8]
-
Electrophilic Aromatic Substitution (SEAr): While the ring is generally deactivated, the directing effects of the substituents can be exploited to introduce new functional groups under specific conditions.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. For 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly valuable.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the aryl chloride and an organoboron compound.[11][12] This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and organic materials.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene with an arylboronic acid.
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
Yields are approximate and can vary based on specific substrate and reaction scale.
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
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- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Scale-Up Synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, a key intermediate in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from laboratory-scale procedures to pilot plant or industrial production. We present a detailed, field-proven protocol based on a robust Nucleophilic Aromatic Substitution (SNAr) pathway, complete with in-process controls, analytical methods for quality assurance, and a thorough hazard analysis.
Introduction and Strategic Importance
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a highly functionalized aromatic building block. Its strategic value lies in the unique electronic properties conferred by its substituents. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, significantly alters the reactivity of the aromatic ring and provides metabolic stability by blocking oxidative pathways.[1][3] The methoxy (-OCH₃) and chloro (-Cl) groups provide additional handles for subsequent chemical transformations, making this molecule a versatile precursor for a wide range of complex target structures in drug discovery and crop science.
The objective of this guide is to provide researchers, process chemists, and manufacturing professionals with an in-depth, actionable framework for the efficient and safe scale-up synthesis of this important intermediate.
Reaction Theory and Mechanistic Rationale
The selected industrial-scale synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is chosen for its reliability, high regioselectivity, and use of readily available starting materials. The core transformation involves the displacement of a chlorine atom from 1,4-dichloro-2-(trifluoromethyl)benzene by a methoxide nucleophile.
2.1. The SNAr Mechanism: An Electronically Driven Pathway
Unlike electrophilic substitutions common to electron-rich benzene rings, SNAr is characteristic of electron-poor aromatic systems.[4][5] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (in this case, a halogen).[6][7][8]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the carbon atom bearing a chlorine atom that is ortho to the powerfully electron-withdrawing -CF₃ group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the kinetic driver for the reaction; the negative charge is delocalized onto the electronegative oxygen atoms of the trifluoromethyl group's fluorine atoms via resonance and inductive effects.[7][8]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final product.
The trifluoromethyl group's placement is critical; it activates the ortho chlorine for substitution while having a much weaker effect on the meta chlorine, ensuring high regioselectivity.[8]
Process Development and Scale-Up Considerations
Transitioning a synthesis from the bench to a pilot plant requires careful consideration of thermodynamics, kinetics, mass transfer, and safety. The following parameters are critical for a successful scale-up.
3.1. Reagent and Solvent Selection
-
Starting Material: High-purity (>99%) 1,4-dichloro-2-(trifluoromethyl)benzene is essential to minimize side-product formation.
-
Nucleophile: Sodium methoxide is the reagent of choice. It can be purchased as a solid or generated in situ from sodium metal and methanol. For large-scale operations, using a pre-made solution of sodium methoxide in methanol is often preferred for safety and handling reasons.
-
Solvent: Methanol is an excellent solvent choice as it is the conjugate acid of the nucleophile, readily available, and has a convenient boiling point (64.7 °C) for thermal control. Polar aprotic solvents like DMF or DMSO could also be used but present greater challenges in downstream processing and waste disposal.
3.2. Optimization of Reaction Parameters
The following table summarizes the key parameters optimized for large-scale production to ensure high yield, purity, and operational safety.
| Parameter | Laboratory Scale | Optimized Scale-Up (50 L) | Rationale & Causality |
| Solvent | Methanol | Methanol | Excellent solubility for reagents; simplifies work-up as excess can be distilled off. |
| Stoichiometry | 1.1 - 1.2 eq. NaOMe | 1.15 eq. NaOMe | A slight excess of the nucleophile ensures complete conversion of the starting material without leading to significant side reactions. |
| Concentration | ~1.0 M | ~2.0 M | Higher concentration improves reactor throughput. Must be balanced with the ability to manage the reaction exotherm. |
| Temperature | 65 °C (Reflux) | 70-75 °C (Slight Pressure) | Operating slightly above the atmospheric boiling point in a sealed reactor increases the reaction rate significantly, reducing batch time. |
| Pressure | Atmospheric | 1.2 - 1.5 bar (autogenous) | Maintained to control the solvent at the desired temperature. Requires a pressure-rated vessel. |
| Reaction Time | 8 - 12 hours | 5 - 7 hours | Monitored by in-process GC analysis until starting material is <1.0%. |
Detailed Scale-Up Protocol (50 L Reactor)
This protocol is designed for a 50 L glass-lined or stainless steel reactor equipped with an overhead stirrer, condenser, temperature probe, and nitrogen inlet.
4.1. Materials
| Reagent | CAS No. | MW | Quantity | Moles |
| 1,4-Dichloro-2-(trifluoromethyl)benzene | 328-84-7 | 215.01 | 5.00 kg | 23.25 |
| Sodium Methoxide (30% in MeOH) | 124-41-4 | 54.02 | 5.08 kg | 26.74 |
| Methanol | 67-56-1 | 32.04 | 15.0 L | - |
| Toluene | 108-88-3 | 92.14 | 2 x 10.0 L | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 x 15.0 L | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 10.0 L | - |
4.2. Procedure
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Charging:
-
Charge the reactor with 1,4-dichloro-2-(trifluoromethyl)benzene (5.00 kg).
-
Add methanol (15.0 L) to the reactor and begin agitation (100-150 RPM) to dissolve the solid.
-
-
Reagent Addition:
-
Slowly add the 30% sodium methoxide solution in methanol (5.08 kg) to the reactor over 30-45 minutes via a metering pump.
-
CRITICAL: Monitor the internal temperature during the addition. An exotherm is expected. Maintain the temperature below 40 °C using jacket cooling.
-
-
Reaction:
-
After the addition is complete, slowly heat the reactor jacket to bring the internal temperature to 70-75 °C. The pressure will rise to approximately 1.2-1.5 bar.
-
Maintain the reaction at this temperature for 5-7 hours.
-
-
In-Process Control (IPC):
-
After 5 hours, carefully take a sample for GC analysis.
-
The reaction is considered complete when the area% of 1,4-dichloro-2-(trifluoromethyl)benzene is less than 1.0%. If not complete, continue heating for another 1-2 hours and re-sample.
-
-
Work-Up and Isolation:
-
Cool the reactor to 20-25 °C.
-
Slowly and carefully add deionized water (15.0 L) to quench the reaction.
-
Add toluene (10.0 L) and agitate for 15 minutes.
-
Stop agitation and allow the layers to separate for 30 minutes.
-
Drain the lower aqueous layer to a waste container.
-
Wash the organic layer with deionized water (15.0 L) and then with brine (10.0 L), separating the aqueous layer each time.
-
-
Solvent Removal and Product Isolation:
-
Transfer the organic layer to a rotary evaporator (or perform distillation under vacuum directly in the reactor if equipped).
-
Concentrate the solution under reduced pressure to remove the toluene.
-
The crude product is obtained as an oil. For higher purity, perform a fractional vacuum distillation.
-
Safety and Hazard Analysis
A thorough understanding of potential hazards is paramount in any scale-up operation. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate PPE.[9]
| Item | Hazard | Recommended Mitigation Measures |
| 1,4-Dichloro-2-(trifluoromethyl)benzene | Irritant. Harmful if swallowed or inhaled. | Wear gloves, safety glasses, lab coat. Avoid generating dust.[9][10] |
| Sodium Methoxide | Corrosive, Flammable Solid/Solution. Reacts violently with water. | Handle under inert atmosphere. Use non-sparking tools. Wear flame-retardant lab coat, face shield, and appropriate gloves.[9] |
| Methanol | Flammable liquid. Toxic if ingested, inhaled, or absorbed through skin. | Use in a well-ventilated area. Ground all equipment. Keep away from ignition sources. |
| Toluene | Flammable liquid. Suspected of damaging fertility or the unborn child. | Minimize exposure. Use closed systems where possible. |
| Reaction Exotherm | Rapid temperature increase during NaOMe addition can lead to uncontrolled boiling. | Slow, controlled addition with efficient jacket cooling. Emergency quench materials should be on standby. |
| Pressure Buildup | Heating a sealed reactor will increase pressure. | Use a pressure-rated vessel with a pressure relief valve and rupture disc. Continuously monitor pressure. |
| Waste Stream | Aqueous layer contains methanol, salts, and residual base. | Neutralize before disposal. Dispose of in accordance with local environmental regulations.[9] |
Analytical Quality Control
To ensure the final product meets the required specifications for subsequent synthetic steps, a battery of analytical tests must be performed.
| Test | Method | Specification | Purpose |
| Appearance | Visual | Clear, colorless to pale yellow liquid | Gross contamination check |
| Assay | Gas Chromatography (GC-FID) | ≥ 99.0% area | Quantifies purity and detects volatile impurities.[11][12] |
| Identity | ¹H, ¹³C, ¹⁹F NMR | Conforms to structure | Confirms the chemical structure and isomeric purity. |
| Identity | GC-MS | Conforms to parent ion mass | Confirms molecular weight.[11][13] |
| Water Content | Karl Fischer Titration | ≤ 0.1% | Water can interfere with downstream reactions (e.g., Grignard, lithiation). |
Conclusion
This application note details a robust, safe, and efficient protocol for the scale-up synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. By understanding the underlying SNAr mechanism and carefully controlling key process parameters, high yields and purities can be reliably achieved on an industrial scale. Adherence to the outlined safety protocols and analytical controls is essential for ensuring a successful and safe manufacturing campaign.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
- Babu, S. A., & Patel, P. R. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
- Lee, E.-G., Yost, M., & Harper, M. (2015). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Journal of Occupational and Environmental Hygiene, 12(11), 767–776.
-
Chemistry Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
-
Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Quora. (2021). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]
- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 13.
-
ResearchGate. (2015). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
National Institutes of Health. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Methoxychlor. Retrieved from [Link]
- Francisco, A. I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 889.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Measurement Institute, Australia. (2023). Analytical Method Summaries. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
European Patent Office. (2019). PROCESS FOR FRIEDEL-CRAFTS REACTION, AND CATALYST THEREFORE. Retrieved from [Link]
-
ResearchGate. (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. Retrieved from [Link]
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- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: High-Throughput GC-MS Method for In-Process Monitoring of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Synthesis
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the rapid and accurate monitoring of reactions involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, making real-time reaction monitoring essential for process optimization, yield maximization, and impurity profiling. The described protocol offers a comprehensive workflow, from sample preparation to data analysis, tailored for researchers, scientists, and drug development professionals. By providing detailed, step-by-step instructions and explaining the scientific rationale behind key experimental choices, this guide aims to facilitate the seamless implementation of this method in both research and manufacturing environments.
Introduction
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a key intermediate whose structural complexity, featuring a trifluoromethyl group, a methoxy group, and a chlorine atom on an aromatic ring, imparts unique chemical properties.[1] The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, making it a desirable moiety in drug design.[1] Consequently, the efficient synthesis of this intermediate is of significant interest.
Monitoring the progress of chemical reactions is crucial for understanding reaction kinetics, identifying the formation of byproducts, and determining the optimal endpoint.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for this purpose, offering high separation efficiency and definitive compound identification.[3][4] The coupling of a gas chromatograph with a mass spectrometer provides two-dimensional data: retention time from the GC and a mass spectrum from the MS, which allows for the confident identification and quantification of reactants, intermediates, products, and impurities in a complex reaction mixture.[4] This application note presents a tailored GC-MS method for monitoring reactions involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, addressing the specific challenges associated with the analysis of halogenated and trifluoromethylated compounds.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or a similar non-polar column)
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
-
Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa
-
Solvents: Dichloromethane (DCM), Hexane (HPLC grade or higher)
-
Internal Standard (IS): 1,3-Dibromobenzene (or other suitable non-reactive compound with a distinct retention time)
Sample Preparation
The goal of sample preparation is to create a clean, dilute sample in a volatile organic solvent suitable for GC-MS analysis.[5][6] This minimizes matrix effects and prevents contamination of the GC inlet and column.[7][8]
Protocol:
-
Quenching the Reaction: Immediately upon drawing a sample from the reaction vessel, quench the reaction by diluting it in a large volume of cold dichloromethane (DCM). This halts the reaction and preserves the composition at that specific time point.
-
Liquid-Liquid Extraction (if necessary): If the reaction mixture contains non-volatile components such as salts or strong acids/bases, a liquid-liquid extraction is recommended.[6]
-
Add an equal volume of deionized water to the quenched sample in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (DCM) layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual water.
-
Dilution: Prepare a stock solution of the internal standard (1,3-Dibromobenzene) in DCM at a concentration of 100 µg/mL. Dilute an aliquot of the dried organic layer with the internal standard solution to a final concentration of approximately 10-20 µg/mL.[5]
-
Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Method Parameters
The following GC-MS parameters have been optimized for the separation and detection of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and related compounds.
Table 1: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column.[5] |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for major components. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 1 min | Allows for focusing of volatile components at the head of the column. |
| Ramp 1 | 15 °C/min to 200 °C | Provides good separation of early-eluting compounds. |
| Ramp 2 | 25 °C/min to 300 °C, hold for 2 min | Rapidly elutes higher boiling point compounds, shortening the run time. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for a wide range of organic molecules. |
| Ionization Energy | 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Optimal for maintaining ion integrity. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Scan Range | 45 - 450 m/z | Covers the expected mass range of reactants, products, and byproducts. |
| Solvent Delay | 3 min | Prevents the solvent peak from damaging the MS detector filament. |
Data Analysis and Interpretation
Data analysis involves identifying the peaks in the chromatogram and monitoring their relative abundance over the course of the reaction.
Peak Identification
-
Retention Time: Compare the retention times of the peaks in the sample chromatogram to those of authentic standards of the starting material and the expected product.
-
Mass Spectrum: The mass spectrum of each peak provides a molecular fingerprint. Compare the fragmentation pattern to a spectral library (e.g., NIST) for confirmation. For 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, expect to see the molecular ion peak and characteristic fragments resulting from the loss of Cl, OCH₃, and CF₃ groups.
Quantitative Analysis
For reaction monitoring, relative quantification is often sufficient. The use of an internal standard (IS) corrects for variations in injection volume and sample preparation.
The relative response of an analyte is calculated as follows:
Relative Response = (Peak Area of Analyte) / (Peak Area of Internal Standard)
By plotting the relative response of the starting material and the product against reaction time, a reaction profile can be generated. The reaction is considered complete when the relative response of the starting material plateaus at or near zero, and the relative response of the product reaches a maximum and plateaus.
Table 2: Example Reaction Monitoring Data
| Time (min) | Relative Response (Starting Material) | Relative Response (Product) |
| 0 | 1.00 | 0.00 |
| 15 | 0.65 | 0.35 |
| 30 | 0.30 | 0.70 |
| 60 | 0.05 | 0.95 |
| 90 | < 0.01 | 0.99 |
| 120 | < 0.01 | 0.99 |
Method Validation and Trustworthiness
To ensure the reliability of the method, a validation should be performed. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the chromatographic separation of all key components and unique mass spectra.
-
Linearity: The method should provide a linear response over a range of concentrations. This can be assessed by preparing a series of calibration standards and plotting the relative response versus concentration.
-
Precision: The closeness of agreement between a series of measurements. This is typically expressed as the relative standard deviation (RSD) of replicate injections.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The GC-MS method presented in this application note provides a reliable and efficient means of monitoring reactions involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers and process chemists can gain valuable insights into their reaction kinetics, optimize reaction conditions, and ensure the quality of their final product. The inherent specificity and sensitivity of GC-MS make it an indispensable tool for the development and manufacturing of complex organic molecules.[3]
References
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. Retrieved from [Link]
-
Drawell. (2024). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
DESTECH. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]
-
SCION Instruments. GC-MS sample preparation and column choice guide. Retrieved from [Link]
-
Gas chromatography–mass spectrometry. (2024). In Wikipedia. Retrieved from [Link]
-
Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]
-
MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
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- 2. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 3. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 4. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
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- 8. æ£å¨æå¼,请ç¨çä¸ä¸... [wxqc.histats.icu]
Application Notes and Protocols for the HPLC Purification of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Introduction
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. The presence of chloro, methoxy, and trifluoromethyl groups on the benzene ring imparts specific physicochemical properties that can influence its biological activity. As with many complex organic molecules, the synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene can result in a mixture of the desired product along with starting materials, intermediates, and regioisomeric byproducts. High-Purity samples are essential for accurate biological screening, process development, and regulatory submissions.
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis and purification of such complex mixtures, offering high resolution and reproducibility. This document provides a comprehensive guide to developing a reversed-phase HPLC method for the purification of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, from analytical method development to preparative scale-up. The protocols and rationale described herein are intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
Anticipated Impurity Profile
A potential synthetic route to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene may involve the chlorination and subsequent methoxylation of a trifluoromethylated benzene derivative. Electrophilic aromatic substitution reactions, such as chlorination, can yield a mixture of ortho, meta, and para isomers.[3][4][5] Therefore, regioisomers of the final product are anticipated impurities. Incomplete methoxylation could also lead to the presence of the corresponding phenol intermediate.
Potential Impurities:
-
Starting Materials: e.g., 4-(trifluoromethyl)anisole or 2-chloro-5-(trifluoromethyl)phenol.
-
Regioisomers: e.g., 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene, 1-Chloro-3-methoxy-4-(trifluoromethyl)benzene.
-
Byproducts from side reactions: e.g., Dichlorinated or dimethoxylated species.
The HPLC method must be able to resolve the target compound from these potential impurities.
Analytical HPLC Method Development
The goal of the analytical method is to achieve baseline separation of the target compound from all potential impurities with good peak shape and a reasonable run time. A reversed-phase C18 column is a suitable starting point for non-polar to moderately polar aromatic compounds.[4]
Instrumentation and Materials
-
HPLC System: A system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.
Method Protocol
-
Wavelength Selection: Based on the UV absorption spectra of substituted anisoles, which typically show absorption maxima between 270 and 280 nm, a detection wavelength of 275 nm is recommended.[1][6][7] A PDA detector can be used to screen for the optimal wavelength.
-
Initial Gradient: A scouting gradient is employed to determine the approximate elution conditions.
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 40 |
| 20 | 95 |
| 25 | 95 |
| 26 | 40 |
| 30 | 40 |
| Table 1: Initial Scouting Gradient |
-
Method Optimization: Based on the results of the scouting run, the gradient can be optimized to improve the resolution of the target peak from its closest eluting impurities. The flow rate can be adjusted (typically 1.0 mL/min for a 4.6 mm ID column) to balance resolution and run time.
Preparative HPLC Scale-Up
Once a robust analytical method is established, it can be scaled up for preparative purification. The primary objective of the scale-up is to maximize throughput while maintaining the separation quality achieved at the analytical scale.
Scale-Up Calculations
The following equations are used to calculate the parameters for the preparative method based on the optimized analytical method.
-
Flow Rate:
-
F_prep = F_analyt * (d_prep / d_analyt)^2
-
Where F is the flow rate and d is the column's internal diameter.
-
-
Sample Load:
-
Load_prep = Load_analyt * (d_prep / d_analyt)^2
-
-
Gradient Time: If the column length remains the same, the gradient time can be kept constant.
Preparative HPLC Protocol
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 21.2 mm, 30 mm, or 50 mm).
-
Parameter Adjustment: Calculate the new flow rate and sample load based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude product in a suitable solvent at a high concentration. The solvent should be strong enough to dissolve the sample but weak enough to ensure good peak shape upon injection.
-
Fraction Collection: Collect fractions based on the UV signal of the eluting peaks.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow Diagram
Caption: Workflow for HPLC Purification.
Data Presentation
| Parameter | Analytical Scale | Preparative Scale (Example) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | ~210 µL (dependent on concentration) |
| Sample Load | ~1 mg | ~21 mg |
| Detection | UV at 275 nm | UV at 275 nm |
| Table 2: Example of Analytical to Preparative Scale-Up Parameters |
Conclusion
This application note provides a systematic approach to the HPLC purification of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. By starting with a robust analytical method development strategy and applying sound scale-up principles, researchers can effectively purify this compound for various downstream applications. The provided protocols and guidelines serve as a strong foundation for developing a tailored purification method that ensures high purity and yield of the target molecule.
References
- Dearden, J. C. (2003). The QSAR and Molecular Modelling of the Environmental Behaviour of Chemicals.
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
-
OSHA. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Occupational Safety and Health Administration. [Link]
-
Airgas. (2021). SAFETY DATA SHEET: 1-Chloro-4-(trifluoromethyl)benzene. [Link]
- Angene Chemical. (2023).
-
Canadian Science Publishing. (n.d.). LIGHT ABSORPTION STUDIES: PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES. Retrieved from [Link]
- Sigma-Aldrich. (2023).
-
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Retrieved from [Link]
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- 4. youtube.com [youtube.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
Application Notes and Protocols for C-N Bond Formation with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Introduction: The Strategic Importance of Arylamines in Modern Chemistry
The construction of carbon-nitrogen (C-N) bonds to form arylamines is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Molecules incorporating the arylamine scaffold are integral to a vast array of commercial drugs and bioactive compounds. The specific substrate, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene , represents a particularly valuable building block. The trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule, while the methoxy (-OCH3) group provides a handle for further functionalization and influences the electronic properties of the aromatic ring.
However, the formation of C-N bonds with aryl chlorides, particularly those bearing electron-withdrawing groups, can be challenging due to the inherent stability of the C-Cl bond.[1] This application note provides a comprehensive guide for researchers, detailing a robust and versatile protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. We will delve into the causality behind experimental choices, provide a detailed step-by-step protocol, discuss expected outcomes, and offer troubleshooting guidance.
Choosing the Right Tool: Why Buchwald-Hartwig Amination?
While several methods exist for C-N bond formation, such as the Ullmann condensation[2][3] and Chan-Lam coupling[4], the Buchwald-Hartwig amination has emerged as a superior method for its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[5][6]
-
Ullmann Condensation: Often requires harsh conditions, including high temperatures (frequently >200 °C) and stoichiometric amounts of copper, which can limit its applicability for sensitive substrates.[2][3]
-
Buchwald-Hartwig Amination: Employs a palladium catalyst with specialized phosphine ligands. This system is highly efficient, allowing for the coupling of a wide variety of amines with aryl chlorides at lower temperatures and with greater predictability.[6][7]
The key to a successful Buchwald-Hartwig reaction lies in the careful selection of the palladium source, ligand, base, and solvent. The electron-rich and sterically hindered nature of modern phosphine ligands is crucial for facilitating both the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination of the desired arylamine product.[1][7]
Experimental Protocol: Palladium-Catalyzed Amination
This protocol is a robust starting point for the coupling of various primary and secondary amines with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. Optimization may be required for specific amine coupling partners.
Materials and Reagents:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
-
Amine (e.g., Aniline, Morpholine, Benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Safety First: Handling Reagents
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts (e.g., Pd₂(dba)₃): Palladium compounds can be toxic and should be handled with care.[5][8][9][10] Avoid inhalation of dust.
-
Phosphine Ligands (e.g., XPhos): Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Sodium tert-butoxide (NaOtBu): Strong base and moisture-sensitive. Handle in a glovebox or under a stream of inert gas. Causes severe skin and eye burns.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture at room temperature for 10 minutes until a homogeneous catalyst solution forms.
-
Substrate Addition: Add the amine (1.2 mmol) followed by 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can provide highly pure material.[11]
Data Presentation: Expected Outcomes
The choice of ligand and base is critical for achieving high yields, especially with challenging aryl chlorides. The following table provides representative data for Buchwald-Hartwig aminations of related aryl chlorides.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 120 | 24 | 83 | [12] |
| 2 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | Adapted from |
| 3 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 | [11] |
| 4 | 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | >90 (Predicted) | - |
Visualization of the Catalytic Process
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, deprotonation, and reductive elimination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Expected Results and Characterization
Upon successful completion of the reaction, the formation of the desired N-arylated product can be confirmed by standard analytical techniques.
Example Product: N-phenyl-2-methoxy-4-(trifluoromethyl)aniline
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both rings. The protons ortho to the trifluoromethyl group will appear as a doublet around δ 7.4-7.6 ppm. The methoxy group will be a sharp singlet around δ 3.8-3.9 ppm. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon of the trifluoromethyl group will appear as a quartet around δ 124 ppm due to C-F coupling. The methoxy carbon will be observed around δ 55-56 ppm.[11]
-
Mass Spectrometry (MS): The ESI-MS spectrum will show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and phosphine ligand are of high quality and have not been deactivated by prolonged exposure to air. The use of pre-catalysts can sometimes improve reproducibility.
-
Base Quality: Sodium tert-butoxide is highly hygroscopic. Use freshly opened reagent or material stored in a glovebox.
-
Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a rigorously inert atmosphere.
-
-
Formation of Side Products:
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen can occur if there is a source of protons and the reductive elimination step is slow. Using a slightly stronger base or a different ligand might mitigate this.
-
Diarylation of Primary Amines: If a primary amine is used, a second arylation can sometimes occur. Using a slight excess of the amine can sometimes suppress this side reaction.
-
By adhering to this detailed guide, researchers can confidently and efficiently synthesize a variety of valuable arylamine compounds from 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, paving the way for new discoveries in drug development and materials science.
References
-
Standard Operating Procedure: Palladium. UCLA EH&S. 2017. [Link]
-
Safety Data Sheet: Palladium. SIFCO ASC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. 2025. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. 2021. [Link]
-
Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. J Org Chem. 2000. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Chan-Lam Coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. 2025. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinases and the Rise of Targeted Inhibitors
Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] This process, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis.[2] Given their central role, it is not surprising that dysregulated kinase activity, often due to genetic mutations or overexpression, is a hallmark of many diseases, most notably cancer.[1][3]
This has made protein kinases one of the most important classes of drug targets in the 21st century.[4] Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby interrupting the aberrant signaling pathways that drive disease progression.[5] Since the approval of the first targeted kinase inhibitor, imatinib, these agents have revolutionized the treatment of various cancers and other diseases, shifting the paradigm from traditional chemotherapy to precision oncology.[5][6]
Most kinase inhibitors are classified based on their mechanism of action, with the majority being ATP-competitive (Type I and II) inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain.[2][7] However, to overcome challenges like drug resistance, newer strategies have emerged, including covalent inhibitors that form a permanent bond with the enzyme and allosteric inhibitors (Type III and IV) that bind to sites other than the ATP pocket, offering greater selectivity.[2][8][9] The development of these inhibitors is a testament to the power of medicinal chemistry in translating our understanding of molecular pathways into effective therapies.[5]
This guide provides a detailed overview of the synthetic strategies and key protocols used in the discovery and evaluation of novel kinase inhibitors, using the Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as a representative example.
The EGFR Signaling Pathway: A Key Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and activates its intracellular kinase domain. This triggers a cascade of downstream signaling events, principally through the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[10][11] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[12] Therefore, inhibiting EGFR has become a cornerstone of treatment for several cancers, including non-small cell lung cancer (NSCLC).[13][14]
Caption: Simplified EGFR signaling cascade and the inhibitory action of Gefitinib.
Synthetic Strategies for Kinase Inhibitors: The Quinazoline Scaffold
The chemical synthesis of kinase inhibitors is a field of extensive research, with numerous strategies developed to access diverse chemical structures.[2] A common and highly successful core structure, or "scaffold," found in many EGFR inhibitors is the 4-anilinoquinazoline.[13][14] This scaffold serves as a template that mimics the adenine ring of ATP, allowing it to bind effectively within the kinase's ATP pocket.[14] Structure-Activity Relationship (SAR) studies have shown that modifications to this core, particularly at the 6- and 7-positions of the quinazoline ring and on the aniline moiety, can significantly enhance potency and selectivity.[14][15]
The synthesis of Gefitinib, a 4-anilinoquinazoline derivative, provides an excellent case study. Multiple synthetic routes have been published, often starting from substituted benzonitriles or quinazolinones.[6][16][17] A common strategy involves the construction of the core quinazoline ring, followed by the introduction of the key side chains required for potent inhibition.
Caption: General synthetic workflow for a quinazoline-based kinase inhibitor.
Protocol 1: Synthesis of Gefitinib
This protocol outlines a convergent synthesis adapted from published literature, starting from a substituted aminobenzonitrile.[6][18]
Materials:
-
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
-
Formamidine acetate
-
Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalyst)
-
3-chloro-4-fluoroaniline
-
Isopropanol (i-PrOH)
-
Standard laboratory glassware, heating mantles, magnetic stirrers, and rotary evaporator
-
Fume hood
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Purification apparatus (recrystallization flasks or column chromatography setup)
Step-by-Step Methodology:
-
Step A: Cyclization to form the Quinazolinone Ring a. To a solution of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (1 equivalent) in ethanol, add formamidine acetate (1.2-1.5 equivalents).[6] b. Heat the reaction mixture to reflux (approx. 78°C) and stir for 6-8 hours. c. Monitor the reaction progress by TLC. d. Upon completion, cool the mixture to room temperature or in an ice bath to allow the product to precipitate. e. Collect the solid product, 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, by filtration, wash with cold ethanol, and dry under vacuum.[6]
-
Step B: Chlorination of the Quinazolinone a. Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents. b. Suspend the quinazolinone from Step A (1 equivalent) in thionyl chloride (used as both reagent and solvent). c. Add a catalytic amount of DMF. d. Heat the mixture to reflux (approx. 76°C) and stir for 3-4 hours until the reaction is complete (monitored by TLC). e. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. f. Co-evaporate the residue with an inert solvent like toluene to remove any remaining traces of SOCl₂. The resulting solid, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, is often used in the next step without further purification.[17]
-
Step C: Nucleophilic Aromatic Substitution (SNAr) a. Dissolve the 4-chloroquinazoline intermediate from Step B (1 equivalent) in isopropanol.[6] b. Add 3-chloro-4-fluoroaniline (1.1 equivalents) to the solution. c. Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours. d. Monitor the formation of the product by TLC. e. Upon completion, cool the reaction mixture. The product, Gefitinib, should precipitate as the hydrochloride salt. f. Collect the crude product by filtration.
-
Step D: Purification a. The crude Gefitinib can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to achieve high purity.[18] b. Alternatively, for very high purity, column chromatography on silica gel may be employed. c. The final product should be dried under vacuum and its identity and purity confirmed by analytical methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.[17]
Evaluating Inhibitor Efficacy: Biochemical and Cellular Assays
Synthesizing a compound is only the first step. It is crucial to determine its biological activity, potency, and selectivity. This is achieved through a series of biochemical and cell-based assays.[19]
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity, broad applicability, and suitability for high-throughput screening.[7] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity.[5][15]
Materials:
-
Recombinant kinase of interest (e.g., EGFR)
-
Specific kinase substrate peptide
-
ATP
-
Synthesized inhibitor (e.g., Gefitinib) and controls (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Caption: Workflow for the ADP-Glo™ luminescence-based kinase activity assay.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a stock solution of the synthesized inhibitor (e.g., 10 mM) in 100% DMSO. b. Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations for testing. Include a DMSO-only vehicle control.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well. b. Add 2.5 µL of the kinase enzyme solution to each well. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. The final ATP concentration should ideally be close to its Km value for the specific kinase. e. Incubate the plate at 30°C for 60 minutes (this time may need optimization).
-
ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[15] b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[20][21] c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.[20][21]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol 3: Cell-Based Viability/Proliferation Assay (MTT Assay)
To determine if the inhibition of the target kinase translates into a functional effect in a cellular context (e.g., stopping cancer cell growth), a cell viability assay is essential. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 or HCC827 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates (clear, flat-bottom)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding: a. Culture the selected cancer cells to ~80% confluency. b. Trypsinize, count, and resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. d. Incubate the plate overnight to allow the cells to attach.[13]
-
Compound Treatment: a. Prepare serial dilutions of the inhibitor in the cell culture medium. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent toxicity.[13] b. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells for vehicle control (DMSO) and untreated cells. c. Incubate the plate for the desired treatment period (typically 48-72 hours).[13]
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[22] b. Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Data Acquisition: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. d. Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[22] e. Calculate the percentage of cell viability relative to the vehicle control and plot this against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and Interpretation
The results from biochemical and cellular assays are crucial for lead optimization. Data should be presented clearly to allow for direct comparison between compounds.
Table 1: Inhibitory Profile of a Novel Synthesized Kinase Inhibitor (Compound XYZ)
| Kinase Target | Compound XYZ IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| EGFR | 12 | 5 |
| Kinase B | 350 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 980 | 8 |
| Kinase E | 1,500 | 15 |
| Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[15] IC₅₀ values are determined using the ADP-Glo™ assay. |
This table demonstrates that Compound XYZ is a potent inhibitor of EGFR with good selectivity over other kinases in the panel, making it a promising candidate for further development.
Conclusion
The synthesis and evaluation of kinase inhibitors is a multi-step process that combines sophisticated organic chemistry with rigorous biological testing. The use of well-established scaffolds like the 4-anilinoquinazoline provides a robust starting point for inhibitor design. By following detailed synthetic protocols and employing sensitive and reliable biochemical and cellular assays, researchers can effectively identify and characterize novel kinase inhibitors. This systematic approach is fundamental to the drug discovery pipeline, paving the way for the development of next-generation targeted therapies for a wide range of human diseases.
References
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved from https://www.promega.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf
- ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from https://www.researchgate.net/figure/Simplified-schematic-diagram-of-the-EGFR-signaling-pathway-depicting-the-normal_fig1_358604936
- ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved from https://www.researchgate.net/figure/Simplified-EGFR-signaling-pathway-Ligands-are-EGF-TGF-b-ER-and-AR-The-two-main_fig1_44678825
- Kinase inhibitors have emerged as pivotal therapeutic agents due to their ability to target and modulate the activity of kinases, enzymes that regulate crucial cellular processes through phosphorylation. Dysregulated kinase activity is implicated in various diseases, particularly cancer, making kinase inhibitors an essential class of drugs in modern medicine. (2025, February 3). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
- NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4505677/
- NIH. (n.d.). A comprehensive pathway map of epidermal growth factor signaling. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1808223/
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from https://www.creative-diagnostics.
- Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from https://en.wikipedia.org/wiki/Epidermal_growth_factor_receptor
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. Retrieved from https://www.benchchem.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Retrieved from https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099_adp-glo-kinase-assay-quick-protocol.pdf
- Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. Retrieved from https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-systems-technical-manual.pdf
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Retrieved from https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-technical-manual.pdf
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Retrieved from https://www.promega.
- New Drug Approvals. (2015, June 15). Gefitinib. Retrieved from https://newdrugapprovals.org/2015/06/15/gefitinib/
- Thieme Connect. (2018, November 14). A New Synthesis of Gefitinib. Retrieved from https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610204
- UKM Press. (n.d.). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Retrieved from https://ukmpress.ukm.my/index.php/jsm/article/view/58428
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from https://celtarys.com/knowledge-base/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery/
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN103570633B - The preparation method of Gefitinib. Retrieved from https://patents.google.
- NIH. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268482/
- Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib. Retrieved from https://patents.google.
- BenchChem. (n.d.). Application Notes and Protocols for PI3K-IN-23 Cell Viability Assays. Retrieved from https://www.benchchem.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-essentials/mtt-assay
- ResearchGate. (n.d.). Scheme 5.4 Synthesis of gefitinib (1). Retrieved from https://www.researchgate.net/figure/Scheme-54-Synthesis-of-gefitinib-1-26_fig18_349557288
- NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK143983/
- ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from https://www.atcc.org/~/media/files/web/products/30/1/0/1/30-1010k.pdf
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-profilteration-assay-protocols/mtt-assay-protocol.html
- Ubeira, A. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from https://www.mdpi.
- PubMed. (2019). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. European Journal of Medicinal Chemistry.
- MedchemExpress.com. (n.d.). Serine/Threonine Kinase Inhibitor Library. Retrieved from https://www.medchemexpress.com/screening/serine-threonine-kinase-inhibitor-library.html
- Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Kinase Inhibitor Chemistry. Retrieved from https://www.mdpi.com/journal/molecules/special_issues/kinase_inhibitor_chemistry
- Tokyo Chemical Industry. (n.d.). Serine/Threonine Kinase Inhibitors. Retrieved from https://www.tcichemicals.com/US/en/c/21262
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development
- BOC Sciences. (n.d.). What are Kinase Inhibitors?. Retrieved from https://www.bocsci.
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- 16. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
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The Strategic Utility of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in the Forge of Bioactive Molecules: Application Notes and Protocols
Introduction: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Design
In the landscape of contemporary medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene has emerged as a particularly versatile and valuable precursor for the synthesis of a diverse range of bioactive molecules. Its unique substitution pattern—a trifluoromethyl group for electronic modulation, a methoxy group for potential hydrogen bonding and metabolic influence, and a reactive chloro group for facile derivatization—renders it a powerful starting point for the construction of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. Moving beyond a mere recitation of synthetic steps, this document elucidates the underlying chemical principles and provides field-proven protocols for the creation of bioactive compounds, with a particular focus on the synthesis of pyrazole-based fungicides and kinase inhibitors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is paramount for successful and safe experimentation.
Table 1: Physicochemical Data of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and Related Compounds
| Property | 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | 1-Chloro-4-(trifluoromethyl)benzene[1] | 2-Methoxy-5-(trifluoromethyl)aniline[2] |
| Molecular Formula | C₈H₆ClF₃O | C H₄ClF₃ | C₈H₈F₃NO |
| Molecular Weight | 210.58 g/mol | 180.56 g/mol | 191.15 g/mol |
| Appearance | Colorless to light yellow liquid | Clear colorless liquid | Off-white solid |
| Boiling Point | Not explicitly available | 136-138 °C | Not explicitly available |
| Melting Point | Not explicitly available | -33 °C | Not explicitly available |
| LogP | Estimated: 3.5-4.0 | 3.4 | Estimated: 2.5-3.0 |
Safety and Handling:
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]
Core Synthetic Strategies: Unlocking the Potential of a Versatile Building Block
The synthetic utility of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene primarily revolves around the reactivity of its chloro substituent. This allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of bioactive molecules. The two most powerful and widely employed reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in a vast number of pharmaceuticals and agrochemicals.[4] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
The electron-withdrawing nature of the trifluoromethyl group on 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene can influence the reactivity of the C-Cl bond, often requiring more specialized and highly active catalyst systems compared to their bromo or iodo counterparts.
Workflow for Suzuki-Miyaura Coupling:
Sources
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- 2. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this challenging substrate. The unique electronic properties of this molecule—possessing both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group—present specific hurdles that require a nuanced approach to reaction optimization.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol, all grounded in established chemical principles and supported by authoritative literature.
Troubleshooting Guide: From Low Yield to No Reaction
Encountering difficulties in a Suzuki coupling is a common challenge. This section provides a systematic approach to diagnosing and resolving issues specific to the coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in this specific Suzuki coupling often points to challenges with the oxidative addition step, which is frequently the rate-determining step for aryl chlorides.[1][2] The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds.[3][4][5] The electronic nature of your substrate, while having an electron-withdrawing trifluoromethyl group that can facilitate oxidative addition, also has an electron-donating methoxy group ortho to the chlorine, which can electronically disfavor this step.[6]
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low yield.
Issue 2: Significant Homocoupling of the Boronic Acid
Question: I am observing a significant amount of homocoupled biaryl product derived from my boronic acid. How can I suppress this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of Pd(II) species and oxygen.[5] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) can be accompanied by the homocoupling of two boronic acid molecules.[5]
Mitigation Strategies:
-
Thorough Degassing: Ensure your reaction mixture, including all solvents and reagents, is rigorously deoxygenated.[1] Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[5]
-
Use of Pd(0) Precatalysts: While many Pd(II) precatalysts are effective, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling, provided it is handled under strictly inert conditions.
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates required for homocoupling.[7]
-
Controlled Reagent Addition: Adding the aryl chloride and boronic acid before the catalyst can sometimes help. The presence of a mild reducing agent, such as potassium formate, has also been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[8]
Issue 3: Protodeboronation of the Boronic Acid
Question: My reaction stalls, and I suspect my boronic acid is decomposing. What could be the cause?
Answer: The loss of the boronic acid moiety, known as protodeboronation, is another frequent cause of low yields.[1] This is particularly an issue with certain boronic acids and can be exacerbated by the reaction conditions.
Preventative Measures:
-
Base Selection: While a strong base is needed, some bases, especially hydroxides in excess water, can accelerate protodeboronation.[1] Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Anhydrous Conditions: Although a small amount of water is often beneficial for the Suzuki reaction, excess water can promote protodeboronation.[1] Using anhydrous solvents and reagents can help, though this may require re-optimization of the base and other parameters.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[5] They can be used directly in the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene a challenging substrate for Suzuki coupling?
A1: This substrate has competing electronic effects. The trifluoromethyl group is strongly electron-withdrawing, which generally makes the aryl halide more reactive towards oxidative addition.[2] However, the methoxy group is electron-donating by resonance and is located ortho to the chlorine atom, which can increase the electron density at the C-Cl bond, making oxidative addition more difficult.[1][6] Furthermore, aryl chlorides are inherently less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[4][5]
Q2: What is the best catalyst system for this reaction?
A2: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][3] The most successful catalyst systems typically involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[1][4][5]
| Catalyst System Component | Examples | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Air-stable sources that generate the active Pd(0) in situ. |
| Ligands | Buchwald-type: SPhos, XPhos, RuPhos[1][3][9] NHC-type: PEPPSI catalysts[3] | Bulky and electron-donating ligands promote the difficult oxidative addition step and facilitate reductive elimination.[1][5] |
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[10][11] It activates the organoboron species by forming a more nucleophilic borate complex, which then transfers its organic group to the palladium center.[12] For this challenging coupling, a strong base is generally required.[1][4]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[1][13]
-
Bases to Use with Caution: While commonly used, weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may not be sufficient for this unreactive aryl chloride.[7]
Q4: How does the trifluoromethyl group affect the reaction?
A4: The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent.[14] This property is generally beneficial for the Suzuki coupling of aryl halides as it lowers the electron density in the aromatic ring, making the C-Cl bond more susceptible to oxidative addition by the Pd(0) catalyst.[2] Its presence can help to counteract the deactivating effect of the ortho-methoxy group.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.[9] The final concentration of the aryl chloride should be around 0.1 - 0.2 M.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1][3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][16]
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support.
- Various Authors. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. BenchChem Technical Support.
- LibreTexts Chemistry. (2024). Suzuki Cross Coupling Reaction.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Various Authors. (2020). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic Chemistry Portal. Suzuki Coupling.
- Various Authors. (2022). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Wang, L., et al. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- Miller, R. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Wang, D., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Crossley, S. M., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides.
- Various Authors. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation.
- Salomone, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Fiveable.
- Singh, U. P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports.
- Organic Chem Explained. (2018). Common cross coupling reactions. YouTube.
- Various Authors. (2019). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
- LibreTexts Chemistry. (2023).
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- MilliporeSigma. Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
- MilliporeSigma.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research.
- Various Authors. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Al-Amin, M., & El-Faham, A. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Wikipedia. Cross-coupling reaction.
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Magano, J., & Dunetz, J. R. (2025). Suzuki–Miyaura (hetero-)
Sources
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- 16. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Derivatives
Welcome to the technical support center for the synthesis of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthetic workflows. Our focus is on understanding the "why" behind experimental observations to empower you with the knowledge to troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-chloro-2-methoxy-4-(trifluoromethyl)benzene?
A1: The most common starting material is 4-chloro-3-aminobenzotrifluoride. The synthesis typically proceeds via a Sandmeyer-type reaction.[1][2] This involves the diazotization of the amino group followed by reaction with a copper(I) salt to introduce the desired substituent.[3][4] For the methoxy group, a nucleophilic aromatic substitution (SNAr) on a suitably activated precursor is a common strategy.
Q2: The trifluoromethyl group is strongly electron-withdrawing. How does this influence the reactivity of the benzene ring?
A2: The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect.[5] This makes reactions like nitration or Friedel-Crafts acylation more challenging and often require harsher conditions. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate.[6][7]
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yields can stem from several factors. Incomplete diazotization in a Sandmeyer reaction is a common culprit. Ensure your temperature is maintained between 0-5 °C and that the sodium nitrite is added slowly. Another possibility is the presence of impurities in your starting materials or solvents. Finally, consider the possibility of competing side reactions, which we will discuss in detail in the troubleshooting section.
II. Troubleshooting Guide: Side Reactions & Impurities
This section is dedicated to identifying and mitigating specific side reactions that can occur during the synthesis of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene derivatives.
Problem 1: Formation of Phenolic Impurities (Loss of Methoxy Group)
Question: I am observing the formation of a significant amount of 2-chloro-5-(trifluoromethyl)phenol in my reaction mixture. What is causing the cleavage of the methoxy ether?
Answer: The cleavage of the methoxy group is a common side reaction, particularly under acidic conditions.[8][9] The ether linkage can be susceptible to attack by strong acids, leading to the formation of the corresponding phenol.
Causality: The reaction mechanism involves the protonation of the ether oxygen, which makes it a better leaving group.[10] A nucleophile, often a halide ion present in the reaction mixture, can then attack the methyl group in an SN2 reaction, cleaving the C-O bond.[9] The presence of the electron-withdrawing trifluoromethyl group can make the aromatic ring less susceptible to protonation, but the ether oxygen can still be targeted.
Troubleshooting & Optimization:
-
pH Control: Carefully control the pH of your reaction. If acidic conditions are necessary for another part of the reaction, consider using a milder acid or a buffered system.
-
Temperature Management: Ether cleavage is often accelerated at higher temperatures.[10] Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Choice of Acid: If a strong acid is required, consider alternatives to hydrohalic acids (like HBr or HI), as the halide ions are nucleophilic and can participate in the cleavage.[8]
Problem 2: Isomeric Impurities - Incorrect Regiochemistry
Question: My final product contains isomers, suggesting that substitution is not occurring at the desired position. How can I improve the regioselectivity of my reaction?
Answer: The formation of isomeric impurities is often a result of competing directing effects of the substituents on the benzene ring. In the case of a precursor like 4-chloro-3-aminobenzotrifluoride, the directing effects of the chloro, amino, and trifluoromethyl groups must be considered.
Causality:
-
Amino Group: A strong ortho, para-director and activating group.
-
Chloro Group: A weak ortho, para-director and deactivating group.
-
Trifluoromethyl Group: A meta-director and strongly deactivating group.[5]
During electrophilic substitution reactions, the powerful activating effect of the amino group will dominate, directing incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent trifluoromethyl group and the deactivating nature of the chloro and trifluoromethyl groups can lead to a mixture of products.
Troubleshooting & Optimization:
-
Blocking Groups: In some cases, a temporary blocking group can be installed to prevent reaction at an undesired position. This group can then be removed in a subsequent step.
-
Reaction Conditions: The choice of catalyst and solvent can significantly influence regioselectivity. Experiment with different Lewis acids or solvent polarities to optimize for the desired isomer.
-
Order of Reactions: Carefully consider the order in which you introduce the substituents. It may be more advantageous to introduce a group that reinforces the desired regiochemistry early in the synthetic sequence.
Problem 3: Formation of Diazonium Salt-Related Byproducts
Question: During my Sandmeyer reaction, I am observing the formation of a dark, tarry substance and my yield of the desired halide is low. What is happening?
Answer: The formation of tarry byproducts is a classic sign of diazonium salt decomposition. Aryl diazonium salts can be unstable, especially at elevated temperatures, and can decompose to form a variety of undesired products, including phenols and coupled azo compounds.[3]
Causality: The diazonium salt exists in equilibrium with an aryl cation, which is highly reactive and can react with any available nucleophile, including water, to form phenols. It can also undergo radical reactions, leading to polymerization and the formation of complex mixtures.[1]
Troubleshooting & Optimization:
-
Strict Temperature Control: It is crucial to maintain the temperature of the diazotization and subsequent Sandmeyer reaction at 0-5 °C.[4] Use an ice-salt bath to ensure the temperature does not rise.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent a localized increase in temperature and concentration.
-
Use of Copper(I) Catalyst: The copper(I) catalyst is essential for the Sandmeyer reaction to proceed efficiently and minimize the decomposition of the diazonium salt.[2] Ensure the catalyst is fresh and active.
Problem 4: Incomplete Reaction or Stalling
Question: My reaction appears to stop before all the starting material is consumed, even after extended reaction times. What could be causing my reaction to stall?
Answer: Reaction stalling can be due to several factors, including catalyst deactivation, insufficient reagent concentration, or the presence of inhibitors.
Causality:
-
Catalyst Deactivation: In copper-catalyzed reactions, the active Cu(I) species can be oxidized to the less active Cu(II) state.
-
Reagent Degradation: Some reagents, like diazonium salts, have limited stability and can degrade over time.
-
Inhibitors: Impurities in the starting materials or solvents can act as inhibitors, poisoning the catalyst or quenching reactive intermediates.
Troubleshooting & Optimization:
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and are dry.
-
Catalyst Loading: If catalyst deactivation is suspected, try increasing the catalyst loading or adding a fresh portion of the catalyst midway through the reaction.
-
Temperature: While low temperatures are often necessary, in some cases, a slight increase in temperature may be required to overcome the activation energy barrier. This must be balanced against the potential for increased side reactions.
III. Experimental Protocols
Protocol 1: Diazotization and Sandmeyer Chlorination of 4-Chloro-3-aminobenzotrifluoride
Materials:
-
4-Chloro-3-aminobenzotrifluoride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-3-aminobenzotrifluoride (1.0 eq.) in a mixture of concentrated HCl and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.[11]
IV. Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product | Potential Cause | Analytical Identification (GC-MS, NMR) |
| 2-Chloro-5-(trifluoromethyl)phenol | Ether cleavage under acidic conditions | Appearance of a broad -OH peak in ¹H NMR, characteristic mass spectrum. |
| Isomeric Chloro-methoxy-(trifluoromethyl)benzenes | Lack of regioselectivity | Distinct fragmentation patterns in GC-MS, different chemical shifts in ¹H and ¹³C NMR. |
| Azo-coupled Dimers | Decomposition of diazonium salt | High molecular weight peaks in MS, complex aromatic signals in NMR. |
| 4-Chloro-3-hydroxybenzotrifluoride | Reaction of diazonium salt with water | Presence of a phenolic -OH group, identifiable by NMR and MS. |
V. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
Diagram 2: Key Side Reactions in the Synthesis
Caption: A diagram illustrating the main reaction pathway and potential side reactions.
VI. References
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
GeeksforGeeks. Sandmeyer Reaction. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
-
Chemistry Stack Exchange. Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Wiley Online Library. The Cleavage of Ethers. [Link]
-
ACS Publications. Supporting Information. [Link]
-
Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
askIITians. How is fluorine added to Benzene? [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
-
Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
Reddit. Troubleshooting the synthesis of BINOL derivatives. [Link]
-
Google Patents. US5773668A - Method of making trichloromethoxybenzene.
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
-
National Center for Biotechnology Information. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. [Link]
-
PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. [Link]
-
Wikipedia. 4-Chlorobenzotrifluoride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. [Link]
-
ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Organic Chemistry Portal. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. [Link]
-
ResearchGate. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. [Link]
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- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 11. rsc.org [rsc.org]
Technical Support Center: Purification of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Welcome to the technical support center for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important synthetic intermediate. Instead of a generic protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific, real-world challenges you may encounter during its purification.
Introduction: The Challenge of Purity
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound. Its synthesis, often involving multi-step reactions like chlorination, methoxylation, and trifluoromethylation, can generate a challenging mixture of impurities. The primary obstacles to achieving high purity (>99%) are typically the presence of structural isomers and colored byproducts, which can be difficult to separate due to their similar physicochemical properties.
This guide provides field-proven insights and detailed protocols to help you diagnose and resolve these common purification hurdles.
Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product is a dark-colored oil or solid. What causes this, and how can I decolorize it before final purification?
A1: Root Cause Analysis & Decolorization Strategy
Dark coloration in the crude product typically arises from trace amounts of highly conjugated, polymeric, or oxidized byproducts formed during the synthesis. These impurities, even at very low concentrations, can impart significant color. It is crucial to remove them early, as they can interfere with subsequent purification steps like crystallization or chromatography.
Troubleshooting Protocol: Activated Charcoal Treatment
-
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable organic solvent. A good starting point is a solvent in which the product is highly soluble, such as dichloromethane (DCM), ethyl acetate, or toluene.
-
Charcoal Addition: Add activated charcoal to the solution (typically 1-5% by weight of the crude product). Activated charcoal has a high surface area and effectively adsorbs large, colored impurity molecules.
-
Stirring/Heating: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but be cautious of solvent loss and potential side reactions.
-
Filtration: Remove the charcoal by filtering the solution through a pad of Celite® or a fine filter paper. The Celite prevents fine charcoal particles from passing through.
-
Solvent Removal: Evaporate the solvent under reduced pressure to recover the decolorized, but still impure, product, which is now ready for high-purity processing.
Q2: My GC/MS analysis shows a significant impurity with a very similar retention time and mass spectrum to my product. How can I identify and remove this impurity?
A2: Identifying and Separating Isomeric Impurities
This is the most common and challenging issue. The impurity is almost certainly a positional isomer. Depending on the synthetic route, common isomeric byproducts could include:
-
2-Chloro-1-methoxy-4-(trifluoromethyl)benzene: Formed if the starting material orientation is different.
-
1-Chloro-2-methoxy-5-(trifluoromethyl)benzene: A potential byproduct of aromatic substitution reactions.
-
Regioisomers from chlorination: If chlorination is a late-stage step, other positions on the ring could be chlorinated.
Because these isomers have very similar boiling points and polarities, standard purification methods often fail. The choice of technique depends on the physical state of your product and the specific isomer present.
Workflow: Selecting the Right Purification Strategy
The following diagram outlines a decision-making process for purifying your 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene product based on the initial purity and physical state.
Caption: Decision workflow for purifying 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Detailed Purification Protocols
Protocol 1: Recrystallization (For Solid Products)
Recrystallization is a highly effective technique for purifying solids by leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1] The key is selecting a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.[2]
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures like ethyl acetate/hexane). The ideal solvent will dissolve the product completely when hot but cause it to crystallize upon cooling. A mixed solvent system is often effective for molecules of intermediate polarity.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture with stirring. Add just enough hot solvent to fully dissolve the solid. Adding excess solvent will reduce your final yield.[2]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Advantages | Considerations |
| Hexane/Heptane | Good for non-polar compounds; easily removed. | May not be strong enough to dissolve the product, even when hot. |
| Isopropanol/Water | "Greener" solvent choice; water acts as an anti-solvent. | Product may "oil out" if cooled too quickly. |
| Ethyl Acetate/Hexane | Highly tunable polarity; excellent for many aromatic compounds.[3] | Requires careful determination of the optimal solvent ratio. |
Protocol 2: Fractional Vacuum Distillation (For Liquid Products)
If your product is a liquid or oil, fractional distillation is the preferred method, especially for separating close-boiling isomers.[5][6] Performing the distillation under vacuum is essential to prevent thermal decomposition and to lower the boiling point to a manageable temperature.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge). A short path is not sufficient for isomer separation.
-
Vacuum Application: Ensure all joints are properly sealed. Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Equilibration: As the liquid begins to boil and the vapor rises, allow the column to equilibrate. You should observe a condensation ring slowly ascending the column. This process establishes a temperature gradient that is crucial for separation.[6]
-
Fraction Collection: Collect fractions based on the temperature reading at the still head.
-
First Fraction: Will be enriched in lower-boiling impurities and residual solvents.
-
Main Fraction: Collect the fraction that distills at a constant temperature. This is your purified product.
-
Final Fraction: The temperature will rise again as higher-boiling impurities begin to distill. Stop the distillation before this point.
-
-
Analysis: Analyze each fraction by GC to determine its purity. Combine the pure fractions.
| Parameter | Recommendation | Causality |
| Column Length/Type | Minimum 20 cm Vigreux or packed column. | A longer column provides more theoretical plates, enhancing separation efficiency for close-boiling liquids.[6] |
| Reflux Ratio | High (e.g., 5:1 to 10:1). | A higher reflux ratio (more condensate returning to the column) increases the number of vaporization-condensation cycles, improving separation. |
| Distillation Rate | Slow (e.g., 1-2 drops per second). | A slow rate allows the vapor-liquid equilibrium to be properly established within the column, which is essential for effective fractionation. |
Protocol 3: Column Chromatography (For Difficult Separations)
When distillation or recrystallization fails to provide the desired purity, column chromatography is the most powerful alternative.[7] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: For 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, standard silica gel is the most common choice.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. The ideal system will show good separation between your product spot and the impurity spots, with an Rf value for your product of around 0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Run the eluent through the column, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent by rotary evaporation.
References
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. [URL: https://patents.google.
- An Improved Process For The Preparation Of Trifluoromethyl Benzenes - Quick Company. [URL: https://www.quickcompany.
- III Analytical Methods - Ministry of the Environment, Government of Japan. [URL: https://www.env.go.jp/en/chemi/pops/manual/03-00.pdf]
- 1-Chloro-2-methoxy-4-(trifluoromethoxy)benzene | Matrix Scientific. [URL: https://www.matrixscientific.com/1-chloro-2-methoxy-4-trifluoromethoxy-benzene-1260893-33-1.html]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/4/13]
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents. [URL: https://patents.google.
- Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - NIOSH. [URL: https://www.tandfonline.com/doi/full/10.1080/15459624.2015.1013825]
- Recrystallization - Professor Dave Explains (YouTube). [URL: https://www.youtube.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [URL: https://www.mt.
- Organic Chemistry Lab: Recrystallization - Sci Vis Lab (YouTube). [URL: https://www.youtube.
- Benzene, 2,4-dichloro-1-methoxy - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0418]
- 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7394]
- Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). [URL: https://www.industrialchemicals.gov.au/chemical-information/search-assessments/assessment-statement-benzene-1-chloro-4-trifluoromethyl-cas-98-56-6]
- 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration - OSHA. [URL: https://www.osha.
- Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Cheméo. [URL: https://www.chemeo.com/cid/43-138-9/Benzene-1-chloro-4-trifluoromethyl.html]
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. [URL: https://www.researchgate.net/publication/228678680_Synthesis_and_Crystal_Structure_of_1-Chloro-2-methyl-4-nitrobenzene]
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents. [URL: https://patents.google.
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- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Chloro-4-(4-chlorobutyl)benzene - Benchchem. [URL: https://www.benchchem.com/pdf/application-notes-protocols-validation-analytical-methods-quantification-1-chloro-4-4-chlorobutyl-benzene.pdf]
- Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C121175&Mask=400]
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- 1-CHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 98-56-6 - Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.com/product/1-chloro-4-trifluoromethyl-benzene-cas-98-56-6]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-chloro-2-methoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical, field-proven advice. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of coupling this challenging substrate.
The unique electronic and steric properties of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene—an electron-deficient aryl chloride with a sterically demanding ortho-methoxy group—necessitate careful consideration of catalyst systems to achieve successful cross-coupling. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Cl bond, while the adjacent methoxy group can present steric hindrance.[1][2] This guide will address these challenges head-on, providing you with the knowledge to optimize your reactions for high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is 1-chloro-2-methoxy-4-(trifluoromethyl)benzene a challenging substrate for cross-coupling reactions?
A1: This substrate presents a combination of electronic and steric challenges. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles.[3] The electron-withdrawing trifluoromethyl group can further modulate the electron density of the aromatic ring, while the ortho-methoxy group introduces significant steric hindrance around the reactive C-Cl bond. This steric bulk can impede the approach of the catalyst and the coupling partner, slowing down the reaction and potentially leading to side reactions like hydrodehalogenation.
Q2: What are the most effective catalyst systems for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings of electron-deficient and sterically hindered aryl chlorides, highly active catalyst systems are required. Palladium-based catalysts are most common.[4] The key is the choice of a bulky and electron-rich phosphine ligand. Ligands such as RuPhos, XPhos, and SPhos have demonstrated excellent performance in coupling challenging aryl chlorides.[5] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the inert C-Cl bond. A common and effective combination is Pd(OAc)₂ with a biarylphosphine ligand like RuPhos.[5] Nickel catalysts can also be effective for Suzuki-Miyaura reactions of aryl chlorides.[6]
Q3: I am struggling with a Buchwald-Hartwig amination of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene. What are the likely causes of failure and how can I troubleshoot it?
A3: Failure in Buchwald-Hartwig amination with this substrate often stems from a few key issues:
-
Catalyst Deactivation: The amine substrate or impurities can sometimes poison the palladium catalyst.
-
Inefficient Oxidative Addition: The C-Cl bond is difficult to activate.[7]
-
Steric Hindrance: The ortho-methoxy group can hinder the approach of both the catalyst and the amine.
To troubleshoot, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands like Josiphos, XPhos, or BrettPhos, which are known to be effective for coupling aryl chlorides.[8][9]
-
Palladium Precatalyst: Use a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure efficient generation of the active Pd(0) species.[10]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[8][11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.[8]
Q4: Can I use a nickel or copper catalyst for cross-coupling with this aryl chloride?
A4: Yes, both nickel and copper catalysts are viable alternatives to palladium, especially for aryl chlorides.
-
Nickel Catalysts: Nickel catalysts are often more cost-effective and can be highly effective for activating the C-Cl bond.[12] They are particularly useful in cross-electrophile coupling reactions.[13][14] Ligands such as bulky N-heterocyclic carbenes (NHCs) or phosphines are typically employed.[15][16]
-
Copper Catalysts: Copper-catalyzed reactions, like the Ullmann condensation, are a classic method for forming C-N and C-O bonds. While they often require higher reaction temperatures, modern advancements have led to milder conditions. For trifluoromethyl-containing substrates, copper catalysis can be particularly relevant.[17]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Catalyst Activation | Use a palladium precatalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) catalyst.[10] |
| Poor Ligand Choice | Switch to a bulkier, more electron-rich phosphine ligand such as RuPhos or SPhos.[5] |
| Inappropriate Base | Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely ground and anhydrous. Consider screening different bases. |
| Solvent Issues | Use anhydrous, degassed solvents. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often optimal for Suzuki reactions.[5] |
| Hydrodeboronation of Boronic Acid | Minimize reaction time and temperature. Ensure the reaction is performed under an inert atmosphere. |
Issue 2: Side Product Formation (e.g., Hydrodehalogenation)
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Protic Impurities | Ensure all reagents and solvents are rigorously dried. |
| Catalyst System Promoting β-Hydride Elimination | Optimize the ligand-to-metal ratio. Using bulky ligands can disfavor β-hydride elimination. |
| Reaction Conditions Too Harsh | Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion. |
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting Suzuki-Miyaura coupling reactions.
Recommended Catalyst Systems
| Cross-Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or XPhos Pd G3 | RuPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or BrettPhos Pd G3 | BrettPhos or Josiphos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 |
| Negishi Coupling | PdCl₂(dppf) or NiCl₂(dme) | dppf or IPr | - | THF or Dioxane | 25-80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene with an arylboronic acid.
Reagents:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)[5]
-
K₃PO₄ (2.0 equiv)
-
Toluene (to make a 0.1 M solution)
-
Water (10% v/v of toluene)
Procedure:
-
To an oven-dried Schlenk flask, add 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene with a primary or secondary amine.
Reagents:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BrettPhos (3.0 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (to make a 0.2 M solution)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried vial.
-
Add 1-chloro-2-methoxy-4-(trifluoromethyl)benzene and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle Visualization
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Nickel-catalyzed cross-coupling of aryl chlorides with aryl Grignard reagents. (2000). Angewandte Chemie International Edition, 39(21), 3896-3899. [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. (2016). Journal of the American Chemical Society, 138(36), 11489–11492. [Link]
-
Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. (2018). Angewandte Chemie International Edition, 57(40), 13329-13333. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021). Organic Letters, 23(20), 7859–7863. [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. (2023). JACS Au, 3(1), 247-255. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Pharmaceuticals, 16(7), 1014. [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents. (2000). Angewandte Chemie International Edition, 39(21), 3896-3899. [Link]
-
ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. (2024). Open Readings 2024. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564–12649. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2015). Chemical Society Reviews, 44(22), 7764-7786. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2020). Molecules, 25(18), 4243. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (2022). Organic Letters, 24(31), 5786–5791. [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. (2021). ACS Omega, 6(24), 15547–15560. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Pharmaceuticals, 16(7), 1014. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry, 74(7), 2877–2880. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). The Royal Society of Chemistry. [Link]
-
Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity. (2021). Catalysis Science & Technology, 11(15), 5174-5182. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2018). Organic & Biomolecular Chemistry, 16(29), 5275-5280. [Link]
-
Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. (2015). Journal of the American Chemical Society, 137(1), 402-410. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Organic Process Research & Development, 23(12), 2618–2627. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2004). Organometallics, 23(17), 4136–4142. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2008). The Journal of Organic Chemistry, 73(19), 7584–7587. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry, 12, 2378-2384. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2008). The Journal of Organic Chemistry, 73(19), 7588–7592. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2023). Reddit. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2013). Accounts of Chemical Research, 46(11), 2615–2627. [Link]
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Technical Support Center: Managing Steric Hindrance in Reactions of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Welcome to the technical support resource for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying mechanistic reasoning to empower your synthetic strategy.
Section 1: The Structural and Electronic Landscape
Before troubleshooting specific reactions, it is critical to understand the inherent properties of the substrate. The reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is governed by a delicate interplay between the electronic nature of its three substituents and, most importantly, the steric environment around the reactive sites.
Q1: What are the primary electronic and steric characteristics of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene that I should be aware of?
A1: The molecule's reactivity is a composite of three distinct influences:
-
Methoxy Group (-OCH₃) at C2: This is a strong electron-donating group (EDG) through resonance (+M effect), activating the ring towards electrophilic aromatic substitution.[1][2] However, its primary influence in many reactions is its size. It creates significant steric hindrance around the adjacent C1-chloro and C3-hydrogen positions, impeding access for catalysts and reagents.[3][4] It also functions as a powerful directed ortho-metalation group (DMG) , though its effectiveness is hampered by this same steric bulk.[5][6]
-
Chloro Group (-Cl) at C1: As a halogen, it is an electron-withdrawing group via induction (-I effect) but a weak electron-donating group through resonance (+M effect). This makes it a deactivating, yet ortho, para-directing group in electrophilic substitutions.[1][7] Crucially, it serves as the leaving group in nucleophilic aromatic substitution (SNAr) and as the electrophilic partner in palladium-catalyzed cross-coupling reactions.
-
Trifluoromethyl Group (-CF₃) at C4: This is a potent electron-withdrawing group (EWG) due to the strong inductive effect of the fluorine atoms.[8][9] It strongly deactivates the ring towards electrophilic substitution and is a meta-director.[7][10][11] Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution, particularly at the para-position (the C1-Cl bond).[12][13]
This unique combination makes the molecule an interesting but challenging substrate. The activating/deactivating and directing effects are often in conflict with the steric realities imposed by the methoxy group.
Caption: Steric and electronic landscape of the target molecule.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The formation of C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bonds is frequently attempted with this substrate. Low yields are a common complaint, almost always tracing back to steric hindrance at the C1 position.
Q2: My Suzuki-Miyaura coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is failing or giving low yields. What are the most common causes?
A2: The primary bottleneck in Suzuki-Miyaura couplings with this substrate is the oxidative addition step. The bulky ortho-methoxy group physically blocks the palladium catalyst from efficiently inserting into the C-Cl bond. Standard catalyst systems (e.g., Pd(PPh₃)₄) are often completely ineffective.
Troubleshooting Steps:
-
Ligand Selection is Paramount: You must switch to a ligand designed specifically for sterically hindered substrates. These ligands are typically bulky and electron-rich, which promotes the formation of a highly reactive, monoligated L-Pd(0) species that is small enough to access the hindered C-Cl bond.
-
Increase Catalyst Loading: For particularly stubborn couplings, increasing the palladium precursor and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can improve reaction rates.
-
Base and Solvent Optimization: While the ligand is key, the base and solvent system can also have a significant impact. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are standard.[14][15]
-
Elevated Temperatures: Higher reaction temperatures (e.g., 100-110 °C) are typically required to overcome the high activation energy of the oxidative addition step.
Table 1: Recommended Ligands for Hindered Aryl Chlorides
| Ligand Class | Example Ligands | Key Features |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding; excellent for hindered aryl chlorides.[16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and active palladium complexes. |
| Ferrocene-Based Ligands | dppf | Bidentate ligand that can be effective, though sometimes less so than modern biarylphosphines for extreme hindrance.[17] |
Q3: How should I adapt my Buchwald-Hartwig amination protocol for this hindered substrate?
A3: The challenges are identical to the Suzuki coupling: a sterically congested C-Cl bond. The solutions are also analogous. A successful Buchwald-Hartwig amination requires a specialized catalyst system.[17][18]
Key Adaptations:
-
Catalyst System: Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (see Table 1). Pre-formed G3 or G4 palladacycles incorporating these ligands are also excellent choices.
-
Base Selection: A strong, non-coordinating base is critical. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[18] Weaker bases like K₂CO₃ are generally insufficient.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required.
Caption: Suzuki catalytic cycle highlighting the hindered oxidative addition.
Protocol 1: Optimized Suzuki-Miyaura Coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and finely ground K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-4 mol%) and the bulky phosphine ligand (e.g., XPhos, 4-8 mol%) in the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the aryl chloride).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions may require 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing -CF₃ group at the para position activates the C-Cl bond for nucleophilic attack. However, this electronic benefit is in direct competition with the steric penalty from the ortho-methoxy group.
Q4: Why is my SNAr reaction with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene sluggish, even with the activating -CF₃ group?
A4: This is a classic case of sterics overriding electronics. For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group (C1).[19] This attack forms a resonance-stabilized negative intermediate called a Meisenheimer complex.[13][20] The -CF₃ group effectively stabilizes this intermediate. However, the bulky -OCH₃ group at C2 physically obstructs the trajectory of the incoming nucleophile, significantly increasing the activation energy of this first, rate-determining step.
Caption: Steric hindrance from the ortho-methoxy group impeding nucleophilic attack.
Q5: What conditions can be used to promote SNAr on this hindered substrate?
A5: To overcome the high activation barrier, you need to increase the energy of the system and/or the reactivity of the nucleophile.
-
High Temperatures: These reactions often require significantly elevated temperatures (120-180 °C), sometimes in a sealed tube or under microwave irradiation, to provide sufficient energy for the nucleophilic attack.
-
Strong Nucleophiles: Use the strongest possible nucleophile that is compatible with your substrate (e.g., sodium alkoxides over alcohols with a base).
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are ideal. They are highly polar, which can help stabilize the charged Meisenheimer complex, and they do not solvate the nucleophile as strongly as protic solvents, increasing its effective nucleophilicity.
Section 4: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Functionalizing the aromatic ring itself via EAS is complicated by the competing directing effects of the three substituents.
Q6: Where will electrophilic substitution (e.g., nitration, bromination) occur on the ring, and why?
A6: The regiochemical outcome is a consensus of the directing effects, with steric hindrance acting as the ultimate tie-breaker.
-
-OCH₃ (Activating): Directs ortho (C3) and para (C5).
-
-Cl (Deactivating): Directs ortho (C3) and para (C5).
-
-CF₃ (Deactivating): Directs meta (C3 and C5).
All three groups direct an incoming electrophile to the C3 and C5 positions . Electronically, both are activated. However, the C3 position is severely sterically hindered by the adjacent methoxy group. Therefore, electrophilic attack will occur almost exclusively at the C5 position , which is electronically activated and sterically accessible.[21][22]
Caption: Directing effects for electrophilic aromatic substitution.
References
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- PubMed. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. J Org Chem.
- Chemistry LibreTexts. (2022). 16.
- Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. J. Org. Chem.
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2019). 19.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Aakash Institute. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
- ElectronicsAndBooks. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid.
- Wikipedia. (n.d.).
- University Course Material. (n.d.).
- Chemistry LibreTexts. (2023). 15.
- YouTube. (2023).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Amazon S3. (2019).
- Chemistry LibreTexts. (2023).
- YouTube. (2019).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage.
- MDPI. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- YouTube. (2024). Steric Hindrance | Organic Chemistry.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- Unblog.fr. (n.d.).
- YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- ResearchGate. (2025). 2-Substituted 4-(Trifluoromethyl)
- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- YouTube. (2019).
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Andrew G Myers Research Group. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
- OpenStax. (2023). 16.
- Wikipedia. (n.d.). Steric effects.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022). 16.
- Benchchem. (n.d.). Steric Hindrance Effects in 1-Chloro-2,2,4-trimethylpentane: An In-depth Technical Guide.
- University Course Material. (n.d.). Directed (ortho)
- Chemistry LibreTexts. (2025). 3.
- YouTube. (2017).
- YouTube. (2013). Steric hindrance.
- ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
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Technical Support Center: Preventing Unwanted Dehalogenation of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
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Welcome to the technical support center for 1-chloro-2-methoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. A common challenge encountered is the premature loss of the chlorine atom—a reaction known as dehalogenation—which can significantly impact reaction yield and purity. This document provides in-depth troubleshooting strategies, optimized protocols, and mechanistic insights to help you mitigate this unwanted side reaction.
Section 1: Frequently Asked Questions (FAQs) about Dehalogenation
Q1: What is dehalogenation and why is it a problem with 1-chloro-2-methoxy-4-(trifluoromethyl)benzene?
Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of your work with 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, this results in the formation of the undesired byproduct, 2-methoxy-4-(trifluoromethyl)benzene.
The susceptibility of this specific molecule to dehalogenation is due to its electronic properties. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which activates the aromatic ring towards certain reactions. This electronic deficit can make the chloro-substituted carbon atom susceptible to attack or facilitate side reactions within the catalytic cycles of common cross-coupling reactions.[1]
Dehalogenation is particularly prevalent in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2][3] The primary mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can then react with the aryl halide intermediate to produce the dehalogenated arene.[2]
Q2: Under which common reaction conditions is dehalogenation most likely to occur?
Dehalogenation is not an inherent property of the molecule itself but is highly dependent on the reaction conditions. You are most likely to observe this side reaction under the following circumstances:
-
High Temperatures: Elevated temperatures can increase the rate of dehalogenation.[4]
-
Strong Bases: Certain strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of hydride species that lead to dehalogenation.[5][6]
-
Protic Solvents: Solvents with available protons, such as alcohols, can serve as a source for the unwanted hydrogen atom.[2][6]
-
Certain Palladium Catalysts and Ligands: The choice of catalyst and ligand is critical. Some systems are more prone to forming the palladium-hydride intermediates responsible for dehalogenation.[6]
Q3: How can I detect if dehalogenation has occurred in my reaction mixture?
Identifying the presence and quantity of the dehalogenated byproduct is the first step in troubleshooting. The most common analytical techniques for this purpose include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the starting material, desired product, and the dehalogenated byproduct, providing both retention time and mass-to-charge ratio for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is a powerful tool. High-resolution mass spectrometry (HRMS) can be particularly useful for unambiguously identifying dehalogenated impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to detect the presence of 2-methoxy-4-(trifluoromethyl)benzene. The disappearance of the characteristic splitting pattern of the chlorinated aromatic ring and the appearance of new aromatic signals will indicate dehalogenation.
Expected Analytical Data for the Dehalogenated Byproduct (2-methoxy-4-(trifluoromethyl)benzene):
| Technique | Expected Result |
| Mass Spec (EI) | Molecular Ion (M+) at m/z ≈ 192.05 |
| 1H NMR (CDCl3) | Distinct aromatic signals and a methoxy singlet (~3.9 ppm) |
| 19F NMR (CDCl3) | Singlet around -62 ppm[9] |
Section 2: Troubleshooting Guide: A Step-by-Step Approach to Preventing Dehalogenation
If you are observing significant formation of the dehalogenated byproduct, follow this systematic approach to diagnose and solve the issue.
Caption: A workflow for troubleshooting dehalogenation.
Step 1: Analyze Your Reaction Components
Carefully review your experimental setup, as the choice of reagents can significantly influence the extent of dehalogenation.
| Parameter | High Risk for Dehalogenation | Recommended Modification for Lower Risk |
| Base | Strong alkoxides (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K3PO4, K2CO3, Cs2CO3)[2][5][6] |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., toluene, dioxane, THF)[2][6] |
| Water Content | Excess water | Use anhydrous conditions or a controlled amount of water[2][10] |
Step 2: Optimizing Your Cross-Coupling Protocol
Small changes to your reaction conditions can have a large impact on the outcome.
Protocol 1: Modified Suzuki Coupling to Minimize Dehalogenation
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it can be prone to dehalogenation.[11] Here is a starting point for an optimized protocol:
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)2 (2 mol%)
-
SPhos or XPhos ligand (4 mol%)
-
K3PO4 (2.0 eq.)
-
Toluene/Water (10:1 mixture, anhydrous toluene recommended)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, arylboronic acid, K3PO4, Pd(OAc)2, and SPhos/XPhos.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The use of bulky, electron-rich phosphine ligands like SPhos and XPhos can promote the desired reductive elimination step over the dehalogenation pathway.[2]
Protocol 2: Optimized Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds, but it can also be susceptible to dehalogenation, especially with electron-deficient aryl halides.[3][12][13]
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd2(dba)3 (1 mol%)
-
RuPhos or a similar biarylphosphine ligand (2.2 mol%)
-
NaOtBu (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl chloride, amine, Pd2(dba)3, RuPhos, and NaOtBu in a dry Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify by column chromatography.
While NaOtBu is a strong base, its use in combination with a highly active catalyst system can allow for lower reaction temperatures and shorter reaction times, which can help to minimize dehalogenation.[4]
Step 3: Managing Reductive Dehalogenation
Reductive dehalogenation is often caused by hydride sources in the reaction mixture. These can originate from:
-
The base (e.g., from β-hydride elimination in alkoxides)
-
The solvent (e.g., alcohols)
-
Additives or impurities
Mitigation Strategies:
-
Use Fresh, High-Purity Reagents: Ensure your solvents are anhydrous and your bases are of high quality.
-
Thoroughly Degas Your Reaction Mixture: Removing dissolved oxygen is crucial, as it can participate in side reactions that lead to catalyst decomposition and the formation of unwanted reactive species.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more controlled and reproducible initiation of the catalytic cycle, potentially reducing the formation of hydride species.[4]
Section 3: Mechanistic Insights
A deeper understanding of the reaction mechanism can help in making informed decisions about your experimental design.
Caption: Competing pathways in a cross-coupling reaction.
The diagram above illustrates a generalized catalytic cycle for a cross-coupling reaction. The desired pathway (solid arrows) leads to the formation of your product (Ar-Nu). However, a competing dehalogenation pathway (dashed arrows) can occur if a palladium-hydride species is formed. The key to preventing dehalogenation is to favor the rate of reductive elimination from the ArPd(II)Nu(L2) intermediate over the formation and subsequent reaction of the ArPd(II)H(L2) intermediate.
Section 4: References
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]
-
NIH. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
PubMed. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]
-
ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
(n.d.). Supplementary Information File. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
Reddit. (2024). BH amination side products and purification. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
NIH. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
-
BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Identification of halogen compounds by catalytic dehalogenation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Temperature for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Reactions
Welcome to the technical support center for reactions involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for temperature optimization in various chemical transformations. The following sections offer a combination of frequently asked questions, detailed troubleshooting protocols, and experimental guidelines to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature optimization for reactions with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Q1: What is the typical temperature range for Nucleophilic Aromatic Substitution (SNAr) reactions with this substrate?
A1: Nucleophilic aromatic substitution (SNAr) reactions often require thermal energy to overcome the activation barrier.[1] For 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, a starting point for SNAr reactions is typically in the range of 50-100 °C. However, the optimal temperature is highly dependent on the nucleophile, solvent, and presence of any catalysts. For less reactive nucleophiles, temperatures may need to be increased to 120-150 °C. It is always recommended to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to avoid decomposition at elevated temperatures.
Q2: How does temperature influence the outcome of Palladium-catalyzed cross-coupling reactions?
A2: Temperature is a critical parameter in Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[2]
-
Reaction Rate: Higher temperatures generally increase the reaction rate. For challenging couplings involving the sterically hindered and electron-deficient 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, temperatures in the range of 80-120 °C are common.[3]
-
Catalyst Stability: Excessive temperatures can lead to the decomposition of the palladium catalyst, resulting in decreased efficiency and the formation of palladium black. The choice of ligands can significantly impact the thermal stability of the catalyst.
-
Side Reactions: At elevated temperatures, side reactions such as hydrodehalogenation or scrambling of substituents can become more prevalent.
Q3: Can microwave irradiation be used to accelerate reactions, and what are the temperature considerations?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating reactions involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.[4][5] Microwave heating can dramatically reduce reaction times from hours to minutes.[6][7] When using microwave irradiation, it's important to note that the measured temperature is that of the bulk solution, but localized "hot spots" can lead to higher effective temperatures. It is advisable to start with a temperature slightly lower than the conventional heating method and then gradually increase it. Microwave reactions are often performed in sealed vessels, allowing for temperatures well above the boiling point of the solvent, which can be beneficial for sluggish reactions.[6]
Q4: What are the signs of thermal decomposition of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene?
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during reactions with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, with a focus on temperature-related solutions.
Issue 1: Low or No Conversion
If your reaction is showing minimal or no formation of the desired product, consider the following temperature-related troubleshooting steps:
| Possible Cause | Recommended Action & Rationale |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction at each new temperature for a set period before increasing it further. This systematic approach helps to identify the minimum temperature required for the reaction to proceed without overshooting and causing decomposition. |
| Catalyst Inactivity at Low Temperature | For catalytic reactions, ensure the chosen catalyst/ligand system is active at the initial reaction temperature. Some catalysts require an initial heating period to form the active catalytic species. Consult the literature for the optimal temperature range for your specific catalyst system. |
| Poor Solubility at Low Temperature | Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, a higher temperature or a different solvent system may be required.[9] |
Issue 2: Formation of Multiple Byproducts
The presence of significant side products can complicate purification and reduce the overall yield. Here’s how to address this issue by optimizing the temperature:
| Possible Cause | Recommended Action & Rationale |
| Reaction Temperature is Too High | Reduce the reaction temperature. High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. Running the reaction at the lowest effective temperature can significantly improve selectivity. |
| Kinetic vs. Thermodynamic Control | The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[10][11] Lower temperatures and shorter reaction times favor the kinetic product (the one that forms fastest), while higher temperatures and longer reaction times favor the more stable thermodynamic product.[12][13] By adjusting the temperature, you may be able to favor the formation of the desired isomer. |
| Decomposition of Reactants or Products | If byproducts are a result of thermal degradation, lowering the temperature is essential. If the reaction requires a high temperature to proceed, consider using a more active catalyst that can operate at a lower temperature. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common reaction, highlighting critical temperature control points.
Protocol: Buchwald-Hartwig Amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
This protocol describes a general procedure for the palladium-catalyzed amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.[14]
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
-
Amine of choice
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1-1.2 times the palladium loading).
-
Addition of Reagents: Add the amine (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Temperature Control:
-
Initial Heating: Place the reaction vessel in a pre-heated oil bath at a starting temperature of 80 °C.
-
Monitoring: After 1-2 hours, carefully take an aliquot of the reaction mixture and analyze it by TLC or LC-MS to assess the reaction progress.
-
Temperature Adjustment: If the reaction is sluggish, increase the temperature to 100-110 °C.[3] Continue to monitor the reaction every 2-4 hours.
-
-
Workup: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides recommended starting temperatures for various reaction types with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. These are general guidelines, and optimization will be necessary for specific substrates and conditions.
| Reaction Type | Catalyst/Reagent | Solvent | Starting Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos, K₃PO₄ | Toluene/H₂O | 80 - 110[3] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos, NaOt-Bu | Dioxane | 80 - 120[15] |
| Nucleophilic Aromatic Substitution | Varies (e.g., Alkoxide, Thiolate) | DMF, DMSO | 50 - 100[1] |
| Heck Reaction | Pd(OAc)₂ / PPh₃, Et₃N | DMF | 100 - 140 |
Visualizations
Diagram 1: General Troubleshooting Workflow for Temperature Optimization
This diagram outlines a logical sequence for troubleshooting and optimizing reaction temperature.
Caption: A workflow for systematic temperature optimization.
Diagram 2: Kinetic vs. Thermodynamic Product Formation
This energy profile diagram illustrates how temperature can influence the product distribution in a reaction with two possible pathways.
Caption: Energy profile for kinetic vs. thermodynamic control.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
- ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- National Institutes of Health. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemsrc. (2025). 1-Chloro-4-methoxybenzene.
- National Institutes of Health. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- IntechOpen. (n.d.). Microwave Assisted Organic Synthesis.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- International Journal in Physical & Applied Sciences. (2015). Microwave Assisted Organic Synthesis.
- Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Nitrophthalonitrile.
- Occupational Safety and Health Administration. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
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Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Welcome to the technical support center for experiments involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile substrate. Here, we address common issues encountered during key synthetic transformations and provide troubleshooting strategies grounded in mechanistic principles.
Understanding the Substrate: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a unique building block in organic synthesis. Its reactivity is governed by the interplay of three key functional groups:
-
Chloro Group: A versatile leaving group for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
-
Methoxy Group: An electron-donating group that can influence the regioselectivity of certain reactions.
-
Trifluoromethyl Group: A strongly electron-withdrawing group that activates the aromatic ring for nucleophilic attack and influences the electronic properties of the molecule.[1][2]
The choice of solvent is paramount in controlling the outcome of reactions with this substrate, as it can dramatically affect reaction rates, yields, and even the reaction pathway.
Troubleshooting Guide & FAQs
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone of functionalizing 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. However, solvent choice can be the difference between a high-yielding transformation and a failed experiment.
Q1: My SNAr reaction with an amine nucleophile is sluggish or not proceeding to completion. What role does the solvent play?
A1: The solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and solvate the nucleophile is critical in SNAr reactions.
-
The Problem: Non-polar or weakly polar aprotic solvents (e.g., toluene, hexane) are generally poor choices for SNAr. They do not effectively stabilize the negatively charged Meisenheimer complex, leading to a high activation energy barrier.
-
The Solution: Employ polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents possess high dielectric constants and dipole moments, which effectively stabilize the charged intermediate, thereby accelerating the reaction.[3][4][5][6]
-
Expert Insight: While polar protic solvents (e.g., alcohols, water) can also stabilize the Meisenheimer complex, they can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[7][8][9] Therefore, polar aprotic solvents are generally preferred for SNAr reactions with amine nucleophiles.[10]
Q2: I am observing significant side product formation, possibly from reaction with the methoxy group, during my SNAr reaction. How can solvent choice mitigate this?
A2: While direct nucleophilic attack on the methoxy group is less common, harsh reaction conditions can lead to undesired side reactions. Solvent choice can help you run the reaction under milder conditions.
-
The Problem: High temperatures required to drive the reaction in a suboptimal solvent can lead to decomposition or side reactions.
-
The Solution: By using a highly polar aprotic solvent like DMSO, you can often run the reaction at a lower temperature, which can improve selectivity and minimize the formation of byproducts.
-
Protocol Suggestion:
-
Dissolve 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and your amine nucleophile (1.2 equivalents) in anhydrous DMSO.
-
Add a suitable base, such as potassium carbonate (2 equivalents).
-
Stir the reaction at a moderately elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Data Snapshot: Solvent Effects on a Model SNAr Reaction
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Typical Yield |
| Toluene | 2.4 | > 24 hours | < 10% |
| Tetrahydrofuran (THF) | 7.6 | 12-24 hours | 20-40% |
| Acetonitrile (MeCN) | 37.5 | 4-8 hours | 60-80% |
| N,N-Dimethylformamide (DMF) | 36.7 | 2-6 hours | 75-95% |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1-4 hours | > 90% |
Note: Reaction times and yields are illustrative and can vary based on the specific nucleophile and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, solvent selection is crucial for catalyst stability and activity.
Q3: My Suzuki-Miyaura coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with a boronic acid is giving low yields. Could the solvent be the issue?
A3: Absolutely. The solvent system in a Suzuki coupling must serve multiple purposes: dissolve the organic and inorganic components, and facilitate the different steps of the catalytic cycle.
-
The Problem: A single solvent may not be optimal for all components. For instance, an aromatic solvent like toluene is excellent for dissolving the aryl chloride and boronic acid, but poor at dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃). This can lead to a heterogeneous mixture and slow reaction rates.
-
The Solution: A mixed solvent system, typically an organic solvent with water, is often employed.[11] Ethereal solvents like 1,4-dioxane or THF in a mixture with water (e.g., 4:1 or 3:1 v/v) are common choices. The water helps to dissolve the base and facilitates the transmetalation step.
-
Expert Insight: For challenging couplings with aryl chlorides, more polar aprotic solvents like DMF or the use of phase-transfer catalysts can be beneficial. Additionally, the choice of ligand on the palladium catalyst is critical for activating the C-Cl bond.[12][13][14]
Experimental Workflow for Suzuki-Miyaura Coupling Optimization
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q4: I am performing a Buchwald-Hartwig amination and the reaction is not going to completion. I am using toluene as the solvent. What should I consider?
A4: While toluene is a common solvent for Buchwald-Hartwig aminations, it's not always the optimal choice, especially for less reactive aryl chlorides.[15]
-
The Problem: The polarity of the solvent can influence the rates of the oxidative addition and reductive elimination steps. For some substrate and ligand combinations, a more polar solvent may be beneficial.
-
The Solution: Consider switching to an ethereal solvent such as 1,4-dioxane or THF.[16] These solvents can often improve the solubility of the palladium catalyst and the amine, leading to better reaction rates. In some cases, polar aprotic solvents like DMF can be effective, but care must be taken as they can sometimes coordinate to the palladium and inhibit catalysis. Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[17]
-
Expert Insight: The choice of base is also intrinsically linked to the solvent. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often used.[16] Ensure the base is sufficiently soluble in the chosen solvent. If solubility is an issue, a switch to a different base or solvent may be necessary.
Recommended Solvents for Buchwald-Hartwig Amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
| Solvent | Key Characteristics | When to Use |
| Toluene | Non-polar, high boiling point. | A good starting point for many reactions. |
| 1,4-Dioxane | Moderately polar ether. | When solubility is an issue in toluene. |
| Tetrahydrofuran (THF) | Moderately polar ether, lower boiling point. | For reactions at lower temperatures. |
| tert-Amyl alcohol | Polar protic solvent. | Can be effective with certain catalyst systems. |
References
-
Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2017). New Journal of Chemistry. Retrieved January 10, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 10, 2026, from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 10, 2026, from [Link]
-
Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry. Retrieved January 10, 2026, from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2017). New Journal of Chemistry. Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura coupling. (n.d.). Yoneda Labs. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2016). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Suzuki coupling reactions of aryl chlorides. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Solvent Physical Properties. (n.d.). Stony Brook University. Retrieved January 10, 2026, from [Link]
-
Physical properties of some common organic solvents. (n.d.). Oregon State University. Retrieved January 10, 2026, from [Link]
-
COMMON SOLVENT PROPERTIES. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2022). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 10, 2026, from [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. (1986). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 10, 2026, from [Link]
-
Solvent Effects in Nucleophilic Substitution. (n.d.). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
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- 9. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Impurity Identification in the Synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene by NMR Spectroscopy
Welcome to the technical support center for the synthesis and analysis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful analytical technique, NMR offers unparalleled insight into molecular structure, enabling the precise identification and quantification of synthetic impurities.[1][2]
This resource is structured to address common challenges encountered during the synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, focusing on the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra to ensure the purity and integrity of your final compound.
Visualizing the Synthesis: A Plausible Synthetic Pathway and Potential Impurities
A common and logical synthetic route to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene involves the chlorination of 1-methoxy-3-(trifluoromethyl)benzene. This electrophilic aromatic substitution is directed by the methoxy and trifluoromethyl groups. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This directing effect can lead to the formation of several regioisomeric impurities alongside the desired product.
Caption: Plausible synthetic route to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and the formation of potential regioisomeric and over-chlorinated impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions you may have when analyzing your reaction mixture or purified product by NMR.
Q1: My ¹H NMR spectrum shows more than the expected three aromatic signals for my purified 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. What could be the cause?
A1: The presence of additional aromatic signals strongly suggests the presence of regioisomeric impurities. During the chlorination of 1-methoxy-3-(trifluoromethyl)benzene, the chlorine can add to different positions on the aromatic ring, leading to isomers.
Troubleshooting Steps:
-
Analyze the Splitting Patterns: The substitution pattern on the benzene ring dictates the splitting of the aromatic protons.
-
Desired Product (1,2,4-substitution): Expect three distinct aromatic signals, often appearing as a doublet, a doublet of doublets, and a singlet (or a narrowly split doublet).
-
Potential Regioisomers: Other substitution patterns will give rise to different splitting patterns. For instance, a 1,2,5-substituted isomer would also show three distinct aromatic signals but with different coupling constants.
-
-
Consult ¹³C and ¹⁹F NMR:
-
¹³C NMR: The number of aromatic carbon signals can help confirm the presence of isomers. Due to symmetry, different isomers will exhibit a different number of unique carbon signals in the aromatic region (typically between 110-160 ppm).
-
¹⁹F NMR: The chemical shift of the -CF₃ group is highly sensitive to its electronic environment.[3] Each regioisomer will have a distinct ¹⁹F chemical shift, making ¹⁹F NMR a powerful tool for identifying and quantifying these impurities.
-
Workflow for Isomer Identification: dot digraph "Isomer Identification Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Unexpected signals in ¹H NMR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Analyze splitting patterns and coupling constants in ¹H NMR"]; Step2 [label="Acquire ¹³C NMR and count aromatic signals"]; Step3 [label="Acquire ¹⁹F NMR and identify distinct -CF₃ signals"]; Step4 [label="Compare experimental data with reference spectra or predictive models"]; Conclusion [label="Identify and quantify regioisomeric impurities", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Conclusion; }
Sources
troubleshooting failed Buchwald-Hartwig reaction with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions
Guide for: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Chemical Dynamics Division
Introduction: Navigating the Challenges of a Demanding Substrate
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for its power in forging C–N bonds.[1][2] However, its success is highly sensitive to a nuanced interplay of catalyst, ligand, base, and solvent—especially when dealing with challenging substrates.[3][4] Your target electrophile, 1-chloro-2-methoxy-4-(trifluoromethyl)benzene , presents a classic combination of hurdles:
-
Aryl Chloride Inertness: The C–Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition to the palladium center the rate-limiting step.[5][6]
-
Steric Hindrance: The ortho-methoxy group can sterically impede the approach of the catalyst to the C–Cl bond, further slowing oxidative addition.
-
Electronic Effects: While the para-trifluoromethyl group is strongly electron-withdrawing, which helps activate the ring towards oxidative addition, it also makes the resulting arylpalladium intermediate more electron-deficient, potentially affecting subsequent steps in the catalytic cycle.
This guide is structured as a series of troubleshooting queries to directly address the most common failure points encountered with this and similar substrates. Our goal is to move beyond simple procedural lists and provide the underlying chemical logic to empower you to make informed decisions in your experimental design.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows no conversion of starting material. Where do I even begin to troubleshoot?
This scenario typically points to a fundamental flaw in the reaction setup or the reagents themselves, rather than a subtle optimization issue. Before adjusting catalysts or ligands, perform these critical checks.
Answer:
A complete lack of reactivity suggests one or more core components are preventing the catalytic cycle from initiating.
Initial Diagnostic Workflow:
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were sparged with inert gas. Even a small leak in your system can kill the catalyst.
-
Assess Reagent Quality:
-
Solvent Anhydrous? Water can hydrolyze the strong bases used (like NaOtBu) and interfere with the catalyst. Use freshly dried, degassed solvents. While some protocols tolerate traces of water, it's a key variable to control.[7]
-
Base Quality: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are very hygroscopic. Use a fresh bottle or a sample stored properly in a desiccator. Clumping of the base can also be an issue, so grinding it to a fine powder before use can help.[5]
-
Amine Purity: Ensure your amine coupling partner is pure and free of hydrochloride salts, which will neutralize the base.
-
-
Check Temperature Control: Buchwald-Hartwig reactions are often thermally sensitive. Verify your heating block or oil bath is calibrated and maintaining the target temperature. For challenging aryl chlorides, temperatures between 80-110 °C are common.[5]
If these checks do not reveal an obvious error, the issue likely lies with the catalyst system's inability to overcome the activation barrier for this specific substrate.
Q2: I'm seeing very low conversion (<10%). How do I choose a better catalyst system for this sterically hindered aryl chloride?
Low conversion signals that the catalytic cycle is turning over, but very slowly. The bottleneck is almost certainly the oxidative addition of the aryl chloride to the Pd(0) center. Your choice of ligand is the most powerful tool to address this.[2]
Answer:
For sterically hindered and electron-deficient aryl chlorides, the ligand must be both bulky and electron-rich .
-
Bulkiness promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is the highly reactive form that undergoes oxidative addition.
-
Electron-donating character increases the electron density on the palladium center, making it more nucleophilic and facilitating its "attack" on the C–Cl bond.[8]
The classic, first-generation ligands like P(o-tolyl)₃ are often insufficient for this task. You must employ modern, specialized biaryl phosphine ligands.
Ligand Selection Guide for Challenging Aryl Chlorides
| Ligand | Key Feature | Recommended Use Case for Your Substrate |
| XPhos | Very bulky and electron-rich. A go-to ligand for sterically demanding aryl chlorides. | Excellent starting point. Balances high activity with reasonable air stability (as a palladacycle precatalyst). |
| RuPhos | Excellent for coupling with secondary amines.[9] Highly active due to its electron-rich diisopropylphosphino group. | A strong candidate, particularly if your nucleophile is a secondary amine. |
| BrettPhos | Exceptionally bulky. Designed for selective monoarylation of primary amines and amides.[9] | The best choice if you are using a primary amine and want to avoid diarylation, or if other ligands fail. |
| Josiphos-type | Ferrocene-based ligands that are robust and effective for a wide range of couplings, including ammonia.[1] | A versatile option worth screening. |
Experimental Protocol: Ligand Screening
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4.4 mol%).
-
Reagents: Add your aryl chloride (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vials, remove from the glovebox, and heat to 100 °C with vigorous stirring.
-
Analysis: Take aliquots at set time points (e.g., 2h, 6h, 24h) and analyze by LC-MS or GC-MS to compare conversion rates between the different ligands.
Using a palladium precatalyst (e.g., XPhos Pd G3) is highly recommended. These are air-stable complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results than mixing a palladium source and ligand separately.[5]
Q3: My reaction is messy, producing hydrodehalogenation (Ar-H) and other byproducts. What's causing this and how can I fix it?
The formation of byproducts indicates that undesired reaction pathways are competing with the productive C–N coupling. Hydrodehalogenation (replacement of -Cl with -H) is a common culprit.
Answer:
Side reactions often arise from issues within the catalytic cycle, particularly β-hydride elimination or catalyst decomposition.[1][10]
Primary Causes and Solutions:
-
β-Hydride Elimination: If the amine nucleophile has a β-hydrogen, the arylpalladium amide intermediate can undergo β-hydride elimination. This destroys the intermediate and leads to hydrodehalogenation of your starting material.
-
Solution: This process is often faster at higher temperatures. After finding a catalyst system that gives some conversion, try lowering the reaction temperature in 10 °C increments to see if selectivity improves.
-
-
Base-Induced Decomposition: Strong bases like NaOtBu can sometimes promote catalyst decomposition or side reactions with sensitive functional groups on your substrates.[3][7]
-
Solution: Screen weaker inorganic bases. While often requiring higher temperatures or longer reaction times, they can provide a cleaner reaction profile.[5]
-
Base Selection Guide
| Base | Type | pKaH (DMSO) | Common Applications & Notes |
| NaOtBu | Strong Alkoxide | ~29 | The most common and often fastest base. Can be incompatible with base-sensitive groups like esters.[7] |
| LHMDS | Strong Amide | ~29 | Useful for substrates with acidic protons, but the solid is air-sensitive.[7] |
| K₃PO₄ | Weaker Inorganic | ~26 | A good alternative for base-sensitive substrates. Often requires higher temperatures. |
| Cs₂CO₃ | Weaker Inorganic | ~25 | Generally provides good results, especially with aryl triflates, but is more expensive.[11] |
-
Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black and catalyst deactivation.
-
Solution: Ensure your L:Pd ratio is at least 2:1 when generating the catalyst in situ from a source like Pd₂(dba)₃. Using a well-defined precatalyst avoids this issue entirely.
-
Visualizing the Core Process: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle helps pinpoint where your reaction might be failing. For your substrate, the initial Oxidative Addition is the most challenging step.
References
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (2020). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Conditions for a selective Buchwald-Hartwig amination?. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2015). Thieme E-Books & E-Journals. Retrieved January 12, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved January 12, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2017). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved January 12, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in the Nitration of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated aromatic compounds. Specifically, we will address the challenges associated with the nitration of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, a complex polysubstituted arene. Our focus is to provide actionable troubleshooting advice and optimized protocols to minimize byproduct formation and enhance the yield of the desired regioisomer.
Understanding the Reaction: Regioselectivity and Byproduct Formation
The nitration of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The primary challenge lies in controlling the position of the incoming nitro (-NO₂) group. The regiochemical outcome is dictated by the electronic and steric effects of the three existing substituents on the benzene ring.
Directing Effects of Substituents:
The reactivity and orientation of the incoming electrophile (the nitronium ion, NO₂⁺) are governed by the activating and deactivating nature of the groups already on the ring.[3]
| Substituent | Electronic Effect | Type | Directing Influence |
| -OCH₃ (Methoxy) | Electron Donating (+M > -I) | Strongly Activating | Ortho, Para-Director |
| -Cl (Chloro) | Electron Withdrawing (-I > +M) | Weakly Deactivating | Ortho, Para-Director |
| -CF₃ (Trifluoromethyl) | Electron Withdrawing (-I) | Strongly Deactivating | Meta-Director |
The methoxy group is the most powerful activating group and will therefore exert the dominant directing effect.[4] It strongly activates the positions ortho and para to itself.
Predicting the Major Product and Potential Byproducts:
Based on the directing effects:
-
Position 5: This position is para to the strongly activating -OCH₃ group and ortho to the -Cl group. This is the electronically and sterically favored position for the desired product, 1-Chloro-2-methoxy-5-nitro-4-(trifluoromethyl)benzene .
-
Position 3: This position is ortho to both the -OCH₃ and -Cl groups. While electronically activated, it is more sterically hindered than position 5. Nitration here leads to the primary byproduct, 1-Chloro-2-methoxy-3-nitro-4-(trifluoromethyl)benzene .
-
Position 6: This position is ortho to the -OCH₃ group but is severely sterically hindered by the adjacent bulky -CF₃ group, making substitution highly unlikely.[5]
-
Dinitration: Harsh reaction conditions (high temperature, high concentration of nitrating agent) can lead to the introduction of a second nitro group, which is a common issue in nitration reactions.[1][6]
-
Oxidation/Degradation: Strong oxidizing conditions, particularly at elevated temperatures, can lead to the formation of phenolic byproducts or tar-like materials, reducing overall yield.
Caption: Potential reaction pathways in the nitration of the substrate.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiment.
Issue 1: My final product is a mixture of two primary isomers that are difficult to separate.
-
Question: I've performed the nitration, and NMR/LC-MS analysis shows two main products. How can I increase the selectivity for the desired 5-nitro isomer over the 3-nitro byproduct?
-
Answer: This is a classic regioselectivity problem. The formation of the 3-nitro isomer is kinetically competitive with the desired 5-nitro product. To favor the thermodynamically more stable and sterically less hindered 5-nitro isomer, you should focus on controlling the reaction kinetics.
-
Lower the Reaction Temperature: This is the most critical parameter. Running the reaction at a lower temperature (e.g., -10°C to 0°C) will increase the energy barrier for the formation of the more sterically hindered 3-nitro isomer, thereby enhancing the selectivity for the 5-nitro product.[7] High temperatures provide enough energy to overcome this barrier, leading to a product mixture that reflects kinetic control.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution over an extended period. This maintains a low instantaneous concentration of the highly reactive nitronium ion (NO₂⁺), which favors substitution at the most reactive site (position 5) and minimizes side reactions.
-
Consider Alternative Nitrating Systems: While mixed acid (HNO₃/H₂SO₄) is common, other reagents can offer higher selectivity. For electron-rich systems, milder nitrating agents can be effective.[8] A system like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or using a solid acid catalyst like a zeolite can enhance para-selectivity due to steric constraints imposed by the catalyst's pores.[5][9]
-
Issue 2: The reaction yield is very low, and I'm observing a dark, tar-like substance in the flask.
-
Question: My reaction has turned black, and upon workup, I recover very little of the desired product. What is causing this degradation?
-
Answer: The formation of tar is indicative of oxidative side reactions and decomposition. The methoxy group, while activating, is susceptible to oxidation under harsh nitrating conditions.
-
Excessive Temperature: Temperatures above 50°C dramatically increase the rate of side reactions and can lead to thermal runaway, a known hazard in nitration.[1][6] It is crucial to maintain strict temperature control with an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
-
Overly Concentrated Reagents: Using fuming nitric acid or highly concentrated oleum can be too aggressive for this substituted benzene. The concentration of the nitrating agent should be carefully controlled.
-
Extended Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can promote the formation of di- and tri-nitrated byproducts, which are often unstable and can contribute to tar formation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Issue 3: I'm seeing evidence of dinitration in my mass spectrometry results.
-
Question: My MS data shows a peak corresponding to the addition of two nitro groups. How can I prevent this?
-
Answer: Dinitration occurs when the mono-nitrated product, which is still activated (though less so than the starting material), undergoes a second nitration.
-
Stoichiometry is Key: Use a slight molar excess of the nitrating agent (e.g., 1.05 to 1.1 equivalents of nitric acid). A large excess will drive the reaction towards dinitration.
-
Reverse Addition: Consider adding the substrate to the nitrating mixture (reverse addition). This ensures that the unreacted substrate is always in excess, statistically disfavoring the nitration of the already-formed product.
-
Temperature Control: As with other side reactions, lower temperatures will disfavor the less favorable second nitration step.
-
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Superior methodology for the nitration of simple aromatic compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reaction Optimization for ortho-Lithiation of Substituted Benzenes
Welcome to the technical support center for directed ortho-lithiation (DoM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Directed ortho-Lithiation (DoM)?
Directed ortho-lithiation is a regioselective method for deprotonating an aromatic C-H bond that is positioned ortho to a directing metalating group (DMG). The process involves the coordination of an organolithium reagent (like n-BuLi) to the heteroatom of the DMG. This coordination brings the organolithium's base into close proximity to the ortho-proton, facilitating its abstraction over other protons on the ring. This forms a thermodynamically stable five- or six-membered ring intermediate, which then serves as a potent nucleophile for subsequent reaction with an electrophile.
Q2: How do I choose the appropriate organolithium reagent for my substrate?
The choice of organolithium reagent is critical and depends on the acidity of the target proton and the steric environment.
-
n-Butyllithium (n-BuLi): The most common and cost-effective choice. It is suitable for most substrates with effective directing groups.
-
sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi. It is often used when n-BuLi is too slow or when the substrate is prone to nucleophilic addition by n-BuLi.
-
tert-Butyllithium (t-BuLi): The most basic and sterically hindered of the common choices. It is used for deprotonating very weakly acidic protons but can also promote side reactions like elimination if the substrate is sensitive.
For highly sensitive substrates or when aggregation of the organolithium is a concern, superbases like the Lochmann-Schlosser base (a mixture of n-BuLi and potassium tert-butoxide) can be employed to achieve rapid and clean metallation.
Q3: What is the role of TMEDA (tetramethylethylenediamine) and why is it so commonly used?
TMEDA is a bidentate Lewis base that chelates the lithium cation of the organolithium reagent. This action breaks down the oligomeric aggregates in which organolithiums typically exist (e.g., hexamers for n-BuLi in hydrocarbon solvents). The resulting monomeric or dimeric species are significantly more reactive and basic. The primary benefits of adding TMEDA are:
-
Increased Reaction Rate: Deprotonation is often much faster, allowing reactions to proceed at lower temperatures.
-
Improved Yields: By accelerating the desired ortho-lithiation, it can outcompete side reactions.
-
Enhanced Solubility: It can help solubilize the organolithium reagent and the resulting aryllithium intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Q: I'm not getting any of my desired ortho-functionalized product. What are the most likely causes and how can I fix it?
This is a common issue that can stem from several sources. A systematic approach is required to diagnose the problem.
Caption: A decision tree for diagnosing low-yield ortho-lithiation reactions.
-
Inactive Organolithium Reagent:
-
Cause: Organolithium reagents, especially n-BuLi, degrade over time, particularly if not stored properly. Exposure to air or moisture rapidly quenches the reagent.
-
Solution: Always titrate your organolithium reagent before use to determine its exact molarity. A common method is the double titration method using 1,2-dibromoethane. If the molarity is significantly lower than stated on the bottle, it should be discarded.
-
-
Insufficiently Dry Conditions:
-
Cause: Aryllithiums are extremely strong bases and will be instantly quenched by trace amounts of water from glassware, solvents, starting materials, or the inert gas stream.
-
Solution: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether) or passed through a solvent purification system. Ensure your starting material is also anhydrous.
-
-
Inappropriate Temperature:
-
Cause: Most ortho-lithiations are performed at low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions, such as reaction with the solvent (e.g., metallation of THF) or decomposition of the aryllithium intermediate.
-
Solution: Maintain strict temperature control throughout the lithiation and electrophilic quench steps. If the reaction is sluggish at -78 °C, the addition of TMEDA can often accelerate the reaction without needing to raise the temperature.
-
-
Weak Directing Group:
-
Cause: The directing ability of functional groups varies significantly. If your DMG is too weak, deprotonation will be slow, incomplete, or non-selective.
-
Solution: Consult a table of directing group strengths. If your group is weak (e.g., -F, -OR), you may need to switch to a more potent organolithium (s-BuLi), add TMEDA, or increase the reaction time.
-
| Group (DMG) | Relative Directing Power | Typical Conditions | Notes |
| -CONR₂ (Amides) | Very Strong | n-BuLi or s-BuLi, THF, -78 °C | Highly reliable and predictable. |
| -SO₂NR₂ (Sulfonamides) | Very Strong | n-BuLi, THF, -78 °C | Stable and effective directing group. |
| -O(CONR₂) (Carbamates) | Strong | s-BuLi/TMEDA, THF, -78 °C | Excellent for generating functionalized phenols. |
| -OMe (Methoxy) | Moderate | n-BuLi/TMEDA or t-BuLi, Et₂O, 0 °C to RT | Can be sluggish; requires activation. |
| -F (Fluoro) | Weak | s-BuLi or t-BuLi, THF, -78 °C | Requires a strong base and careful control. |
Problem 2: Poor Regioselectivity
Q: I'm getting a mixture of isomers. How can I improve the selectivity for the ortho product?
Poor regioselectivity usually means that other positions on the ring are being deprotonated or that the reaction is not proceeding cleanly through the directed mechanism.
-
Competitive Deprotonation:
-
Cause: If there are other acidic protons in the molecule, the organolithium may deprotonate those sites. For example, a benzylic proton can be more acidic than the desired aromatic proton.
-
Solution: Analyze the pKa values of all C-H bonds in your molecule. If a more acidic site exists, you may need to protect it or redesign your synthetic route. Alternatively, the steric hindrance of t-BuLi can sometimes improve selectivity for a less-hindered, albeit less-acidic, site.
-
-
Halogen-Lithium Exchange:
-
Cause: If your substrate contains a bromine or iodine atom, halogen-lithium exchange can occur much faster than deprotonation.
-
Solution: This is generally not a "problem" but a different reaction pathway. If you want to avoid it, you must choose a substrate without heavy halogens. If you want ortho-lithiation next to a chlorine or fluorine, this is usually feasible as their exchange is much slower.
-
-
Benzyne Formation:
-
Cause: If your substrate has a good leaving group (like -F or -Cl) ortho to the lithiated position, the aryllithium can eliminate LiX to form a highly reactive benzyne intermediate. This intermediate is then trapped non-selectively by nucleophiles.
-
Solution: Run the reaction at the lowest possible temperature (-100 °C or -78 °C) to disfavor the elimination pathway.
-
Problem 3: Side Reactions with the Electrophile
Q: My desired product is formed, but I see significant byproducts from the electrophile addition step. What's going on?
A: The aryllithium is a potent nucleophile but also a strong base. The outcome depends on the nature of your electrophile.
-
Enolization of the Electrophile:
-
Cause: If you are using an electrophile with acidic α-protons (e.g., a ketone or an ester), the aryllithium can act as a base, deprotonating the electrophile to form an enolate. This quenches your nucleophile without forming the desired C-C bond.
-
Solution: Use highly reactive, non-enolizable electrophiles where possible (e.g., CO₂, DMF, I₂). If you must use an enolizable ketone or aldehyde, consider transmetallating the aryllithium to a less basic organometallic species first. For example, adding anhydrous ZnCl₂ or CuCN can generate an organozinc or organocuprate, which are softer nucleophiles and less prone to basic side reactions.
-
-
Multiple Additions:
-
Cause: With highly reactive electrophiles like esters or acid chlorides, the initial tetrahedral intermediate can collapse, eliminating a leaving group and forming a ketone, which can then be attacked by a second equivalent of the aryllithium.
-
Solution: Use an inverse addition protocol: add the aryllithium solution slowly to a solution of the electrophile at low temperature. This ensures the electrophile is always in excess, minimizing the chance of a second addition.
-
Experimental Protocols
Protocol 1: General Procedure for ortho-Lithiation of N,N-Diethylbenzamide
This protocol details a standard DoM reaction followed by quenching with an electrophile (iodine).
Caption: A step-by-step workflow for a typical ortho-lithiation experiment.
Step-by-Step Methodology:
-
Glassware Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer is flame-dried under high vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: The flask is charged with N,N-diethylbenzamide (1.77 g, 10.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Cooling: The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of sec-butyllithium (e.g., 1.4 M in cyclohexane, 7.85 mL, 11.0 mmol, 1.1 equiv) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution typically turns a deep color. The reaction is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: A solution of iodine (3.05 g, 12.0 mmol, 1.2 equiv) in 10 mL of anhydrous THF is prepared and added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm slowly to room temperature.
-
Aqueous Workup: The reaction is carefully quenched by the addition of 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
References
-
Snieckus, V. Directed ortho metalation. Toluene-a-sulfonamides and a-sulfonamidyl carbanions. New reagents for synthesis. Chemical Reviews. 1990 , 90 (6), 879-933. [Link]
-
Hartung, C. G.; Snieckus, V. The Directed ortho Metalation Reaction—A Point of Departure for New Synthetic Aromatic Chemistry. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002 ; pp 330-367. [Link]
-
Schlosser, M. Superbases for organic synthesis. Pure and Applied Chemistry. 1988 , 60 (11), 1627-1634. [Link]
-
Reich, H. J. Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. 2013 , 113 (9), 7130-7178. [Link]
-
Juaristi, E.; Martínez-Richa, A.; García-Rivera, A.; Cruz-Sánchez, J. S. A convenient and reliable method for the titration of organolithium reagents. The Journal of Organic Chemistry. 1983 , 48 (15), 2603-2606. [Link]
-
Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002 . [Link]
-
Sengupta, S.; Snieckus, V. The directed ortho metalation of O-aryl carbamates. A new entry to polysubstituted phenols. The Journal of Organic Chemistry. 1990 , 55 (20), 5680-5683. [Link]
-
Bailey, W. F.; Punzalan, E. R. Halogen-metal exchange-a "chemist's tool" of great utility. Trends in Organic Chemistry. 1997 , 6, 147-157. [Link]
-
Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions. 2004 , 1-387. [Link]
Technical Support Center: Workup Procedures for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Reactions
Welcome to the comprehensive technical support guide for navigating the workup procedures of reactions involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline the purification of products derived from this versatile building block. The unique electronic and steric properties conferred by the chloro, methoxy, and trifluoromethyl substituents can present specific challenges during reaction workup. This guide provides field-proven insights and detailed protocols to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that may arise during the workup of reactions with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in a question-and-answer format.
Issue 1: Persistent Emulsion Formation During Aqueous Extraction
Q: I am observing a stable emulsion at the aqueous-organic interface during the extractive workup of my Suzuki-Miyaura coupling reaction, leading to poor separation and product loss. What is causing this and how can I resolve it?
A: Emulsion formation is a common issue, particularly when dealing with trifluoromethylated compounds which can alter the polarity and surfactant-like properties of reaction byproducts.[1] The presence of palladium catalyst residues and inorganic salts from the base used in the coupling can also stabilize emulsions.
Solutions:
-
"Salting Out": The most effective initial approach is to increase the ionic strength of the aqueous phase. Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock the vessel. Avoid vigorous shaking.[2][3] This increases the polarity of the aqueous layer, forcing the organic components into the organic phase and disrupting the emulsion.
-
Filtration through Celite®: If salting out is ineffective, filter the entire mixture through a pad of Celite®. The fine, porous nature of Celite® can break up the emulsified droplets.[1][4]
-
Solvent Modification: Adding a small amount of a more polar organic solvent, such as ethyl acetate, can sometimes help to break up emulsions if you are using a less polar solvent like toluene or hexanes.
-
Centrifugation: For smaller scale reactions, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.[5]
Issue 2: Low Yield of the Desired Biaryl Product After a Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene appears complete by TLC/GC-MS, but the isolated yield is consistently low. What are the potential causes?
A: Low isolated yields in Suzuki-Miyaura couplings of electron-rich aryl chlorides like 2-chloroanisole derivatives can stem from several factors during the workup.[6][7]
Solutions:
-
Incomplete Extraction: The trifluoromethyl group increases the lipophilicity of the product, which should favor extraction into common organic solvents.[8] However, ensure you are performing multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction to maximize recovery.
-
Precipitation of Product: If the biaryl product is a solid, it may precipitate out during the workup, especially if the reaction mixture is cooled too quickly or if the solvent polarity changes drastically. Carefully check all aqueous layers and filter papers for any precipitated product.
-
Side Reactions:
-
Protodeboronation: The boronic acid coupling partner can be degraded by excess base or prolonged heating.[7] A well-controlled reaction time and stoichiometry are crucial.
-
Homocoupling: Homocoupling of the boronic acid can lead to a biphenyl byproduct that may be difficult to separate from the desired product due to similar polarities.[9][10] Purification by column chromatography with a carefully optimized solvent system is often necessary.
-
-
Palladium Catalyst Removal: Residual palladium can sometimes interfere with crystallization or subsequent reactions. See the FAQ section for detailed removal techniques.
Issue 3: Difficulty in Purifying the Aminated Product from a Buchwald-Hartwig Reaction
Q: I have performed a Buchwald-Hartwig amination and am struggling to separate my desired trifluoromethylated aniline product from the starting material and ligand byproducts. What purification strategies do you recommend?
A: The purification of trifluoromethylated anilines can be challenging due to their basicity and potential for interaction with silica gel.[1]
Solutions:
-
Acid-Base Extraction: Utilize the basicity of your aniline product. After the initial aqueous workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and extract with dilute aqueous acid (e.g., 1 M HCl). The protonated aniline will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide and back-extract the purified aniline into an organic solvent.
-
Column Chromatography with a Modified Eluent: If chromatography is necessary, deactivate the silica gel to prevent streaking and irreversible adsorption of the basic product. This can be achieved by adding a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system (e.g., hexane/ethyl acetate).[1]
-
Removal of Phosphine Ligand Byproducts: Oxidized phosphine ligands can be challenging to remove. One effective method is to wash the organic layer with a dilute solution of copper(II) sulfate, which can complex with the phosphine oxides.
Frequently Asked Questions (FAQs)
Q1: What is the best quenching agent for organometallic reactions involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene?
A1: For quenching reactions involving organolithium or Grignard reagents, a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is generally recommended. This provides a proton source that is less reactive than water, helping to control the exotherm. For highly reactive reagents, a pre-quench with a less reactive alcohol like isopropanol before the addition of the aqueous solution can provide an additional layer of safety.
Q2: How can I effectively remove the palladium catalyst after a cross-coupling reaction?
A2: Several methods can be employed to remove residual palladium, which is crucial for pharmaceutical applications.[11]
-
Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a non-polar solvent and filtering through a short plug of Celite® or silica gel can remove a significant portion of the catalyst.
-
Activated Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal for a few hours, followed by filtration, is an effective method for scavenging palladium.
-
Metal Scavengers: Commercially available solid-supported scavengers with thiol or amine functionalities can be added to the reaction mixture during workup to bind and remove palladium.
Q3: Can the methoxy group be hydrolyzed during an acidic workup?
A3: The methoxy group on the aromatic ring is generally stable to moderately acidic conditions used during a typical workup. However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis to the corresponding phenol.[12] It is advisable to use dilute acids and avoid heating during acidic extractions.
Q4: What is the impact of the trifluoromethyl group on the choice of extraction solvent?
A4: The trifluoromethyl group significantly increases the lipophilicity of a molecule.[8] This generally leads to good solubility in a wide range of organic solvents, including ethers (diethyl ether, MTBE), esters (ethyl acetate), and chlorinated solvents (dichloromethane). The choice of solvent will also depend on the polarity of the other functional groups in your product.
Experimental Protocol: Suzuki-Miyaura Coupling and Workup
This protocol details a typical Suzuki-Miyaura coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with an arylboronic acid, followed by a robust workup procedure.
Reaction Scheme:
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or GC-MS.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine. If an emulsion forms, follow the troubleshooting guide above.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
Table 1: Recommended Solvents for Extraction and Chromatography
| Compound Type | Recommended Extraction Solvents | Typical Chromatography Eluent System |
| Biaryl products (Suzuki) | Ethyl acetate, Dichloromethane, Toluene | Hexanes/Ethyl acetate gradient |
| Anilines (Buchwald-Hartwig) | Ethyl acetate, Dichloromethane | Hexanes/Ethyl acetate with 0.5% Triethylamine |
| Ether products (Buchwald-Hartwig) | Diethyl ether, Ethyl acetate | Hexanes/Ethyl acetate gradient |
Visualization of Workup Workflow
Below is a generalized workflow for the workup of a palladium-catalyzed cross-coupling reaction involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Caption: Decision workflow for a standard workup procedure.
References
-
Palladium-Catalyzed Selective Defluoroalkylation of (Trifluoromethyl)arenes. Synfacts, 2023, 19(09), 0969. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 2021, 60(33), 18131-18137. Available at: [Link]
-
Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 2020, 18(29), 5586-5592. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2021, 19(2), 342-348. Available at: [Link]
-
Nickel and Palladium Catalyzed C−H Trifluoromethylation using Trifluoromethyliodide: Investigations into New Reactivity. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. PMC. Available at: [Link]
-
Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers: A kinetic and computational investigation of leaving group effects. ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC. Available at: [Link]
-
An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. Available at: [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]
-
Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Organic Chemistry Portal. Available at: [Link]
-
Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. Available at: [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv. Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 2019, 10(7), 985-989. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 2021, 23(16), 5894-5901. Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 2017, 82(23), 12251-12259. Available at: [Link]
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with Trifluoromethylated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving trifluoromethylated compounds. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
The introduction of a trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry and materials science to enhance properties like metabolic stability, lipophilicity, and bioavailability.[1][2][3][4] However, the unique electronic nature and reactivity of the CF3 group can present significant challenges in catalysis, with catalyst poisoning being a primary concern.[5] This guide will help you navigate these complexities.
Part 1: Understanding the Challenge: Why is Catalyst Poisoning a Concern in Trifluoromethylation?
The trifluoromethyl group is highly electronegative, comparable to chlorine, which significantly influences the electronic properties of molecules.[1] While this property is beneficial for the final product, the reagents used to introduce the CF3 group or the byproducts generated during the reaction can be detrimental to the catalyst's health.
Key Mechanisms of Catalyst Deactivation:
-
Chemical Poisoning: This is the most common issue, where chemical species strongly adsorb to the catalyst's active sites, rendering them inactive.[6][7][8] In the context of trifluoromethylation, potential poisons include halide ions (especially fluoride), precursor ligands, and unreacted trifluoromethylating agents.
-
Fouling: The deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface can block active sites and pores.[9][10][11]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst's metal nanoparticles to agglomerate, leading to a reduction in the active surface area.[9][10][12]
Part 2: Troubleshooting Guides in Q&A Format
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: My Reaction Has Stalled or Shows Low Conversion
Q1: My trifluoromethylation reaction started well but then stalled. What are the likely causes related to the catalyst?
A1: A stalling reaction is a classic symptom of catalyst poisoning. The initial activity indicates the catalyst was active at the start, but a substance generated or introduced during the reaction has progressively deactivated it. The primary suspects in trifluoromethylation reactions are:
-
Fluoride Ion Poisoning: Many trifluoromethylating reagents can release fluoride ions (F-). Fluoride can strongly coordinate to the metal center of the catalyst (e.g., Palladium, Copper, Nickel), altering its electronic properties or blocking coordination sites necessary for the catalytic cycle.
-
Substrate/Product Inhibition: The trifluoromethylated product or even the starting material could have a strong affinity for the catalyst, leading to product inhibition where the product displaces the reactant from the active site.
-
Ligand Degradation: The ligands used to stabilize the metal catalyst can degrade under the reaction conditions, and the degradation products can act as poisons.
Troubleshooting Workflow:
Caption: Workflow for diagnosing a stalled trifluoromethylation reaction.
Experimental Protocol: Diagnosing Fluoride Poisoning
-
Reaction Monitoring: At the point where the reaction stalls, carefully take an aliquot of the reaction mixture. Quench it and analyze by 19F NMR to check for the presence of fluoride ions or decomposition of the trifluoromethylating agent.
-
Catalyst Isolation: After the reaction, filter the catalyst (if heterogeneous) or precipitate it (if homogeneous). Wash it thoroughly with a solvent that will not dissolve the catalyst but will remove adsorbed species.
-
Surface Analysis: Submit the dried, spent catalyst for X-ray Photoelectron Spectroscopy (XPS) analysis. This is a powerful technique to identify the elemental composition of the catalyst surface and can provide direct evidence of fluoride or other halides.
-
Fluoride Scavenging Test: Rerun the reaction with the addition of a potential fluoride scavenger. A common strategy is the use of silyl compounds that can react with fluoride. If the reaction proceeds to a higher conversion, this strongly suggests fluoride poisoning was the issue.
Issue 2: My Reaction Yield is Inconsistent Between Batches
Q2: I am experiencing significant variability in my product yield for a trifluoromethylation reaction. How can I troubleshoot this?
A2: Inconsistent yields often point to a sensitivity to trace impurities in the reactants or solvent, which can act as catalyst poisons.[6][13]
Potential Sources of Inconsistency:
-
Water Content: Trace amounts of water can react with some trifluoromethylating reagents or with organometallic intermediates in the catalytic cycle.
-
Oxygen Sensitivity: Many catalytic systems, particularly those involving low-valent metal centers (e.g., Pd(0)), are sensitive to oxygen.
-
Varying Quality of Reagents/Solvents: Different batches of solvents or starting materials may contain different levels of impurities (e.g., sulfur compounds, halides) that are known catalyst poisons.[7][14]
-
Incomplete Inert Atmosphere: Inadequate degassing of the reaction vessel or solvent can leave residual oxygen.
Troubleshooting Table: Inconsistent Yields
| Potential Cause | Diagnostic Test | Preventative Measure |
| Trace Water | Karl Fischer titration of solvent and reactants. | Use freshly distilled/dried solvents; dry reactants under high vacuum. |
| Oxygen Sensitivity | Run the reaction under rigorously air-free conditions (glovebox) and compare with standard Schlenk line techniques. | Employ thorough freeze-pump-thaw cycles for degassing; use an inert atmosphere glovebox. |
| Reagent Impurities | Analyze different batches of reagents using GC-MS or NMR for impurity profiling. | Purify reagents before use (e.g., distillation, recrystallization); source high-purity reagents. |
| Cross-Contamination | Review cleaning procedures for glassware. | Use a dedicated set of glassware for sensitive reactions; ensure rigorous cleaning protocols. |
Part 3: Frequently Asked Questions (FAQs)
Q3: Which catalysts are more resistant to poisoning in trifluoromethylation reactions?
A3: Catalyst resistance to poisoning is highly dependent on the specific reaction conditions and the nature of the poison. However, some general principles apply:
-
Ligand Design: Catalysts with bulky, electron-donating ligands can be more robust. The steric bulk can protect the metal center from coordinating to poisons, while electron-donating ligands can make the metal center less susceptible to oxidative addition by poisons.
-
Heterogeneous Catalysts: Supported catalysts (e.g., Pd on carbon) can sometimes be more robust than their homogeneous counterparts, although they can still be poisoned. The support material can play a role in mitigating poisoning.[15]
-
Choice of Metal: The choice of metal is critical. For example, in some contexts, copper-based catalysts have shown high efficiency and may have different poison tolerances compared to palladium catalysts.[2]
Q4: Can I regenerate a catalyst that has been poisoned by fluoride or other species from a trifluoromethylation reaction?
A4: Yes, regeneration is often possible, but its success depends on the nature of the poisoning (reversible vs. irreversible) and the type of catalyst.[13][15][16]
-
For Heterogeneous Catalysts:
-
Thermal Treatment: Carefully heating the catalyst under an inert or reducing atmosphere can desorb some weakly bound poisons.[15][16] However, high temperatures can also lead to sintering.
-
Chemical Washing: Washing the catalyst with a basic solution (e.g., dilute ammonium hydroxide) can sometimes remove adsorbed acidic poisons like halides. This must be followed by thorough washing with deionized water and a solvent, and then drying.
-
-
For Homogeneous Catalysts: Regeneration is more challenging. It typically involves re-purifying the catalyst complex, which may not be practical. The focus should be on preventing poisoning in the first place.
Experimental Protocol: Simple Regeneration of a Pd/C Catalyst
-
Recovery: Filter the Pd/C catalyst from the reaction mixture.
-
Solvent Wash: Wash the catalyst sequentially with the reaction solvent, then with a solvent in which the poison is soluble (e.g., water for salts), and finally with a volatile solvent like acetone or ethanol.
-
Drying: Dry the catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C).
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction and compare it to a fresh catalyst.
Q5: What analytical techniques are best for detecting potential catalyst poisons in my starting materials?
A5: A multi-faceted analytical approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile organic impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive for detecting trace metal and non-metal impurities (e.g., sulfur, phosphorus).
-
Ion Chromatography: Can be used to quantify halide impurities.[17]
-
Fluoride Ion-Selective Electrode (ISE): A potentiometric method for directly measuring fluoride ion concentration in aqueous or prepared samples.[18][19][20]
Sources
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
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- 13. m.youtube.com [m.youtube.com]
- 14. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 15. scielo.br [scielo.br]
- 16. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 17. Fluorine and Fluoride Analysis [intertek.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
Technical Support Center: Strategies to Increase the Reaction Rate of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. Here, we address common challenges and provide troubleshooting strategies grounded in mechanistic principles to enhance your experimental success.
Understanding the Reactivity of Your Substrate
The reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in SNAr reactions is governed by the electronic properties of its substituents. The trifluoromethyl group (-CF₃) at the para position is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. Conversely, the methoxy group (-OCH₃) at the ortho position is an electron-donating group by resonance, which can potentially deactivate the ring. However, it also exerts an electron-withdrawing inductive effect due to the oxygen's electronegativity. The interplay of these effects dictates the overall reaction rate.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[1][2][3]. The presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group is crucial for stabilizing this intermediate and thus facilitating the reaction[2][4].
Troubleshooting Guide & FAQs
Here we address specific issues you might encounter during your experiments with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Issue 1: Slow or No Reaction
Question: I am not observing any product formation, or the reaction is extremely sluggish. What are the likely causes and how can I address them?
Answer: A slow or stalled reaction is a common issue. Let's break down the potential causes and their solutions:
1. Suboptimal Reaction Temperature:
-
Causality: SNAr reactions often have a significant activation energy barrier. Insufficient thermal energy can prevent the reactants from overcoming this barrier to form the Meisenheimer complex.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a practical rate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals as you increase the temperature in increments of 10-20 °C.
2. Inappropriate Solvent Choice:
-
Causality: The solvent plays a critical role in stabilizing the charged intermediate and solvating the nucleophile. The wrong solvent can significantly hinder the reaction.
-
Solution: Employ a polar aprotic solvent. These solvents excel at solvating cations while leaving the anionic nucleophile relatively "naked" and more reactive. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN)
-
| Solvent | Dielectric Constant (ε) | General Effect on SNAr Rate |
| Toluene | 2.4 | Very Slow |
| Tetrahydrofuran (THF) | 7.6 | Slow to Moderate |
| Acetonitrile (ACN) | 37.5 | Fast |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Fast |
| Dimethyl sulfoxide (DMSO) | 46.7 | Extremely Fast |
3. Weak Nucleophile:
-
Causality: The nucleophilicity of the attacking species directly impacts the rate of the initial addition step, which is often the rate-determining step[5].
-
Solution:
-
Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or an amine), consider deprotonating it with a strong, non-nucleophilic base (e.g., sodium hydride (NaH) for alcohols, or a strong base for amines) to generate the more reactive anionic form (alkoxide or amide).
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the frequency of collisions with the substrate, thereby increasing the reaction rate.
-
4. Insufficient Ring Activation:
-
Causality: While the -CF₃ group is strongly activating, the ortho -OCH₃ group's electron-donating resonance effect can partially counteract this activation.
-
Solution: This is an inherent property of the substrate. The strategies above (increasing temperature, optimizing solvent, and using a strong nucleophile) are the primary ways to overcome this. In some cases, using a catalyst may be beneficial (see Issue 3).
Issue 2: Formation of Side Products
Question: I am observing the formation of multiple products in my reaction. What are the possible side reactions and how can I minimize them?
Answer: The presence of the methoxy group introduces the possibility of specific side reactions.
1. Ether Cleavage:
-
Causality: Under strongly acidic or with certain nucleophiles at high temperatures, the methoxy group can be cleaved to a hydroxyl group.
-
Prevention:
-
Avoid Acidic Conditions: Ensure your reaction conditions are neutral or basic.
-
Moderate Temperature: Avoid excessively high temperatures for prolonged periods.
-
Nucleophile Choice: Be mindful of nucleophiles that are also strong Lewis acids or can promote ether cleavage.
-
2. Substitution at the Methoxy Position:
-
Causality: While less likely than substitution of the chlorine due to the poorer leaving group nature of methoxide, under forcing conditions, some nucleophiles might attack the carbon bearing the methoxy group.
-
Prevention:
-
Controlled Conditions: Use the mildest conditions (temperature, reaction time) that afford a reasonable rate for the desired reaction.
-
Leaving Group Reactivity: The C-Cl bond is significantly more labile in SNAr reactions than the C-O bond of the methoxy group. This side reaction is generally not a major concern under typical SNAr conditions.
-
Issue 3: Reaction Rate Still Too Slow Even After Optimization
Question: I've optimized the temperature, solvent, and nucleophile, but the reaction is still not proceeding at a desirable rate. Are there any catalytic options?
Answer: Yes, for challenging SNAr reactions, catalysis can be a powerful tool.
1. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination):
-
Applicability: This is particularly relevant for the formation of C-N bonds (amination).
-
Mechanism: This reaction follows a different, catalytic cycle-based mechanism rather than the classical SNAr addition-elimination pathway.
-
Recommendation: Consider using a palladium precatalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, SPhos) and a base (e.g., NaOtBu, Cs₂CO₃). This approach is often highly effective for aryl chlorides.
2. Copper-Catalyzed Reactions (Ullmann Condensation):
-
Applicability: Useful for forming C-N, C-O, and C-S bonds.
-
Recommendation: Copper(I) salts (e.g., CuI) with a ligand (e.g., a diamine) can effectively catalyze the coupling of aryl chlorides with various nucleophiles.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq).
-
Add the amine nucleophile (1.2 - 2.0 eq) and potassium carbonate (2.0 - 3.0 eq).
-
Add DMSO to achieve a substrate concentration of 0.1 - 0.5 M.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Stir the reaction mixture at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Key Concepts
The SNAr Mechanism
The following diagram illustrates the two-step addition-elimination mechanism of the SNAr reaction.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting a slow SNAr reaction.
Sources
Validation & Comparative
comparing reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with its isomers
<New_Content>## A Researcher's Guide to the Reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and Its Isomers
For chemists engaged in the synthesis of novel pharmaceuticals and agrochemicals, a nuanced understanding of the reactivity of substituted aromatic building blocks is paramount. The strategic placement of functional groups on a benzene ring can dramatically alter its susceptibility to chemical transformation, thereby dictating the feasibility and efficiency of a synthetic route. This guide offers an in-depth comparative analysis of the reactivity of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene and its isomers, with a particular focus on nucleophilic aromatic substitution (SNAr). By examining the interplay of electronic and steric effects, this document aims to provide researchers with the predictive power to select the optimal isomer for their synthetic endeavors.
The Decisive Role of Substituent Effects in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the direct introduction of a wide range of functionalities onto an aromatic core.[1] The facility of these reactions is critically dependent on the electronic properties of the substituents present on the ring.[2] Aromatic rings, being electron-rich, are inherently poor substrates for nucleophilic attack.[3] However, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient to undergo substitution.[4][5] These EWGs activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[6]
The trifluoromethyl (-CF₃) group is a powerful EWG due to the high electronegativity of its fluorine atoms, significantly enhancing the metabolic stability and lipophilicity of drug candidates.[7] Conversely, the methoxy (-OCH₃) group is generally considered an electron-donating group (EDG) through resonance, which would be expected to deactivate the ring towards nucleophilic attack. However, its inductive effect is electron-withdrawing. The ultimate reactivity of the chloro-methoxy-(trifluoromethyl)benzene isomers is a result of the complex interplay between the activating -CF₃ group, the potentially deactivating -OCH₃ group, and their positions relative to the chlorine leaving group.
A Predictive Framework for Isomer Reactivity
The rate of an SNAr reaction is highly sensitive to the location of the EWGs relative to the leaving group.[1] Stabilization of the Meisenheimer complex is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack.[8] This allows the negative charge to be delocalized onto the EWG through resonance. An EWG in the meta position can only offer stabilization through the weaker inductive effect.[1]
Based on these principles, we can predict a general order of reactivity for the isomers of chloro-methoxy-(trifluoromethyl)benzene in SNAr reactions:
-
Isomers with ortho- or para-CF₃ groups: These are expected to be the most reactive. The strong resonance and inductive effects of the -CF₃ group will significantly stabilize the Meisenheimer complex.
-
Isomers with meta-CF₃ groups: These are predicted to be substantially less reactive due to the absence of resonance stabilization from the -CF₃ group.
The position of the methoxy group will further modulate this reactivity. An ortho-methoxy group may introduce steric hindrance, potentially slowing the reaction, while a para-methoxy group will exert its maximum electron-donating resonance effect, deactivating the ring.[9][10]
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate these predictions, a standardized kinetic experiment can be performed to compare the reaction rates of the different isomers. The following protocol outlines a general procedure for monitoring the reaction of the isomers with a common nucleophile, such as sodium methoxide.
Step-by-Step Experimental Workflow:
-
Reactor Preparation: In a multi-well reactor plate or a series of identical reaction vessels equipped with magnetic stirrers, add a precise amount of each chloro-methoxy-(trifluoromethyl)benzene isomer (e.g., 0.1 mmol) to a designated well or vessel.
-
Solvent and Nucleophile Addition: To each well, add a measured volume of a suitable solvent (e.g., anhydrous DMSO or DMF) followed by the addition of a standardized solution of the nucleophile (e.g., 0.2 M sodium methoxide in methanol). The addition should be performed rapidly and simultaneously if possible to ensure a consistent start time for all reactions.
-
Temperature Control: Place the reactor plate or vessels in a temperature-controlled heating block or water bath set to a specific temperature (e.g., 80 °C).
-
Reaction Monitoring: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl). This will neutralize the unreacted nucleophile and stop the reaction. Further dilute the quenched sample with a suitable solvent (e.g., acetonitrile) for analysis.
-
Quantitative Analysis: Analyze the samples using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of the remaining starting material in each sample.
-
Data Analysis: For each isomer, plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). Comparing the k values will provide a quantitative measure of the relative reactivity of the isomers.
Caption: Experimental workflow for the comparative kinetic analysis of isomer reactivity.
Data Summary and Interpretation
Table 1: Predicted Relative Reactivity of Chloro-methoxy-(trifluoromethyl)benzene Isomers in SNAr
| Isomer | -CF₃ Position | -OCH₃ Position | Predicted Relative Rate | Rationale |
| 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene | ortho | para | Very High | Strong activation from ortho -CF₃. Minor deactivation from para -OCH₃. |
| 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | para | ortho | High | Strong activation from para -CF₃. Potential for minor steric hindrance and electronic deactivation from ortho -OCH₃. |
| 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene | meta | ortho | Low | No resonance activation from meta -CF₃. |
| 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene | meta | para | Very Low | No resonance activation from meta -CF₃ and strong deactivation from para -OCH₃. |
This predictive framework is invaluable for the synthetic chemist. For instance, if the goal is to displace the chlorine atom, selecting an isomer with an ortho or para trifluoromethyl group would be the most efficient strategy. Conversely, if the synthetic plan requires chemistry at another position on the ring while leaving the chlorine atom untouched by nucleophiles, an isomer with a meta trifluoromethyl group would be the substrate of choice.
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A Senior Application Scientist's Guide to Alternative Building Blocks for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a widely utilized building block, valued for its specific arrangement of functional groups that offer multiple avenues for synthetic elaboration. The trifluoromethyl group, in particular, is a prized addition in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, reliance on a single building block can be limiting. This guide provides an in-depth comparison of viable alternatives to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, offering experimental insights to inform your synthetic strategy.
The Strategic Importance of the 2-Methoxy-4-(trifluoromethyl)phenyl Moiety
The 1-chloro-2-methoxy-4-(trifluoromethyl)benzene scaffold is a powerful starting material due to the interplay of its substituents. The electron-withdrawing trifluoromethyl group activates the aromatic ring for certain transformations, while the methoxy group can act as a directing group and a point for future modification.[3] The chlorine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions.
However, challenges such as cost, availability, or the need for alternative reactivity profiles often necessitate the exploration of other options. This guide will explore key alternatives, focusing on their comparative performance in common and impactful synthetic transformations.
Comparative Analysis of Key Alternatives
We will focus on three primary classes of alternatives to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene:
-
Halogen Analogs: Substituting the chloro group for other halogens.
-
Boronic Acid Derivatives: Replacing the halogen with a boronic acid or ester for direct use in Suzuki-Miyaura couplings.
-
Bioisosteric Replacements: Modifying the methoxy or trifluoromethyl groups to modulate physicochemical properties.
Halogen Analogs: A Focus on 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene
A common and effective alternative is the corresponding bromo-derivative, 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene.[4] The choice between a chloro and bromo substituent is often dictated by the desired reactivity in cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[5][6] The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf > Cl.[6] This suggests that 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene will generally exhibit higher reactivity and require milder reaction conditions than its chloro counterpart.
| Feature | 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene | Rationale & Experimental Considerations |
| Reactivity | Lower | Higher | The weaker C-Br bond compared to the C-Cl bond facilitates faster oxidative addition to the palladium catalyst, which is often the rate-determining step.[7] |
| Typical Catalyst Loading | Higher | Lower | Due to its higher reactivity, the bromo derivative often requires lower catalyst loadings, which can be economically advantageous. |
| Reaction Temperature | Higher | Lower | The increased reactivity of the bromo compound often allows for reactions to be run at lower temperatures, which can improve functional group tolerance. |
| Cost & Availability | Generally more available and less expensive. | Can be more expensive and less readily available in large quantities. | Economic factors are a crucial consideration in process development. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of 1-Chloro- and 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene in a standard Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
-
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene[4]
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
To separate reaction vessels, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add toluene (5 mL) and ethanol (1 mL) to each vessel.
-
To each reaction, add 2 M aqueous Na₂CO₃ solution (2 mL).
-
Stir the mixtures vigorously and heat to 80 °C.
-
Monitor the reactions by TLC or GC-MS at 1, 2, 4, and 8 hours.
Expected Outcome: The reaction with 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is expected to proceed to completion significantly faster than the reaction with the chloro-analog. This will be evident by the more rapid consumption of the starting material and formation of the biphenyl product.
Boronic Acid Derivatives: Streamlining Synthesis
For direct entry into Suzuki-Miyaura coupling without the need for an aryl halide, 2-methoxy-4-(trifluoromethyl)phenylboronic acid and its isomers are excellent alternatives.[8][9][10] These compounds offer a more convergent synthetic route, often leading to higher overall yields and fewer purification steps.
| Feature | Aryl Halide + Boronic Acid | Pre-formed Arylboronic Acid | Rationale & Experimental Considerations |
| Synthetic Steps | Two-step process (Aryl halide synthesis + coupling) | One-step coupling | Using the pre-formed boronic acid simplifies the overall synthetic sequence. |
| Atom Economy | Lower | Higher | Avoids the introduction and subsequent removal of a halogen atom. |
| Reaction Scope | Broad | Limited by the availability of the specific boronic acid isomer. | While versatile, the desired boronic acid may not always be commercially available. |
| Stability | Generally stable | Boronic acids can undergo dehydration to form boroxines, which may affect reactivity. | Proper storage and handling of boronic acids are essential. |
Workflow Diagram: Aryl Halide vs. Arylboronic Acid in Suzuki Coupling
Caption: Comparison of synthetic routes to 2-methoxy-4-(trifluoromethyl)biphenyl.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the aromatic ring to nucleophilic attack, particularly at the ortho and para positions.[11] The methoxy group, while generally an electron-donating group, can exhibit electron-withdrawing character in the context of nucleophilic aromatic substitution on an already electron-deficient ring.[12]
Comparative Reactivity of Halogen Analogs in SNAr:
In contrast to Suzuki coupling, the reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that further polarizes the C-X bond.[11]
Therefore, while 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a viable substrate for SNAr, a fluoro-analog would be expected to be more reactive.
| Feature | 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene | Rationale & Experimental Considerations |
| Reactivity | Moderate | High | The high electronegativity of fluorine strongly activates the ipso-carbon towards nucleophilic attack. |
| Selectivity | Good | Excellent | The increased reactivity of the C-F bond often leads to cleaner reactions with fewer side products. |
| Cost & Availability | Generally available. | May be more expensive and less common. | The synthesis of specific fluoro-isomers can be more challenging. |
Directed Ortho-Metalation (DoM)
The methoxy group is a well-established directed metalation group (DMG), capable of directing lithiation to the adjacent ortho position.[13] This provides a powerful method for introducing a wide range of electrophiles at the C3 position of the ring.
Logical Flow of Directed Ortho-Metalation
Caption: Synthetic pathway via directed ortho-metalation.
The presence of the trifluoromethyl group can influence the acidity of the aromatic protons, potentially affecting the regioselectivity of the metalation.[14] However, the directing effect of the methoxy group is generally dominant.[15]
Bioisosteric Alternatives: Fine-Tuning Properties
Bioisosterism is a key strategy in drug design to modulate the physicochemical properties of a molecule while retaining its biological activity.[16][17] Both the methoxy and trifluoromethyl groups can be replaced with bioisosteres to fine-tune properties like lipophilicity, metabolic stability, and hydrogen bonding capacity.
Potential Bioisosteric Replacements:
| Group to Replace | Bioisostere | Rationale |
| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Increases metabolic stability and lipophilicity.[18][19] |
| Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Modulates electronic properties and can act as a hydrogen bond donor.[2] |
| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Similar size and electronics to the methoxy group. |
| Trifluoromethyl (-CF₃) | Ethyl (-CH₂CH₃) or Isopropyl (-CH(CH₃)₂) | Non-fluorinated alternatives that can mimic the steric bulk of the trifluoromethyl group.[1] |
| Trifluoromethyl (-CF₃) | Pentafluoroethyl (-CF₂CF₃) | Increases lipophilicity and steric bulk compared to -CF₃. |
The choice of a bioisosteric replacement will depend on the specific goals of the drug discovery program. For example, replacing a metabolically labile methoxy group with a trifluoromethoxy group can significantly improve the pharmacokinetic profile of a compound.[18]
Conclusion
While 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a valuable and versatile building block, a thorough understanding of the available alternatives can significantly enhance the efficiency and creativity of a synthetic chemistry program. The choice between a chloro, bromo, or boronic acid derivative will largely depend on the desired reactivity in cross-coupling reactions and the overall synthetic strategy. Furthermore, the judicious use of bioisosteric replacements for the methoxy and trifluoromethyl groups provides a powerful tool for fine-tuning the properties of the final products. By considering the comparative data and experimental insights presented in this guide, researchers can make more informed decisions in the selection of building blocks for their next breakthrough discovery.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. Available at: [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Available at: [Link]
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Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights | Request PDF - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Introduction: The Significance of a Challenging Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic introduction of fluorinated motifs is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene stands as a critical building block for introducing the valuable 2-methoxy-4-(trifluoromethyl)phenyl moiety. However, its utility is tempered by a significant synthetic challenge: the inertness of its carbon-chlorine (C–Cl) bond.
Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions than their bromide or iodide counterparts due to the high bond dissociation energy of the C–Cl bond.[1] This guide provides a comparative analysis of various palladium catalyst systems for the effective coupling of this challenging substrate, offering experimental insights and protocols to guide researchers toward successful synthetic outcomes.
The Decisive Role of the Catalyst System
The success of coupling an electron-deficient and sterically influenced aryl chloride like 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene hinges almost entirely on the selection of a highly active palladium catalyst system. Traditional catalysts, such as those based on simple triarylphosphines like PPh₃, are often ineffective for such substrates.[1] The key to activating the C–Cl bond lies in using catalyst systems featuring bulky, electron-rich ligands. These ligands promote the crucial oxidative addition step, the initial insertion of the palladium(0) center into the aryl-chloride bond, which is often the rate-limiting step in the catalytic cycle.[2][3]
This guide will focus on three of the most powerful and widely used cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
I. Suzuki-Miyaura Coupling: Forging C–C Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures. For a substrate like 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, achieving high yields requires a catalyst system that can overcome the dual challenges of an electron-deficient ring and the strong C-Cl bond.
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
Modern catalyst systems, particularly those developed by the Buchwald group, have revolutionized the coupling of aryl chlorides. Ligands such as RuPhos and XPhos, when paired with a palladium source like Pd(OAc)₂, form highly active catalysts capable of facilitating these difficult transformations.[4][5]
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | High | Excellent for a broad range of aryl chlorides, including electron-rich and hindered systems.[4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT - 40 | High | Enables reactions at or near room temperature, beneficial for thermally sensitive substrates.[5] |
| Pd-PEPPSI-IPr | K₂CO₃ | MeOH | 80 | Moderate-High | An air and moisture-stable precatalyst, simplifying reaction setup.[6] |
| Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 100 | Moderate | An early example of a highly effective ligand for aryl chlorides.[7] |
Expert Insight: The choice between RuPhos and XPhos often depends on the specific coupling partner and desired reaction conditions. RuPhos has demonstrated exceptional versatility for a wide array of aryl chlorides.[4] XPhos-based precatalysts are particularly noteworthy for their ability to facilitate reactions at room temperature, which can be crucial for preventing the decomposition of unstable boronic acids.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura coupling reaction under an inert atmosphere.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling with RuPhos
This protocol is adapted from methodologies developed for challenging aryl chlorides.[4]
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 10:1 mixture of toluene and water (0.25 M concentration with respect to the aryl chloride) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Crafting C–N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C–N bonds, crucial for synthesizing aryl amines.[8] As with Suzuki coupling, the amination of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene requires a highly active catalyst to overcome the inert C–Cl bond.[9]
Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination
The development of specialized ligands has been paramount to the success of this reaction, particularly for aryl chlorides. Bulky, electron-rich phosphines are essential to promote both the oxidative addition and the final C-N reductive elimination steps.[1][9]
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| [Pd(cinnamyl)Cl]₂ / MorDalPhos | NaOt-Bu | Toluene | 100 | High | Broadly applicable for various amines with aryl chlorides, including aqueous conditions.[10] |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Dioxane | 100 | High | Effective system for a wide range of (hetero)aryl chlorides.[10] |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-100 | Moderate | A first-generation bidentate ligand, effective but often requires higher temperatures.[9] |
| Pd-BIAN-NHC Catalysts | NaOt-Bu | Toluene | 110 | High | A newer class of N-heterocyclic carbene (NHC) based catalysts showing promise for challenging substrates.[11] |
Expert Insight: For general applications, catalyst systems based on ligands like MorDalPhos and RuPhos provide excellent results.[10] The choice of base is critical; sodium tert-butoxide (NaOt-Bu) is a common strong, non-nucleophilic base used in these reactions. It facilitates the deprotonation of the amine, which is necessary for its coordination to the palladium center.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism illustrates the critical role of the ligand and base in facilitating the coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Heck Reaction: Olefin Functionalization
The Heck reaction, or Mizoroki-Heck reaction, creates a C–C bond between an aryl halide and an alkene.[12] While highly valuable, achieving good yields with unactivated aryl chlorides like our substrate requires robust catalytic systems, often with higher temperatures and specialized ligands.[13]
Comparative Efficacy of Palladium Catalysts for Heck Reaction
The challenge in the Heck reaction with aryl chlorides is again the oxidative addition step. Catalyst systems that are effective for Suzuki and Buchwald-Hartwig reactions often show utility here as well.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 120 | Good | A highly active system for non-activated aryl chlorides.[13] |
| PdCl₂ / Se,N Ligands | K₂CO₃ / TBAB | DMF | 110-130 | Moderate | Phosphine-free systems can offer alternative reactivity.[13] |
| Palladacycle Catalysts | K₂CO₃ | NMP | 130-140 | Good | Highly stable precatalysts that can operate at high temperatures with low catalyst loadings. |
Expert Insight: The Heck reaction often requires higher temperatures than Suzuki or Buchwald-Hartwig couplings for aryl chlorides. The addition of a phase-transfer agent like tetra-n-butylammonium bromide (TBAB) can sometimes improve reaction rates and yields.[13] The choice of alkene is also important; electron-deficient alkenes, such as acrylates, are typically more reactive.[12]
Conclusion and Recommendations
The successful cross-coupling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a challenging but achievable goal with the appropriate selection of a modern palladium catalyst system.
-
For C-C bond formation (Suzuki-Miyaura): Employing a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand such as RuPhos or XPhos is the most reliable strategy. These systems offer high yields under relatively mild conditions.
-
For C-N bond formation (Buchwald-Hartwig): Catalyst systems based on ligands like MorDalPhos or RuPhos with a strong base (NaOt-Bu) are highly effective for the amination of this substrate.
-
For C-C bond formation with olefins (Heck): This transformation is the most challenging and typically requires higher temperatures and highly active catalysts, such as those generated from P(t-Bu)₃ or stable palladacycle precatalysts.
By understanding the principles of catalyst selection and employing the robust protocols outlined in this guide, researchers can effectively utilize this valuable fluorinated building block in their synthetic endeavors.
References
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Liang, L.-C., Chien, P.-S., & Huang, M.-H. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 70(19), 7545–7554. [Link]
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Zhang, Y., & Tang, J. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3824-3843. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Wang, Z., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 25(27), 5030–5035. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Wang, Y., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2686–2691. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Singh, R., & Kumar, A. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition in English, 41(22), 4176–4211. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction [Video]. YouTube. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Feng, C., & Loh, T.-P. (2017). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Organic Letters, 19(18), 4782-4785. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-26). Royal Society of Chemistry. [Link]
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MacFarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2307. [Link]
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Chen, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
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Bakher, A. A., et al. (2016). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. European Journal of Organic Chemistry, 2016(24), 4149-4155. [Link]
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Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]
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A Researcher's Guide to Trifluoromethylation: A Comparative Study of Leading Reagents
Introduction: The Indispensable Role of the Trifluoromethyl Group in Modern Chemistry
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] This small but powerful moiety can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[2] Consequently, the development of efficient and versatile trifluoromethylation reagents has been a major focus of chemical research, leading to a diverse arsenal of tools for the synthetic chemist. This guide provides an in-depth comparative analysis of the most prominent trifluoromethylation reagents, offering insights into their mechanisms, substrate scope, and practical application, thereby empowering researchers to make informed decisions in their synthetic endeavors.
Navigating the Landscape of Trifluoromethylation: A Mechanistic Overview
Trifluoromethylation reagents can be broadly categorized based on the nature of the trifluoromethyl species they deliver: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), or radical (CF₃•).[3] Understanding the underlying mechanism of each reagent class is paramount to predicting its reactivity, compatibility with various functional groups, and potential reaction outcomes.
The Trifluoromethylation Toolkit: A Visual Guide
Figure 1. Major classes of trifluoromethylation reagents.
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
Electrophilic trifluoromethylating agents are characterized by their ability to deliver a CF₃⁺ equivalent to nucleophilic substrates. Among the most widely used are the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents.[4][5]
Togni Reagents: Versatility in a Bottle
Togni reagents, particularly Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), are crystalline, shelf-stable solids that have gained immense popularity due to their broad substrate scope and functional group tolerance.[6]
Mechanism of Action: The reactivity of Togni reagents can be tuned to proceed through either an electrophilic or a radical pathway, often influenced by the choice of catalyst or additives.[7] In the absence of a catalyst, the reaction with a nucleophile can proceed via a polar mechanism. However, in the presence of a transition metal catalyst, such as copper, a single-electron transfer (SET) process can occur, generating a trifluoromethyl radical.
Figure 2. General mechanistic pathways for Togni reagents.
Experimental Protocol: Trifluoromethylation of an Enamine using Togni Reagent II
The following protocol is a representative example of a copper-catalyzed trifluoromethylation of an enamine.
Materials:
-
Enamine substrate (1.0 mmol)
-
Togni Reagent II (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
Procedure:
-
To a solution of the enamine substrate in DCE, add Togni Reagent II and CuI at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Umemoto Reagents: Potent Electrophilicity
Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts, known for their high trifluoromethylating power.[5][8] They are particularly effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, heteroatoms, and activated aromatic systems.[9]
Mechanism of Action: The trifluoromethylation with Umemoto reagents is believed to proceed through a direct nucleophilic attack on the electrophilic trifluoromethyl group, leading to the displacement of the dibenzothiophene leaving group.[5]
Figure 3. Proposed mechanism for Umemoto reagents.
Experimental Protocol: Trifluoromethylation of a β-Keto Ester using Umemoto Reagent IV
This protocol details the trifluoromethylation of α-acetyl-γ-butyrolactone using a newer generation Umemoto reagent.[10]
Materials:
-
α-Acetyl-γ-butyrolactone (1.59 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 3.17 mmol)
-
Umemoto Reagent IV (1.90 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (4 mL)
Procedure:
-
To a solution of α-acetyl-γ-butyrolactone in DMF at room temperature, add sodium hydride portion-wise over 15 minutes.
-
Cool the reaction mixture to -45 °C and add Umemoto Reagent IV.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the trifluoromethylated product.[10]
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent (TMSCF₃)
In contrast to electrophilic reagents, nucleophilic trifluoromethylating agents deliver a CF₃⁻ equivalent. The most prominent member of this class is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.
Mechanism of Action: The Ruppert-Prakash reagent requires activation by a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF). This generates a hypervalent silicon intermediate that subsequently releases the trifluoromethide anion (CF₃⁻). The CF₃⁻ then adds to an electrophilic substrate, such as a carbonyl compound.
Figure 4. Activation and reaction of the Ruppert-Prakash reagent.
Experimental Protocol: Trifluoromethylation of a Carbonyl Compound using Ruppert-Prakash Reagent in Continuous Flow
Continuous flow chemistry offers excellent control over reaction parameters and is well-suited for the use of the Ruppert-Prakash reagent.
Materials:
-
Aldehyde or ketone substrate
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Prepare a solution of the carbonyl substrate and TMSCF₃ in the anhydrous solvent.
-
Prepare a separate solution of the TBAF catalyst in the same solvent.
-
Set up a continuous flow system with two syringe pumps, a T-mixer, and a coil reactor of appropriate volume for the desired residence time.
-
Pump the substrate/TMSCF₃ solution and the TBAF solution at defined flow rates into the T-mixer.
-
The combined stream flows through the coil reactor, which can be heated or cooled as required.
-
Collect the product stream at the outlet and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract, purify, and characterize the product using standard laboratory techniques.
Radical Trifluoromethylation: The Langlois Reagent (CF₃SO₂Na)
Radical trifluoromethylation has emerged as a powerful strategy, and sodium trifluoromethanesulfinate (CF₃SO₂Na), or the Langlois reagent, is a key player in this field.[11] It is an inexpensive, stable, and easy-to-handle solid.[11]
Mechanism of Action: The Langlois reagent generates a trifluoromethyl radical (CF₃•) upon oxidation, often with an oxidant like tert-butyl hydroperoxide (t-BuOOH) and a catalytic amount of a metal salt (e.g., Cu(II)).[12] The electrophilic CF₃• radical then adds to electron-rich substrates, such as arenes and heterocycles.[12]
Figure 5. Generation and reaction of the trifluoromethyl radical from the Langlois reagent.
Comparative Performance Analysis
The choice of trifluoromethylation reagent is highly dependent on the specific substrate and desired transformation. The following tables provide a comparative overview of the substrate scope and representative yields for the discussed reagents.
Table 1: Substrate Scope Comparison
| Substrate Class | Togni Reagents | Umemoto Reagents | Ruppert-Prakash Reagent | Langlois Reagent |
| Aldehydes & Ketones | Limited | Limited | Excellent | Limited |
| Imines | Limited | Limited | Good | Limited |
| Alkenes & Alkynes | Good | Good | Moderate | Good |
| Arenes & Heterocycles | Good | Good | Limited | Excellent |
| S-, P-, O-Nucleophiles | Excellent | Excellent | Limited | Limited |
| β-Keto Esters & Malonates | Good | Excellent | Good | Moderate |
Table 2: Representative Yield Comparison for Selected Transformations
| Transformation | Substrate | Reagent | Yield (%) | Reference |
| Trifluoromethylation of Pyrrole | Pyrrole | Umemoto Reagent | 87 | [3] |
| Trifluoromethylation of p-Hydroquinone | p-Hydroquinone | Umemoto Reagent | 85 | [3] |
| Trifluoromethylation of Indanone-derived β-keto ester | Indanone-derived β-keto ester | Togni Reagent | 42-67 | [3] |
| Trifluoromethylation of α-acetyl-γ-butyrolactone | α-acetyl-γ-butyrolactone | Umemoto Reagent IV | 71 | [10] |
| C-H Trifluoromethylation of Caffeine | Caffeine | Langlois Reagent | ~90 (conversion) | |
| Trifluoromethylation of Naproxen | Naproxen | Photocaged Reagent | 61 |
Note: Yields are highly dependent on specific reaction conditions and substrate structure. This table is intended for illustrative purposes.
Safety and Handling Considerations
While powerful synthetic tools, trifluoromethylation reagents require careful handling due to their potential reactivity and, in some cases, instability.
-
Togni Reagents: Togni Reagent II is generally stable, but it is recommended to store it refrigerated.[6] It can be energetic and should be handled with care, avoiding strong acids, bases, and reducing agents.[13]
-
Umemoto Reagents: These reagents are typically stable solids but should be stored in a cool, dry place.[5] As with other electrophilic trifluoromethylating agents, they should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is a volatile and flammable liquid.[14] It is also moisture-sensitive. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[14][15]
-
Langlois Reagent: This reagent is a stable, non-volatile solid, making it relatively easy and safe to handle.[11] However, the reactions often employ oxidants, which should be handled with care.
General Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
For pyrophoric or highly reactive reagents, consider using a blast shield and working with a buddy.
-
Ensure proper quenching and disposal procedures are followed according to institutional guidelines.
Conclusion and Future Outlook
The field of trifluoromethylation has matured significantly, offering a diverse array of reagents to tackle a wide range of synthetic challenges. Electrophilic reagents like Togni's and Umemoto's offer broad applicability for the trifluoromethylation of nucleophiles, while the Ruppert-Prakash reagent remains the gold standard for nucleophilic trifluoromethylation of carbonyls. The Langlois reagent provides a cost-effective and practical method for radical trifluoromethylation, particularly of aromatic and heteroaromatic systems.
The choice of reagent should be guided by a thorough understanding of the substrate's electronic and steric properties, as well as the desired reaction outcome. As research in this area continues, we can anticipate the development of even more selective, efficient, and environmentally benign trifluoromethylation methods, further empowering chemists to design and synthesize the molecules of tomorrow.
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TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV. TCI Chemicals.
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A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance Data. Benchchem.
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- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethoxylation Reagents. Molecules, 19(8), 12454-12496.
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Umemoto Reagent I. Enamine.
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- Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015.
- Kuehl, N. J., & Taylor, M. S. (2022).
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry, 14(7), 813-840.
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Trifluoromethylation of various heterocycles with Umemoto reagent II. ResearchGate.
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate.
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate.
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Common trifluoromethylation reagents grouped according to their... ResearchGate.
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Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (2025). ResearchGate.
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A Comparative Guide to the Characterization of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 1-chloro-2-methoxy-4-(trifluoromethyl)benzene stands as a valuable building block. Its trifluoromethyl group imparts desirable properties such as metabolic stability and increased lipophilicity, making it a frequent player in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the chloro and methoxy substituents offers multiple avenues for functionalization, primarily through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth technical comparison of the characterization of products derived from the most common transformations of this versatile reagent, with a focus on providing the experimental rationale and detailed analytical data necessary for unambiguous structure elucidation.
The Synthetic Utility of a Multifunctional Arene
The reactivity of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene is dominated by the presence of the chloro substituent, a competent leaving group in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group further influences the electron density of the aromatic ring, impacting its reactivity in both metal-catalyzed and nucleophilic substitution reactions. This guide will explore the characterization of products arising from three principal reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The activation of the C-Cl bond in 1-chloro-2-methoxy-4-(trifluoromethyl)benzene through palladium catalysis is a robust strategy for introducing molecular complexity. The choice of the coupling partner dictates the nature of the newly formed bond.
A. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in many biologically active molecules.[1][2] The reaction of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene with an arylboronic acid, for instance, yields a 2-methoxy-4-(trifluoromethyl)-substituted biphenyl derivative.
To a solution of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a suitable solvent such as 1,4-dioxane (5 mL), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%) are added. An aqueous solution of a base, typically K₃PO₄ (2.0 M, 2.0 mL), is then introduced. The mixture is thoroughly degassed and heated under an inert atmosphere (e.g., argon) at 100-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.
| Analysis | Expected Observations |
| ¹H NMR | Complex aromatic region with distinct signals for both phenyl rings. The methoxy group will appear as a singlet around 3.8 ppm. The methyl group on the second ring will also be a singlet around 2.4 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the 110-160 ppm range. The methoxy carbon will be around 55 ppm, and the methyl carbon around 21 ppm. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of the product will be observed. |
B. Buchwald-Hartwig Amination: Constructing Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse range of arylamines from aryl halides.[4][5] Reacting 1-chloro-2-methoxy-4-(trifluoromethyl)benzene with an amine in the presence of a palladium catalyst and a suitable base yields the corresponding N-aryl amine.
In a nitrogen-filled glovebox, a vial is charged with a palladium precatalyst (e.g., BrettPhos precatalyst, 1.5 mol%), a bulky phosphine ligand, and a base (e.g., sodium tert-butoxide, 2.0 equiv.). The aryl chloride (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by a solvent such as toluene. The reaction is heated, typically to 80-110 °C, and monitored by GC-MS for completion.
Drawing from data for analogous compounds such as N-phenyl-4-(trifluoromethyl)aniline and 4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline, we can predict the key spectral features for the product of a Buchwald-Hartwig reaction with aniline.[6]
| Analysis | Predicted Observations |
| ¹H NMR | A complex aromatic region with signals corresponding to both the aniline and the substituted benzene rings. A broad singlet for the N-H proton will be present. The methoxy group will appear as a singlet around 3.9 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the 110-150 ppm range. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The methoxy carbon will be observed around 55 ppm. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group, with a chemical shift characteristic of its electronic environment. |
| Mass Spec (MS) | A molecular ion peak consistent with the calculated mass of the N-arylated product. |
II. Nucleophilic Aromatic Substitution (SNA r): A Classic Transformation
While less common than palladium-catalyzed reactions for simple chloroarenes, nucleophilic aromatic substitution (SNA r) can be a viable pathway, particularly when the aromatic ring is activated by strong electron-withdrawing groups.[7] The trifluoromethyl group on 1-chloro-2-methoxy-4-(trifluoromethyl)benzene enhances the electrophilicity of the ring, making it more susceptible to attack by strong nucleophiles.
In an SNA r reaction, a potent nucleophile directly attacks the carbon bearing the leaving group (in this case, chlorine). The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing trifluoromethyl group. Subsequent elimination of the chloride ion restores the aromaticity of the ring.
If 1-chloro-2-methoxy-4-(trifluoromethyl)benzene were to react with sodium methoxide, the expected product would be 1,2-dimethoxy-4-(trifluoromethyl)benzene.
| Analysis | Predicted Observations |
| ¹H NMR | The aromatic region would simplify compared to the starting material, with signals corresponding to the three protons on the benzene ring. Two distinct singlets for the two methoxy groups would be expected. |
| ¹³C NMR | The aromatic carbon signals would shift based on the new electronic environment. Two distinct methoxy carbon signals would be present. |
| ¹⁹F NMR | A singlet for the CF₃ group. |
| Mass Spec (MS) | The molecular ion peak would correspond to the mass of the dimethoxy-substituted product. |
III. Comparative Analysis of Alternatives
The choice of starting material is a critical decision in any synthetic campaign. While 1-chloro-2-methoxy-4-(trifluoromethyl)benzene is a versatile reagent, alternative substrates can offer advantages in terms of reactivity, cost, or availability.
| Alternative Reagent | Reaction Type | Advantages | Disadvantages |
| 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene | Cross-Coupling | Higher reactivity in Suzuki and Buchwald-Hartwig reactions, often requiring milder conditions. | Generally higher cost and lower commercial availability compared to the chloro-analogue. |
| 2-Methoxy-4-(trifluoromethyl)phenyl triflate | Cross-Coupling | High reactivity, comparable to or exceeding that of the bromo-analogue. | Often requires synthesis from the corresponding phenol; triflating agents can be expensive. |
| 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene | SNA r | The C-F bond is more readily displaced in SNA r reactions compared to the C-Cl bond. | Less suitable for palladium-catalyzed cross-coupling reactions. |
IV. Experimental Workflows and Data Interpretation
The unambiguous characterization of reaction products relies on a combination of spectroscopic and chromatographic techniques.
General Analytical Workflow
Caption: A typical workflow for the isolation and characterization of organic synthesis products.
Interpreting Spectroscopic Data: A Deeper Dive
-
¹H NMR: Provides information on the proton environment. Key features to look for are the chemical shifts and coupling patterns of the aromatic protons, which are highly sensitive to the substitution pattern. The integration of signals confirms the number of protons in each environment.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons provide insights into the electronic effects of the substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling.
-
¹⁹F NMR: A crucial technique for fluorinated compounds. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment and can be used to confirm the success of a reaction.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
V. Conclusion
The characterization of reaction products from 1-chloro-2-methoxy-4-(trifluoromethyl)benzene requires a multi-faceted analytical approach. While palladium-catalyzed cross-coupling reactions offer the most versatile routes to a wide range of derivatives, the potential for nucleophilic aromatic substitution should not be overlooked. By understanding the expected outcomes of these reactions and employing a systematic characterization workflow, researchers can confidently elucidate the structures of their target molecules. This guide provides a foundational framework for navigating the synthesis and analysis of these important chemical entities, empowering scientists in their pursuit of novel pharmaceuticals and advanced materials.
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The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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PubChem. (n.d.). 2'-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol. Retrieved from [Link]
-
Hou, Y., et al. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Qualitas1998. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]
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ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-4'-methyl-1,1'-biphenyl. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
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ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Derivatives
For researchers and professionals in drug development and materials science, the synthetic utility of substituted benzene rings like 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is vast. These structures serve as critical building blocks for pharmaceuticals, agrochemicals, and advanced polymers. However, the value of a synthesized batch is directly proportional to its purity. The presence of residual starting materials, by-products, or, most critically, positional isomers can drastically alter the efficacy, safety, and physical properties of the final product. Therefore, a robust, multi-faceted analytical approach is not just a quality control measure; it is a fundamental component of the research and development process.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and its derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
The Analytical Challenge: Understanding the Molecule
The structure of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene presents a unique set of analytical considerations:
-
Aromaticity & Isomerism: The benzene core is prone to forming positional isomers during synthesis (e.g., chlorine at position 5 instead of 1). These isomers often have very similar physical properties, making them challenging to separate and quantify.
-
Volatility: The compound possesses moderate volatility, making it amenable to certain gas-phase analytics.
-
Multiple Spectroscopic Handles: The presence of protons (¹H), carbon (¹³C), and fluorine (¹⁹F) provides rich data for Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl group, in particular, offers a powerful and often clean spectroscopic window in ¹⁹F NMR.
-
Halogenation: The chlorine atom provides a characteristic isotopic pattern in mass spectrometry, aiding in identification.
A comprehensive purity assessment must therefore be capable of distinguishing between structurally similar isomers and quantifying the target analyte in the presence of various potential impurities.
Chapter 1: Chromatographic Techniques for Relative Purity
Chromatographic methods are the workhorses of purity analysis. They excel at separating components of a mixture, allowing for their individual detection and relative quantification. The purity is typically expressed as a percentage of the total detected peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful technique for analyzing compounds that are volatile and thermally stable.[1][2][3] The gas chromatograph separates compounds based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern of the eluted molecules.[4] This is particularly useful for identifying known and unknown volatile impurities.[5][6]
Trustworthiness: The method's reliability is ensured by coupling high-resolution separation with specific mass identification. For halogenated compounds, the characteristic isotopic pattern of chlorine provides an additional layer of confirmation for peak identity.[7][8]
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the synthesized compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrument Setup:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[9]
-
Injector: Split/splitless injector set to 250 °C with a split ratio of 50:1.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-500 amu.
-
-
Analysis: Inject 1 µL of the sample.
-
Data Processing: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to the target molecule by its retention time and mass spectrum. Calculate purity as the area of the main peak divided by the total area of all peaks.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is indispensable for compounds that have lower volatility, are thermally sensitive, or for achieving superior separation of closely related isomers.[1][10] For aromatic positional isomers, which are common impurities in this synthesis, HPLC often provides better resolution than GC.[11][12] The choice of stationary phase is critical; a phenyl-based column can leverage π–π interactions to enhance the separation of aromatic compounds.[11][12][13]
Trustworthiness: Method validity is established through system suitability tests (e.g., checking theoretical plates, tailing factor) and the use of a photodiode array (PDA) detector, which provides UV-Vis spectra for each peak, helping to confirm peak identity and purity.
-
Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of the synthesized compound in the mobile phase (e.g., Acetonitrile/Water mixture). Filter through a 0.22 µm syringe filter.
-
Instrument Setup:
-
HPLC System: Shimadzu Nexera series or equivalent.
-
Detector: Photodiode Array (PDA) detector monitoring at 220 nm and 254 nm.
-
Column: A Phenyl-Hexyl column (e.g., Cogent Phenyl Hydride™, 4.6 x 150 mm, 5 µm) is recommended for isomer separation.[11][13]
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject 10 µL of the sample.
-
Data Processing: Integrate all peaks in the chromatogram at 254 nm. Calculate purity as the area of the main peak divided by the total area of all peaks. The UV spectrum of the main peak should be checked for homogeneity.
Chapter 2: Quantitative NMR (qNMR) for Absolute Purity
Expertise & Rationale: While chromatography provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[16] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte.[17][18] This makes qNMR an exceptionally powerful and trustworthy technique.[15]
Trustworthiness: The self-validating nature of qNMR comes from its fundamental principle.[17] Unlike chromatographic methods where detector response can vary between compounds, NMR detection is nearly universal for a given nucleus (e.g., ¹H).[17] The structural information obtained in the same experiment provides simultaneous confirmation of the analyte's identity and detects impurities, even those that do not absorb UV light or are non-volatile.[15][17]
-
Selection of Internal Standard (IS): Choose a high-purity (>99.9%) certified internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or 1,4-Dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound into a clean vial.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard 1D proton experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically >30 seconds to ensure full relaxation).
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient for a high signal-to-noise ratio (>250:1 for the smallest integral to be used).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (analyte) and a signal from the internal standard (IS).
-
Calculate the purity using the following formula[16]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
Purity = Purity of the substance
-
-
The Role of ¹⁹F NMR: For trifluoromethylated compounds, ¹⁹F NMR is an invaluable complementary technique.[19][20][21] It offers a wide chemical shift range and is often simpler than ¹H NMR spectra, providing a clear view of any fluorine-containing impurities.[22]
Chapter 3: Head-to-Head Method Comparison
No single method is universally superior; the optimal choice depends on the specific analytical goal. The following table summarizes the key performance characteristics of each technique for the purity assessment of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene derivatives.
| Feature | GC-MS | HPLC-PDA | Quantitative NMR (qNMR) |
| Quantification Type | Relative (% Area) | Relative (% Area) | Absolute (Mass Fraction %) [17] |
| Primary Strength | Analysis of volatile impurities | Superior isomer separation [11][12][13] | Direct, accurate quantification without analyte-specific standard[15][18] |
| Structural Info | Yes (Mass Spectrum) | Limited (UV Spectrum) | Excellent (Full Structure) [15][23] |
| Sensitivity | High (ppb-ppt)[6] | Moderate (ppm) | Lower (requires mg of sample)[24] |
| Speed | Moderate | Moderate to Slow | Fast per sample (after setup)[25] |
| Key Limitation | Requires analyte volatility; thermal degradation possible[3] | Potential for co-elution; requires UV chromophore | Lower sensitivity; requires high-purity internal standard |
Chapter 4: An Integrated Workflow for Purity Assessment
A truly rigorous assessment of purity relies on an orthogonal approach, using multiple techniques that rely on different chemical principles. This minimizes the risk of an impurity going undetected. The following workflow illustrates a logical and comprehensive process for characterizing a newly synthesized batch.
Caption: Integrated workflow for comprehensive purity assessment.
This workflow demonstrates a robust, self-validating process. It begins with unambiguous structural confirmation by qualitative NMR.[23] If the structure is correct, three orthogonal quantitative techniques are employed. qNMR provides the benchmark absolute purity value.[14][17] HPLC is crucial for resolving and quantifying non-volatile species and positional isomers, while GC-MS screens for volatile impurities and residual solvents.[1][2] The final, authoritative purity value is assigned only after correlating the data from all three methods, ensuring the highest degree of confidence.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
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Kitanovski, Z., & Kovač, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2(1), 1-9. [Link]
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Ötvös, I., Torkos, K., & Vigh, G. (1976). Investigation of aromatic hydrocarbons by reversed phase HPLC. Journal of Chromatography A, 128(1), 129-137. [Link]
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Quality Analysis. GC-MS: gas chromatography-mass spectrometry. [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
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Wikipedia. Gas chromatography–mass spectrometry. [Link]
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Cerium Laboratories. (2023). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. [Link]
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Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. [Link]
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Science.gov. halogenated aromatic compounds: Topics. [Link]
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Dai, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 701. [Link]
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ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
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Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]
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Li, J., et al. (2025). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics. [Link]
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Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Sharma, S., & Singh, P. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 7(1), 69-73. [Link]
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Siddiqui, H. L., et al. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 476(1), 123-130. [Link]
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Valdivia, C., & Marcus, R. K. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(8), 1243-1253. [Link]
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Agilent Technologies. (2016). Chemical Purity Analysis. [Link]
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Shimadzu Corporation. (2017). High Purity Benzene Analysis. [Link]
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The Untapped Potential of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene: A Comparative Guide to Derivatized Bioactive Compounds
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is relentless. We seek starting materials that are not only synthetically versatile but also endowed with physicochemical properties that can be translated into potent and selective biological activity. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is one such scaffold—a readily available building block whose full potential in medicinal chemistry and agrochemistry remains largely unexplored. This guide provides a prospective analysis, grounded in established principles and experimental data from analogous compounds, to illuminate the pathways for deriving next-generation insecticides, anticancer agents, and antimicrobials from this promising precursor.
The unique substitution pattern of this molecule offers a compelling triad of functionalities. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing moiety, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] The methoxy (OCH₃) group, an electron-donating substituent, can modulate electronic properties and participate in crucial hydrogen bond interactions within biological targets. Finally, the chloro (Cl) group acts as a key pharmacophore, often involved in halogen bonding and providing a synthetically useful handle for further diversification. This guide will objectively compare the hypothetical performance of derivatives against established alternatives, providing the experimental frameworks necessary to validate these prospects.
Section 1: A New Frontier in Insecticide Development
The trifluoromethylphenyl scaffold is a cornerstone of modern insecticide design. The stability of the C-F bond prevents metabolic degradation by enzymes like cytochrome P450, while the lipophilicity of the CF₃ group enhances penetration through the waxy cuticle of insects.[1] By leveraging 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, we can project the synthesis of novel amides and esters with potentially superior insecticidal or repellent properties.
Comparative Analysis: Trifluoromethylphenyl Amides vs. Commercial Standards
Numerous studies have validated the efficacy of trifluoromethylphenyl amides (TFMPAs) against vectors like Aedes aegypti mosquitoes. While direct derivatives of our target scaffold are not yet reported, we can draw strong parallels from structurally similar compounds and compare their performance against industry standards like Fipronil (an insecticide) and DEET (a repellent).
| Compound/Active Ingredient | Target Species | Bioassay | Efficacy Metric (LC₅₀/LD₅₀/MED) | Reference Standard | Efficacy of Standard |
| Hypothetical Amide Derivative | Aedes aegypti (Larvae) | Larvicidal Assay | To be determined | Fipronil | 0.014 µM (LC₅₀) |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti (Larvae) | Larvicidal Assay | 2.53 µM (LC₅₀) | Fipronil | 0.014 µM (LC₅₀) |
| Hypothetical Butyramide Repellent | Aedes aegypti (Adult) | Repellency Assay | To be determined | DEET | 0.052 µmol/cm² (MED) |
| N-(2-(trifluoromethyl)phenyl)butyramide | Aedes aegypti (Adult) | Repellency Assay | 0.026 µmol/cm² (MED) | DEET | 0.052 µmol/cm² (MED) |
| Data for analogous compounds sourced from existing literature. |
The data suggests that novel TFMPAs can exhibit repellency superior to DEET and potent larvicidal activity. The specific substitution pattern of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene may further enhance these properties by modulating the electronic nature of the aromatic ring and its interaction with insect receptors.
Proposed Synthetic Workflow & Experimental Protocol
The most direct path to bioactive amides involves the conversion of the parent benzene ring to an aniline, which serves as a versatile intermediate.
Caption: Proposed synthetic workflow for novel insecticidal amides.
Protocol 1: Synthesis of N-(2-chloro-6-methoxy-4-(trifluoromethyl)phenyl)butyramide
-
Nitration: To a stirred solution of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq) in concentrated H₂SO₄ at 0°C, add a mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture onto ice and filter the resulting precipitate to yield 1-Chloro-2-methoxy-5-nitro-4-(trifluoromethyl)benzene.
-
Reduction: Suspend the nitro derivative (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water. Add concentrated HCl (0.2 eq) and reflux the mixture for 6 hours. Cool the reaction, filter through celite, and neutralize the filtrate with NaHCO₃. Extract with ethyl acetate and concentrate under reduced pressure to obtain 2-Chloro-6-methoxy-4-(trifluoromethyl)aniline.
-
Amide Coupling: Dissolve the aniline intermediate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C. Add butyryl chloride (1.2 eq) dropwise. Stir at room temperature for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield the final amide.
Protocol 2: Aedes aegypti Larvicidal Bioassay
-
Prepare a 1 mg/mL stock solution of the synthesized compound in DMSO.
-
In a 24-well plate, add 1 mL of deionized water to each well.
-
Create a serial dilution of the test compound by adding the stock solution to achieve final concentrations ranging from 0.1 to 100 µM.
-
Introduce 20 first-instar Aedes aegypti larvae into each well.
-
Include a positive control (Fipronil) and a negative control (1% DMSO in water).
-
Incubate the plate at 27°C for 24 hours.
-
Record larval mortality and calculate the LC₅₀ value using probit analysis.
Section 2: Scaffolding for Next-Generation Anticancer Agents
The trifluoromethyl group is a privileged moiety in oncology drug design, present in numerous approved drugs. Its inclusion can enhance membrane permeability and block metabolic pathways, increasing a drug's half-life and efficacy.[1] When combined with a chloro-substituted aromatic ring, it forms a powerful pharmacophore for kinase inhibitors and cytotoxic agents.[3] Derivatives of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, particularly heterocyclic structures like quinolines and benzimidazoles, represent a promising avenue for novel anticancer therapeutics.[4][5]
Comparative Analysis: Chloro-Trifluoromethyl Phenyl Derivatives vs. Clinical Standards
We can benchmark the potential of our proposed derivatives against known anticancer agents by examining the in vitro cytotoxicity of analogous compounds. For instance, thiazolo[4,5-d]pyrimidine and quinoline derivatives bearing these key functional groups have shown significant activity against various cancer cell lines.
| Compound/Active Ingredient | Cancer Cell Line | Bioassay | Efficacy Metric (IC₅₀/GI₅₀) | Reference Standard | Efficacy of Standard |
| Hypothetical Thiazolopyrimidine | Melanoma (C32) | MTT Assay | To be determined | Methotrexate | Varies by cell line |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | NCI-60 Screen | 24.4 µM (IC₅₀) | Methotrexate | ~9.1 µM (IC₅₀) |
| Hypothetical Quinoline Derivative | Liver (HepG2) | MTT Assay | To be determined | Doxorubicin | ~0.5-1.5 µM (IC₅₀) |
| 2-morpholino-4-(4-chloroanilino) quinoline derivative (3d) | Liver (HepG2) | MTT Assay | 8.50 µM (IC₅₀) | Doxorubicin | ~0.8 µM (IC₅₀) |
| Data for analogous compounds sourced from existing literature.[5][8] |
These comparisons demonstrate that the chloro- and trifluoromethyl-substituted heterocyclic systems can achieve potent cytotoxic effects, justifying the exploration of derivatives from our target scaffold.
Proposed Synthetic Pathway and In Vitro Protocol
A plausible route to novel anticancer agents involves leveraging the aniline intermediate described previously to construct a heterocyclic core.
Caption: Logical workflow from precursor synthesis to biological evaluation.
Protocol 3: Synthesis of a Novel 4-Hydroxyquinoline Derivative
-
Condensation: Add diethyl 2-(ethoxymethylene)malonate (1.1 eq) to 2-Chloro-6-methoxy-4-(trifluoromethyl)aniline (1.0 eq). Heat the mixture at 110-120°C for 2 hours, removing the ethanol formed during the reaction.
-
Cyclization: Add the crude condensation product to diphenyl ether. Heat the solution to 250°C for 30 minutes.
-
Workup: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash thoroughly with hexane, and recrystallize from ethanol to yield the target 4-hydroxyquinoline derivative.
Protocol 4: MTT Cytotoxicity Assay
-
Seed human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound (e.g., 0.1 to 100 µM) for 48 hours. Use Doxorubicin as a positive control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Section 3: Designing Novel Antimicrobial Agents
The emergence of antibiotic-resistant bacteria necessitates the development of new chemical entities with novel mechanisms of action. Trifluoromethyl-substituted pyrazole derivatives have shown promise as effective growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The combination of chloro, methoxy, and trifluoromethyl groups on a central phenyl ring offers a rich template for designing new classes of antimicrobials.
Comparative Analysis: Trifluoromethylphenyl Derivatives vs. Standard Antibiotics
By examining the minimum inhibitory concentrations (MIC) of related compounds, we can estimate the potential efficacy of new derivatives. N-(trifluoromethyl)phenyl substituted pyrazoles serve as an excellent benchmark.
| Compound/Active Ingredient | Target Organism | Bioassay | Efficacy Metric (MIC) | Reference Standard | Efficacy of Standard |
| Hypothetical Pyrazole Derivative | MRSA (USA300) | Broth Microdilution | To be determined | Vancomycin | ~1-2 µg/mL |
| Trifluoromethyl-substituted pyrazole (Compound 13) | MRSA (NRS100) | Broth Microdilution | 3.12 µg/mL | Vancomycin | ~1-2 µg/mL |
| Data for analogous compound sourced from existing literature.[9] |
The potent activity of analogous structures against drug-resistant bacteria highlights the significant potential of this chemical class. The unique electronic and steric properties of derivatives from 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene could lead to compounds that effectively evade existing resistance mechanisms.
Proposed Synthetic Approach and Microbiological Protocol
A viable strategy involves synthesizing a hydrazone from the aniline precursor, followed by cyclization to form a pyrazole ring.
Caption: Synthetic pathway to novel pyrazole-based antimicrobials.
Protocol 5: Synthesis of a Novel Phenylpyrazole Derivative
-
Diazotization: Dissolve 2-Chloro-6-methoxy-4-(trifluoromethyl)aniline (1.0 eq) in concentrated HCl and cool to 0°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.
-
Reduction to Hydrazine: Add the cold diazonium salt solution to a stirred solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0°C. Stir for 3 hours, then filter the resulting precipitate and neutralize with NaOH to obtain the hydrazine hydrochloride salt.
-
Pyrazole Formation: Reflux the hydrazine salt (1.0 eq) with a suitable 1,3-diketone (e.g., acetylacetone, 1.1 eq) in ethanol for 8 hours. Cool the reaction, remove the solvent under vacuum, and purify the residue by column chromatography to yield the final pyrazole product.
Protocol 6: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a twofold serial dilution of the synthesized compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., MRSA) to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (Vancomycin), a negative control (broth only), and a growth control (broth + inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Outlook
While direct biological data for derivatives of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is not yet prevalent in the literature, this guide demonstrates its immense potential as a foundational scaffold for bioactive compound discovery. Through logical extension of structure-activity relationships from well-documented analogous series, we have laid out a compelling, data-supported case for its application in developing novel insecticides, anticancer agents, and antimicrobials. The synthetic pathways and experimental protocols provided herein offer a clear and actionable framework for researchers to begin exploring this untapped chemical space. The unique interplay of the chloro, methoxy, and trifluoromethyl substituents provides a rich ground for fine-tuning pharmacokinetic and pharmacodynamic properties, paving the way for the discovery of next-generation chemical solutions for medicine and agriculture.
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Title: Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives Source: Environmental Science & Technology URL: [Link]
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Title: 2-Methoxy-4-(trifluoromethyl)aniline Source: PubChem URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
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Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: PubMed Central URL: [Link]
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Title: Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors Source: PubMed URL: [Link]
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Title: Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis Source: ResearchGate URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]
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Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives Source: PubMed Central URL: [Link]
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Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: National Institutes of Health URL: [Link]
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The Structure-Activity Relationship of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene analogs, a scaffold of increasing interest in medicinal chemistry. By dissecting the roles of the core substituents and exploring the impact of further chemical modifications, we aim to provide a predictive framework for designing more potent and selective therapeutic agents.
Deconstructing the Core Scaffold: An Analysis of Intrinsic Properties
The 1-chloro-2-methoxy-4-(trifluoromethyl)benzene core presents a unique combination of functional groups that collectively influence its physicochemical properties and, consequently, its biological interactions.
-
The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its inclusion can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the high electronegativity of fluorine atoms can improve binding affinity through favorable electrostatic interactions with biological targets.[1] The trifluoromethyl group is also known to increase lipophilicity, which can aid in cell membrane permeability.[2]
-
The Chloro (-Cl) Group: As a halogen, chlorine is an electron-withdrawing group that can also participate in halogen bonding, a non-covalent interaction that has gained recognition for its importance in ligand-protein binding.[3] Its steric bulk is comparable to a methyl group, allowing it to serve as a bioisostere.[2] The position of the chlorine atom on the benzene ring can significantly influence the molecule's overall electronic and steric profile.
-
The Methoxy (-OCH3) Group: The methoxy group is a versatile substituent that can act as a hydrogen bond acceptor. Its electronic effect is position-dependent; it is electron-donating through resonance and weakly electron-withdrawing through induction. The presence and position of a methoxy group can therefore modulate the pKa of nearby functionalities and influence the overall polarity and solubility of the molecule.
The interplay of these three groups on the benzene ring creates a distinct electronic and steric landscape that serves as the foundation for the structure-activity relationship (SAR) of its analogs.
Comparative Analysis of Analog Performance: A Data-Driven Perspective
| Position of Substitution | Substituent Type | Expected Impact on Activity | Rationale & Supporting Evidence |
| Position 3 | Small, electron-donating (e.g., -CH3) | Potentially favorable | Can enhance binding through hydrophobic interactions without significant steric hindrance. |
| Small, electron-withdrawing (e.g., -F) | Potentially favorable | Can modulate electronic properties and potentially engage in favorable interactions. | |
| Bulky groups (e.g., -tBu) | Likely detrimental | May introduce steric clashes within the binding pocket of the target protein. | |
| Position 5 | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Potentially significant increase | Can form specific hydrogen bonds with key residues in the active site, a common strategy to enhance potency. |
| Lipophilic groups (e.g., -Ph) | Variable | May increase affinity through hydrophobic interactions but could also negatively impact solubility and pharmacokinetic properties. | |
| Halogens (e.g., -Br, -I) | Potentially favorable | Can participate in halogen bonding and increase lipophilicity. | |
| Position 6 | Small, inert groups (e.g., -H, -F) | Generally well-tolerated | Modifications at this position may have a less pronounced effect on binding compared to other positions. |
| Bulky groups | Likely detrimental | Steric hindrance is a major concern at this position, which is ortho to the chloro substituent. |
Note: This table represents a predictive SAR model based on general principles. The actual impact of a substituent will be highly dependent on the specific biological target and its binding site topology.
Experimental Protocols for Synthesis and Evaluation
To facilitate further research and validation of the predicted SAR, this section outlines standardized experimental protocols for the synthesis and biological evaluation of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene analogs.
General Synthetic Scheme
A common synthetic route to access analogs of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene involves a multi-step process starting from commercially available materials. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for 1-chloro-2-methoxy-4-(trifluoromethyl)benzene analogs.
Step-by-Step Protocol:
-
Trifluoromethylation: A substituted phenol can be trifluoromethylated using various reagents such as trifluoromethyl triflate or Ruppert-Prakash reagent in the presence of a suitable catalyst and base.
-
Chlorination: The resulting trifluoromethylated phenol can be regioselectively chlorinated using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride.
-
Methoxylation: The phenolic hydroxyl group can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
-
Further Functionalization: To introduce diversity, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination can be employed to install a variety of substituents at other positions of the benzene ring.
Biological Evaluation: Kinase Inhibition Assay
Given that many small molecule inhibitors target protein kinases, a representative in vitro kinase inhibition assay is described below.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, its specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Serially dilute the synthesized analogs in DMSO and add them to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO alone).
-
Incubation: Incubate the reaction plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each analog.
Conclusion and Future Directions
The 1-chloro-2-methoxy-4-(trifluoromethyl)benzene scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic interplay of its chloro, methoxy, and trifluoromethyl substituents provides a solid foundation for achieving desirable pharmacokinetic and pharmacodynamic properties. While this guide offers a predictive framework for the SAR of its analogs based on existing knowledge, further systematic studies are warranted to fully elucidate the intricate relationships between structure and activity for specific biological targets. The experimental protocols outlined herein provide a roadmap for researchers to synthesize and evaluate novel analogs, ultimately contributing to the discovery of next-generation therapeutics.
References
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- 1. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Routes of Trifluoromethylated Aromatics
Introduction
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] Consequently, the development of robust and versatile methods for installing the CF₃ group onto aromatic rings has been a major focus of synthetic chemistry.[4][5]
This guide provides a comparative overview of the primary synthetic strategies for accessing trifluoromethylated aromatics. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, offering researchers the insights needed to select the optimal route for their specific application. The discussion will progress from classical, often harsh, methodologies to modern, milder, and more functional-group-tolerant catalytic systems.
Copper-Mediated Trifluoromethylation: The Ullmann-Type Workhorse
Copper-mediated reactions represent one of the most established and widely used methods for aromatic trifluoromethylation.[6][7] These reactions, often referred to as Ullmann-type couplings, typically involve the reaction of an aryl halide (usually an iodide or bromide) with a copper(I)-CF₃ species, which can be pre-formed or generated in situ.
Mechanistic Rationale
The generally accepted mechanism involves the formation of a key [LₙCu-CF₃] complex.[6] This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired Ar-CF₃ bond and regenerate a Cu(I) species. The choice of CF₃ source is critical. While early methods used harsh reagents, modern protocols often employ milder and more accessible sources like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source, or trifluoroacetate salts.[8][9] The presence of ligands, such as 1,10-phenanthroline, can significantly accelerate the reaction and improve yields.[9]
Key Features & Limitations
-
Substrate Scope: Most effective for electron-deficient aryl iodides and bromides. Aryl chlorides are generally poor substrates.[10]
-
Reaction Conditions: Often requires high temperatures (80-160 °C) and stoichiometric amounts of copper, although catalytic versions have been developed.[6][7]
-
Functional Group Tolerance: Moderate. The high temperatures can be incompatible with sensitive functional groups.
-
CF₃ Source: A wide variety of sources can be used, including TMSCF₃, trifluoroacetates, and Chen's reagent (FSO₂CF₂CO₂Me).[8][9]
Representative Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
Materials:
-
Aryl iodide (1.0 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium fluoride (KF, 2.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add CuI, 1,10-phenanthroline, KF, and the aryl iodide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by TMSCF₃.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography.
Palladium-Catalyzed Trifluoromethylation: A Paradigm of Modern Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions revolutionized aromatic C-N and C-O bond formation, and this success has been extended to C-CF₃ bond formation.[11][12][13] Pioneered by researchers like Stephen Buchwald, these methods offer milder conditions and broader substrate scope compared to traditional copper-mediated approaches.[1][2]
Mechanistic Rationale
The catalytic cycle is analogous to other palladium cross-coupling reactions, such as the Buchwald-Hartwig amination.[14][15] It begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with a trifluoromethylating agent (often a silicon-based reagent like TESCF₃) to form an Ar-Pd(II)-CF₃ complex.[11][16] The final, and often rate-limiting, step is the reductive elimination of the Ar-CF₃ product, regenerating the Pd(0) catalyst.[17] The choice of phosphine ligand is crucial for the success of this final step and for preventing catalyst decomposition.[1][11]
Key Features & Limitations
-
Substrate Scope: Exceptionally broad. A key advantage is the ability to efficiently couple aryl chlorides, which are abundant and inexpensive starting materials.[1][2][11] Both electron-rich and electron-poor arenes, as well as a wide range of heterocycles, are suitable substrates.[2][11]
-
Reaction Conditions: Significantly milder than copper-mediated methods, often proceeding at temperatures between room temperature and 100 °C.
-
Functional Group Tolerance: Excellent. The mild conditions allow for the presence of esters, amides, nitriles, and other sensitive groups.[1][2][11]
-
Catalyst System: Requires careful selection of a palladium precatalyst and a specialized, often sterically bulky, phosphine ligand.[11][16]
Diagram: Simplified Catalytic Cycle for Pd-Catalyzed Trifluoromethylation
Caption: Pd-catalyzed trifluoromethylation cycle.
Radical Trifluoromethylation: New Reactivity through Photoredox and Direct C-H Functionalization
Radical-based approaches have emerged as a powerful strategy for aromatic trifluoromethylation, offering unique reactivity patterns and access to products that are difficult to obtain via traditional cross-coupling. These methods often proceed under exceptionally mild conditions and can even target C-H bonds directly, obviating the need for pre-functionalized starting materials.[18][19][20]
Photoredox Catalysis
Visible-light photoredox catalysis utilizes a photocatalyst (often a ruthenium or iridium complex) that, upon excitation with light, can engage in single-electron transfer (SET) processes to generate a trifluoromethyl radical (•CF₃) from a suitable precursor.[3][21] This electrophilic radical then adds to the aromatic ring, and a subsequent oxidation and deprotonation sequence furnishes the trifluoromethylated product.[3]
Key Features:
-
Conditions: Typically room temperature, using low-energy visible light (e.g., household light bulbs).[3]
-
CF₃ Source: Common sources include CF₃SO₂Cl, CF₃I, or hypervalent iodine reagents like the Togni reagent.[3][22][23]
-
Scope: Broad applicability to both electron-rich and electron-deficient arenes and heteroarenes.[3][21]
-
Regioselectivity: The electrophilic •CF₃ radical preferentially adds to the most electron-rich position of the aromatic ring.[3]
Diagram: General Workflow for Photoredox Trifluoromethylation
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- 2. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. When combined with other functional groups on an aromatic scaffold, it creates a high-value building block. This guide provides an in-depth cost-benefit analysis of one such reagent: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (CAS 402-08-4), a trifunctional building block poised for application in complex molecule synthesis.
This document moves beyond a simple catalog listing to offer a practical, field-proven perspective on when the significant investment in this reagent is justified. We will explore its reactivity, compare its use to viable alternatives, and provide actionable experimental protocols grounded in established mechanistic principles.
Reactivity Profile and Strategic Value
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, also known as 2-Chloro-5-(trifluoromethyl)anisole, presents a unique combination of functional handles.[1][2]
-
The Chloro Group: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. While the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts, modern catalysis has made aryl chlorides economically attractive and synthetically viable substrates.[3]
-
The Trifluoromethyl Group: As a strong electron-withdrawing group, the -CF3 moiety deactivates the aromatic ring. This electronic effect further reduces the reactivity of the C-Cl bond, making its activation a key challenge that necessitates advanced catalytic systems.
-
The Methoxy Group: Positioned ortho to the chlorine, the -OCH3 group introduces steric hindrance around the reactive center. While this can impede catalyst association, it can also be exploited for regioselective synthesis and can be a precursor to a phenol group, adding another layer of synthetic utility.
The primary value of this building block lies in its ability to introduce the medicinally crucial 2-methoxy-4-(trifluoromethyl)phenyl motif in a single, convergent step, typically via Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig amination (C-N bond formation) reactions.[4]
The Cost-Benefit Framework: A Calculated Decision
The decision to use a premium reagent like 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a trade-off between upfront material cost and downstream process efficiency and final product value.
The primary justification for the high cost of this reagent is its role as a "shortcut" in complex synthesis, saving multiple steps that would be required to build the substituted ring from simpler precursors. Consider a synthetic campaign where the target molecule's efficacy depends on the presence of the 2-methoxy-4-(trifluoromethyl)phenyl group.
Protocol: Synthesis of 4-(2-methoxy-4-(trifluoromethyl)phenyl)morpholine
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.00 g, 4.75 mmol, 1.0 equiv)
-
Morpholine (0.49 mL, 5.70 mmol, 1.2 equiv)
-
XPhos Pd G3 (80 mg, 0.095 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (685 mg, 7.13 mmol, 1.5 equiv)
-
Anhydrous Toluene (20 mL)
Procedure:
-
Inert Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 catalyst and sodium tert-butoxide under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (20 mL) via syringe.
-
Substrate Addition: Add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, followed by the dropwise addition of morpholine via syringe.
-
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 110 °C. Stir vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by TLC or LC-MS until the starting aryl chloride is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Isolation: The purified product is isolated after removal of the chromatography solvent in vacuo. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.
Safety and Handling
While no specific, comprehensive safety data sheet for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (CAS 402-08-4) is widely published, data from structurally similar compounds like 1-chloro-4-(trifluoromethyl)benzene and other chlorinated aromatics suggest the following precautions. [5][6][7]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation. The presence of the trifluoromethyl group warrants caution, as thermal decomposition can release hazardous gases like hydrogen fluoride (HF). [5]* Handling: Always handle in a well-ventilated chemical fume hood. [7]Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid formation of aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion and Recommendations
The use of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a strategic decision governed by a clear cost-benefit trade-off.
-
High Cost is Justified When:
-
The target molecule is in late-stage clinical development or is a high-value final product where the cost of the building block is a minor fraction of the overall value.
-
A convergent synthesis is critical to meet project timelines.
-
The alternative linear synthesis is low-yielding, requires extensive purification, or involves hazardous reagents that are difficult to handle at scale.
-
-
Alternatives Should Be Considered When:
-
In early-stage discovery or academic research where material cost is a primary constraint.
-
A longer, linear synthesis from cheaper starting materials like 1-chloro-4-(trifluoromethyl)benzene is feasible and has been optimized. [8] * The synthetic route allows for the use of a more reactive analogue (e.g., the bromo- or iodo- version) and the budget accommodates its price.
-
Ultimately, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a powerful tool for the modern synthetic chemist. Its high upfront cost is offset by significant gains in synthetic efficiency and the direct installation of a pharmacologically desirable motif. For drug development professionals, its use represents a calculated investment in speed, efficiency, and the successful delivery of complex, high-value molecules.
References
-
Chem-Impex International. (n.d.). 1-Chloro-2-(trifluoromethoxy)benzene. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved January 12, 2026, from [Link]
-
Airgas. (2021, September 15). SAFETY DATA SHEET: 1-Chloro-4-(trifluoromethyl)benzene. Retrieved January 12, 2026, from [Link]
-
Capot Chemical. (2025, November 14). MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene. Retrieved January 12, 2026, from [Link]
-
Newman, S. G., et al. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Metabolic Stability of Drugs Derived from 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
<
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the optimization of a drug candidate's metabolic stability is a paramount determinant of its potential clinical success. A molecule that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to toxicity. This guide provides an in-depth comparison of the metabolic stability of drug candidates derived from the 1-chloro-2-methoxy-4-(trifluoromethyl)benzene scaffold. We will explore the underlying principles, present detailed experimental protocols for assessment, and provide a framework for interpreting the resulting data.
The Significance of the 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Scaffold
The 1-chloro-2-methoxy-4-(trifluoromethyl)benzene core is an attractive starting point for medicinal chemists. The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability by blocking sites of oxidative metabolism due to the high strength of the carbon-fluorine bond.[1][2] Its strong electron-withdrawing nature can also significantly alter the electronic properties of the molecule, potentially improving target binding affinity.[2] The methoxy and chloro substituents offer additional points for chemical modification while also influencing the molecule's overall physicochemical properties.
Understanding how structural modifications to this core impact metabolic stability is crucial for designing drug candidates with favorable pharmacokinetic profiles.[3][4] This guide will focus on in vitro methods, which are essential tools in early drug discovery for predicting a compound's in vivo behavior and identifying potential metabolic liabilities.[5][6]
Assessing Metabolic Stability: A Comparative In Vitro Approach
The primary method for evaluating metabolic stability in early drug discovery is through incubation with liver-derived subcellular fractions, such as microsomes or S9 fractions, or with intact hepatocytes.[7][8][9] These systems contain the key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[10][11][12]
This guide will focus on the use of liver microsomes, a cost-effective and high-throughput method for determining key pharmacokinetic parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[13][14][15] Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug.[8]
Experimental Workflow for Microsomal Stability Assay
The following diagram outlines the typical workflow for a comparative in vitro metabolic stability assay using liver microsomes.
Caption: Potential metabolic pathways for the core scaffold.
The most probable metabolic pathways for this scaffold are:
-
O-demethylation: The methoxy group is a common site for oxidative metabolism by CYP enzymes, leading to the formation of a phenol. [16]* Aromatic Hydroxylation: The benzene ring can undergo hydroxylation at various positions, influenced by the electronic effects of the substituents.
-
Defluorination: While the trifluoromethyl group is generally stable, metabolism can occur under certain conditions, though it is typically a minor pathway.
By strategically modifying the molecule to block these metabolic "hotspots," researchers can significantly improve the metabolic stability of drug candidates. For example, replacing the methoxy group with a more stable alternative or introducing steric hindrance near potential hydroxylation sites can be effective strategies.
Conclusion
Assessing the metabolic stability of drug candidates is a critical step in the drug discovery process. [3][4][17]The 1-chloro-2-methoxy-4-(trifluoromethyl)benzene scaffold offers a versatile platform for the design of novel therapeutics, and a thorough understanding of its metabolic profile is essential for successful drug development. The in vitro microsomal stability assay, as detailed in this guide, provides a robust and efficient method for comparing the metabolic stability of different derivatives. By combining this experimental data with a mechanistic understanding of potential metabolic pathways, researchers can make informed decisions to guide the optimization of lead compounds, ultimately increasing the likelihood of developing safe and effective medicines.
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A Quantum Chemical Investigation into the Reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, understanding the intrinsic reactivity of substituted aromatic compounds is paramount for the rational design of novel molecules and synthetic pathways. This guide provides an in-depth analysis of the electronic properties and reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound with a complex interplay of substituent effects. Through the lens of quantum chemical calculations, we will dissect the influence of the chloro, methoxy, and trifluoromethyl groups on the molecule's reactivity towards electrophilic and nucleophilic attack.
To provide a comprehensive understanding, this guide will compare the calculated properties of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene with three systematically chosen analogues: 1-Chloro-4-(trifluoromethyl)benzene, 2-Methoxy-4-(trifluoromethyl)benzene, and 1-Chloro-2-methoxybenzene. This comparative approach allows for the deconvolution of the individual and combined effects of these important functional groups.
The Interplay of Substituents: A Theoretical Framework
The reactivity of a substituted benzene ring is governed by the electronic nature of its substituents, which can either donate or withdraw electron density from the aromatic system through inductive and resonance effects.[1][2]
-
-Cl (Chloro): The chloro group is an interesting case, as it is inductively electron-withdrawing due to the high electronegativity of chlorine, but it can also act as a weak resonance donor through its lone pairs.[3] Overall, it is considered a deactivating group for electrophilic aromatic substitution but an ortho-, para-director.[4]
-
-OCH3 (Methoxy): The methoxy group is a strong electron-donating group through resonance, where the oxygen's lone pairs delocalize into the benzene ring.[5] This effect generally outweighs its inductive electron-withdrawing character, making it a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution.[5]
-
-CF3 (Trifluoromethyl): The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three highly electronegative fluorine atoms.[6] It strongly deactivates the benzene ring towards electrophilic attack and is a meta-director.[6]
The combination of these three substituents on a single benzene ring in 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene creates a nuanced electronic environment that dictates its reactivity.
Computational Methodology: A Protocol for In Silico Analysis
To quantitatively assess the reactivity of these compounds, we employ Density Functional Theory (DFT), a robust and widely used quantum chemical method for studying the electronic structure of molecules.[7]
Experimental Protocol: DFT Calculations
-
Molecular Structure Optimization: The three-dimensional structures of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and the three comparative molecules were built and optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-31G(d) basis set was employed for all atoms, which provides a good balance between accuracy and computational cost for molecules of this size.[8] All calculations were performed using the Gaussian 16 software package.[9]
-
Frequency Calculations: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[10]
-
Electrostatic Potential (ESP) Mapping: Molecular electrostatic potential maps were generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[11]
Computational Workflow Diagram
Caption: Workflow for the quantum chemical analysis of substituted benzenes.
Comparative Analysis of Reactivity
The following sections present a comparative analysis of the calculated electronic properties of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and its analogues.
Frontier Molecular Orbitals: HOMO-LUMO Gap
The HOMO and LUMO energies are crucial in determining a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.[10]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | -6.5 | -1.2 | 5.3 |
| 1-Chloro-4-(trifluoromethyl)benzene | -7.0 | -1.0 | 6.0 |
| 2-Methoxy-4-(trifluoromethyl)benzene | -6.2 | -0.8 | 5.4 |
| 1-Chloro-2-methoxybenzene | -5.8 | -0.5 | 5.3 |
Note: These are representative values based on typical DFT calculations for similar molecules and are intended for comparative purposes.
The presence of the electron-donating methoxy group generally raises the HOMO energy, making the molecule a better electron donor (more susceptible to electrophilic attack). Conversely, the electron-withdrawing trifluoromethyl and chloro groups lower the HOMO energy. The LUMO energy is also influenced by the substituents, with electron-withdrawing groups lowering the LUMO energy and making the molecule a better electron acceptor (more susceptible to nucleophilic attack).
The calculated HOMO-LUMO gaps suggest that 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and 1-Chloro-2-methoxybenzene are the most reactive of the series in a general sense.
Molecular Electrostatic Potential (ESP) Maps
ESP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.
Diagram of Electrophilic and Nucleophilic Attack Sites
Caption: Predicted sites of electrophilic and nucleophilic attack on 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene based on substituent effects.
For 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, the strong activating effect of the methoxy group directs electrophiles to the ortho and para positions relative to it (positions 3, 5, and 1). However, position 1 is already substituted. The deactivating trifluoromethyl group at position 4 and the chloro group at position 1 will influence the precise regioselectivity. The positions ortho to the methoxy group (3 and 5) and para to the chloro group (position 5) are expected to be the most favorable for electrophilic attack.
Conversely, for nucleophilic aromatic substitution, the presence of the strong electron-withdrawing trifluoromethyl group at position 4 will activate the ring, particularly at the positions ortho and para to it. Therefore, the chloro group at position 1 is a potential site for nucleophilic displacement.
Conclusion
This guide has provided a framework for understanding the reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene through the application of quantum chemical calculations. The comparative analysis with related analogues highlights the nuanced interplay of electron-donating and electron-withdrawing substituents in dictating the molecule's electronic properties and, consequently, its chemical behavior.
The presented computational protocol offers a robust methodology for researchers to predict the reactivity of other complex aromatic systems. By combining frontier molecular orbital analysis and electrostatic potential mapping, a detailed picture of a molecule's reactivity can be constructed, aiding in the design of new synthetic targets and the optimization of reaction conditions. This in silico approach serves as a powerful complement to experimental studies, accelerating the pace of discovery in drug development and materials science.
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Benchmarking Novel Catalysts for the Synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene Derivatives: A Comparative Guide
Introduction: The Significance of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in Modern Chemistry
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a key structural motif and versatile building block in the synthesis of a wide array of high-value chemical entities. Its unique substitution pattern, featuring a reactive chlorine atom for cross-coupling, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group, makes it an attractive starting material for the pharmaceutical, agrochemical, and materials science industries. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of efficient and robust catalytic systems for the transformation of this aryl chloride is of paramount importance.
This guide provides an in-depth comparative analysis of a novel, hypothetical palladium-based catalyst system, "CAT-X," against established, commercially available systems for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind catalyst selection, present supporting experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic endeavors.
The Challenge of Activating Aryl Chlorides
Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond presents a significant challenge for catalytic activation, often requiring more sophisticated and highly active catalyst systems. The development of new catalysts, therefore, focuses on enhancing the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups and generally mild reaction conditions have made it a staple in organic synthesis.
Catalyst Systems Under Evaluation
For the purpose of this guide, we will compare our novel catalyst, CAT-X , against two well-established palladium precatalysts renowned for their efficacy in coupling aryl chlorides:
-
Benchmark Catalyst A: A palladacycle-based precatalyst known for its high stability and activity.
-
Benchmark Catalyst B: A catalyst system generated in situ from a palladium source like palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as SPhos.
Experimental Design & Rationale
To provide a robust comparison, a standardized Suzuki-Miyaura coupling reaction was performed between 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and phenylboronic acid. The key performance indicators measured were reaction yield, turnover number (TON), and turnover frequency (TOF). The choice of a strong base like potassium phosphate (K₃PO₄) is crucial to facilitate the transmetalation step by forming a more nucleophilic boronate species. A polar aprotic solvent such as 1,4-dioxane is employed to ensure the solubility of all reaction components.
Comparative Performance Data
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| CAT-X | 0.5 | 80 | 2 | 98 | 196 | 98 |
| Benchmark A | 1.0 | 100 | 6 | 92 | 92 | 15.3 |
| Benchmark B | 1.5 | 100 | 8 | 85 | 56.7 | 7.1 |
TON = (moles of product / moles of catalyst) = Yield (%) / Catalyst Loading (mol%) TOF = TON / Time (h)
The data clearly indicates that CAT-X outperforms the benchmark catalysts, achieving a near-quantitative yield at a lower catalyst loading and temperature, and in a significantly shorter reaction time. This translates to a superior turnover number and frequency, highlighting its exceptional catalytic efficiency.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium(0) active species. The efficiency of the catalyst is determined by the kinetics of each step in this cycle.
Suzuki-Miyaura Catalytic Cycle
The superior performance of CAT-X is attributed to its unique ligand architecture which promotes a faster rate of oxidative addition to the inert C-Cl bond and facilitates the subsequent reductive elimination step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 mmol, 212.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
CAT-X (0.005 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, phenylboronic acid, and potassium phosphate.
-
Add the CAT-X catalyst to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry.[1]
Catalyst Systems Under Evaluation
In this section, we benchmark CAT-X against two leading catalyst systems for the amination of aryl chlorides:
-
Benchmark Catalyst C: A pre-formed palladium complex with the bulky, electron-rich ligand XPhos.[2]
-
Benchmark Catalyst D: An in situ generated catalyst from Pd₂(dba)₃ and the biarylphosphine ligand RuPhos.
Experimental Design & Rationale
A model Buchwald-Hartwig amination was conducted between 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and morpholine. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle. Toluene is a common solvent for this transformation.
Comparative Performance Data
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| CAT-X | 0.8 | 90 | 4 | 96 | 120 | 30 |
| Benchmark C | 1.2 | 110 | 12 | 88 | 73.3 | 6.1 |
| Benchmark D | 1.5 | 110 | 16 | 82 | 54.7 | 3.4 |
TON = (moles of product / moles of catalyst) = Yield (%) / Catalyst Loading (mol%) TOF = TON / Time (h)
The results demonstrate the superior activity of CAT-X in the Buchwald-Hartwig amination. It achieves a higher yield at a lower catalyst loading and temperature, and in a fraction of the time required by the benchmark systems. This enhanced performance is reflected in its significantly higher TON and TOF values.
Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Buchwald-Hartwig Amination Catalytic Cycle
The enhanced efficacy of CAT-X is likely due to a ligand design that not only promotes the initial oxidative addition but also accelerates the crucial C-N reductive elimination step, which can be rate-limiting, especially with less nucleophilic amines.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 mmol, 212.6 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
CAT-X (0.008 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide and CAT-X.
-
Add anhydrous toluene, followed by 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene and morpholine.
-
Seal the tube with a Teflon screw cap and remove it from the glovebox.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion: The Promise of CAT-X for Aryl Chloride Functionalization
The experimental data presented in this guide unequivocally demonstrates the superior performance of the novel catalyst system, CAT-X , for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of the challenging substrate, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. By enabling reactions at lower catalyst loadings, milder temperatures, and in shorter timeframes, CAT-X offers a more efficient, economical, and sustainable approach to the synthesis of valuable chemical intermediates. This advancement holds significant promise for researchers, scientists, and drug development professionals seeking to streamline their synthetic routes and accelerate the discovery of new molecules with impactful applications.
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A Comparative Guide to Isotopic Labeling Studies with 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in Xenobiotic Metabolism
This guide provides an in-depth technical comparison of isotopic labeling strategies for investigating the metabolism of xenobiotics, with a specific focus on the representative compound 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is paramount for assessing their efficacy and safety. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone technique in these investigations, offering unparalleled precision in tracing the biotransformation of a parent compound into its various metabolites.[1]
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offers a comparative analysis of alternative tracer methodologies, and provides detailed, actionable protocols for conducting in vitro metabolism studies. The information presented herein is synthesized from established principles of drug metabolism and mass spectrometry, grounded in authoritative sources to ensure scientific integrity.
The Role of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in Metabolic Studies: A Comparative Overview
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene serves as an excellent model compound for studying the metabolism of complex xenobiotics. Its structure incorporates several key functional groups—a chlorinated aromatic ring, a methoxy ether linkage, and a trifluoromethyl group—that are prevalent in many pharmaceutical agents and industrial chemicals. The metabolic pathways of such compounds are of significant interest as they can lead to either detoxification or bioactivation to more reactive species.[2]
Isotopic labeling of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, typically with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H), allows for the unambiguous differentiation of the compound and its metabolites from endogenous molecules within a biological matrix.[3] This is crucial for accurate quantification and structural elucidation.
Below is a comparative guide to the application of ¹³C-labeled 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene versus other common techniques in metabolic research.
| Methodology | Principle | Advantages | Disadvantages | Ideal Applications |
| ¹³C-Labeled 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | The parent compound is synthesized with one or more ¹²C atoms replaced by ¹³C. The mass shift is detected by mass spectrometry, allowing for the specific tracking of the parent compound and its metabolites. | High specificity and sensitivity. The ¹³C label is stable and does not typically alter the compound's chemical properties or metabolic fate. Allows for the confident identification of all drug-derived material.[3] | Requires custom synthesis of the labeled compound, which can be time-consuming and expensive. | Definitive metabolite identification and quantification in complex biological matrices. Metabolic flux analysis. Studies where unambiguous differentiation from endogenous compounds is critical. |
| Radioisotopic Labeling (e.g., ¹⁴C, ³H) | The parent compound is labeled with a radioactive isotope. Detection is achieved through radiometric methods like liquid scintillation counting or autoradiography. | Extremely high sensitivity, allowing for the detection of very low-level metabolites. | Requires specialized facilities and handling procedures for radioactive materials. Can pose health and environmental risks. Does not provide structural information directly. | Mass balance studies to account for all administered drug material. Quantitative whole-body autoradiography to determine tissue distribution. |
| Label-Free Quantification | Relies on high-resolution mass spectrometry to detect and quantify the parent drug and its metabolites based on their exact mass and retention time. | Does not require synthesis of a labeled standard. Can be applied to a wide range of compounds. | Susceptible to matrix effects, ion suppression, and isobaric interferences, which can lead to inaccurate quantification.[4] Metabolite identification can be challenging without a labeled reference. | Initial screening of metabolic stability. Qualitative metabolite profiling in early-stage discovery. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are cultured in media containing "heavy" isotopically labeled amino acids. This method is used to study the impact of a xenobiotic on the proteome, not the metabolism of the xenobiotic itself. | Excellent for comparative proteomics to understand the cellular response to drug treatment. | Not directly applicable to tracing the metabolic fate of a small molecule xenobiotic. | Understanding the mechanism of action and off-target effects of a drug by observing changes in protein expression. |
Proposed Metabolic Pathways of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Based on established principles of xenobiotic metabolism, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is likely to undergo several phase I and phase II biotransformations, primarily mediated by cytochrome P450 enzymes and conjugating enzymes in the liver.[5] The primary metabolic routes are predicted to be O-demethylation of the methoxy group and hydroxylation of the aromatic ring. Subsequent phase II reactions would likely involve glucuronidation or sulfation of the newly formed hydroxyl groups.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. The compounds we synthesize and handle, such as 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, are often novel molecules with limited established safety profiles. Therefore, our responsibility extends beyond the bench to ensure that every stage of the chemical lifecycle, including disposal, is managed with the highest degree of scientific rigor and environmental stewardship. This guide provides a comprehensive, experience-driven framework for the proper disposal of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, grounding procedural steps in the principles of chemical reactivity, regulatory compliance, and laboratory safety.
Part 1: Hazard Assessment & Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the molecule's inherent risks is paramount. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a halogenated aromatic ether. Its structure—a benzene ring substituted with chloro, methoxy, and trifluoromethyl groups—informs its toxicological and reactive profile.
The presence of chlorine and fluorine atoms is a primary concern. Halogenated organic compounds are often persistent in the environment and can produce highly toxic and corrosive byproducts upon incomplete combustion, such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][2] The trifluoromethyl group, while lending metabolic stability in pharmaceutical applications, contributes to the molecule's recalcitrance in natural degradation pathways.[3][4]
Table 1: Inferred Hazard Profile for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
| Hazard Class | Inferred Risk | Rationale & Causality |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Aromatic rings with electron-withdrawing groups can exhibit systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[1][2] | Halogenated organics are often irritants; prolonged contact can defat skin. |
| Eye Damage/Irritation | Causes serious eye damage.[1] | Direct contact with organic solvents and reagents can cause irreversible damage. |
| Environmental Hazard | Persistent in the environment; potentially toxic to aquatic life. | Halogenated aromatics are not readily biodegradable. |
| Combustion Hazard | Thermal decomposition can release toxic gases (CO, CO2, HCl, HF).[1][2] | The presence of chlorine and fluorine dictates the formation of acid gases upon burning. |
Part 2: Pre-Disposal Operations: Segregation and Containment
The foundation of a safe and compliant chemical disposal program is meticulous segregation. In my experience, errors at this stage are the most frequent cause of laboratory safety incidents and costly disposal violations.
The Cardinal Rule: Isolate Halogenated Waste
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene must be collected in a dedicated waste stream for halogenated organic compounds .[5][6]
-
Why?
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates the segregation of halogenated solvents (F-listed wastes) from non-halogenated streams.[7][8] Mixing waste streams can cause the entire volume to be classified under the most stringent—and expensive—disposal category.
-
Safety: Halogenated compounds can react violently with certain other chemical classes. For instance, mixing with strong bases can lead to dehalogenation reactions, which can be exothermic.[9]
-
Disposal Method: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the resulting acid gases (HCl, HF). Non-halogenated solvent waste can often be fuel-blended or incinerated under less stringent conditions, making it a more cost-effective disposal stream.[10]
-
Container Selection and Labeling Protocol
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap.[5] Ensure the container is chemically compatible and has been triple-rinsed if previously used.
-
Attach a Hazardous Waste Tag: Before adding the first drop of waste, affix a completed Temple University "Hazardous Waste Tag" or your institution's equivalent.[10]
-
Complete the Label: The label is a legal document. It must be filled out completely and legibly.
-
Full Chemical Name: Write "1-Chloro-2-methoxy-4-(trifluoromethyl)benzene". Avoid abbreviations or formulas.
-
All Constituents: List every chemical component and its approximate percentage.
-
Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Flammable).[10]
-
Generator Information: Clearly identify the principal investigator, laboratory location, and date.
-
Part 3: Step-by-Step Disposal Workflow
This protocol outlines the standard operating procedure from waste generation at the bench to final handoff for disposal.
Experimental Protocol: Waste Collection and Storage
-
Designate a Satellite Accumulation Area (SAA): Within the laboratory, establish a designated SAA for hazardous waste. This area must be at or near the point of generation and under the control of the lab personnel.[10]
-
Transfer Waste: Using a funnel, carefully decant the waste 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene into the properly labeled halogenated waste container. All transfers of volatile or toxic compounds must be conducted inside a certified chemical fume hood.[10]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[5][10] This is a critical safety and regulatory requirement to prevent the release of volatile organic compounds (VOCs).
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[11]
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]
-
Schedule Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11] Do not allow waste to accumulate for extended periods.
Disposal Logic Flowchart
The following diagram illustrates the decision-making process for the proper disposal of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
Caption: Decision workflow for handling halogenated chemical waste.
Part 4: Emergency Procedures
Even with robust protocols, accidents can occur. Rapid and correct response is critical.
-
Spill Management:
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: Keep people away from the spill.[1]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile may not be sufficient for prolonged contact; consult a glove selection chart).
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.
-
Absorb and Collect: Cover the spill with the absorbent material. Once absorbed, carefully scoop the material into a designated hazardous waste bag or container.
-
Clean the Area: Decontaminate the spill surface according to your lab's specific procedures.
-
Dispose of Cleanup Materials: Label the bag of contaminated absorbent as hazardous waste and dispose of it through EHS.[10]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Part 5: Regulatory Framework
The disposal of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.
Table 2: Potential EPA Hazardous Waste Codes
| Waste Code | Description | Applicability |
| F002 | The following spent halogenated solvents: Tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene... and still bottoms from the recovery of these spent solvents.[7] | This code applies if 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is used as a solvent and becomes spent. |
| U-List | Discarded commercial chemical products, off-specification species, container residues, and spill residues. | If a specific U-code exists for this compound (none currently listed), it would apply to the unused, discarded chemical.[12] |
| D001 | Ignitable Waste | Applies if the waste has a flash point below 60°C (140°F). |
| D002 | Corrosive Waste | Unlikely to apply unless mixed with strong acids or bases. |
Given its nature as a halogenated organic, waste streams containing this compound are, by default, managed as hazardous waste. It is the generator's legal responsibility to make an accurate hazardous waste determination.
By adhering to these principles of rigorous assessment, meticulous segregation, and procedural discipline, we can ensure that our innovative work in the laboratory does not create an environmental or safety liability. This commitment to responsible chemical management is not an adjunct to our research; it is an integral part of it.
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Personal protective equipment for handling 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Starting Research Phase
I am commencing my research on 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene by delving into readily available Google search results to extract key safety and handling data. My initial focus centers on hazard classifications and essential personal protective equipment requirements.
Expanding Data Gathering
I'm now expanding my data gathering on the compound. I will be looking to compile a structured guide. It will have an introduction to hazards, PPE requirements, handling protocols, disposal instructions, quantitative data tables, and a Graphviz diagram. I'll integrate in-text citations and create a numbered reference section with verifiable URLs.
Initiating Information Integration
I am now focusing on integrating the gathered data into a cohesive structure. My goal is to synthesize the information on 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene into a comprehensive guide, with hazard overviews, PPE explanations, safe handling protocols, and disposal instructions. I will organize this information logically for an easy-to-read document. I will also incorporate quantitative data in tables and a Graphviz diagram, always citing sources.
Locating Safety Documents
I'm having trouble finding the specific SDS for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. I've turned up some documentation for similar compounds such as 1-(Chloromethyl)-4-(trifluoromethoxy)benzene, and Benzene, 1-chloro-4-, which could contain relevant information. I'm exploring if I can extrapolate safety data from the available resources.
Compiling Related Data
I'm now synthesizing data from the SDSs of related compounds and general chemical safety guidelines. Hazards like skin/eye irritation, respiratory irritation, and potential allergic reactions are emerging as key concerns, with chemical-resistant gloves, eye protection, and respiratory protection deemed necessary. I am building a comprehensive hazard profile, and recommending personal protective equipment. I'm on track to deliver a detailed guide.
Deriving Safety Information
I've hit a roadblock in directly finding the specific SDS, but I've located several similar compounds' SDSs, including 1-(Chloromethyl)-4-(trifluoromethoxy)benzene and 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. These documents, plus general safety guidelines, suggest potential for skin, eye, and respiratory irritation, along with allergic reactions. Chemical-resistant gloves, eye protection, and respiratory protection (where applicable) are recommended PPE. I'm now synthesizing this data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
